Product packaging for Diglyme-d14(Cat. No.:CAS No. 38086-00-9)

Diglyme-d14

Cat. No.: B569441
CAS No.: 38086-00-9
M. Wt: 148.26
InChI Key: SBZXBUIDTXKZTM-ZLKPZJALSA-N
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Description

Diglyme-d14 is a deuterated analog of diethylene glycol dimethyl ether (Diglyme), where all 14 hydrogen atoms have been replaced with deuterium (C 6 D 14 O 3 ) . This isotopic labeling makes it a valuable solvent for NMR spectroscopy and various specialized research applications . As a reaction medium, this compound is particularly useful in Grignard and other organometallic syntheses . Its high boiling point (approximately 162°C) and stability towards strong bases make it an excellent anhydrous solvent for reactions involving alkali metal reagents and metal hydride reductions, even at elevated temperatures . The deuterated form is essential for reaction monitoring and mechanistic studies in deuterated environments. This product is labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for any form of human personal use. Researchers are responsible for ensuring the product is suitable for their specific experimental purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O3 B569441 Diglyme-d14 CAS No. 38086-00-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2-tetradeuterio-1-[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]-2-(trideuteriomethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-7-3-5-9-6-4-8-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZXBUIDTXKZTM-ZLKPZJALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Diglyme-d14: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglyme-d14, the deuterated isotopic analog of bis(2-methoxyethyl) ether, is a high-boiling point, aprotic polar solvent with significant applications in chemical synthesis and analysis. Its unique properties, conferred by the substitution of hydrogen with deuterium atoms, make it an invaluable tool for researchers in organic chemistry, organometallic chemistry, and drug development. This technical guide provides a comprehensive overview of the chemical structure, physical properties, and common applications of this compound, with a focus on its use in Grignard reactions and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Structure and Formula

This compound is structurally identical to its non-deuterated counterpart, diglyme, with the exception that all fourteen hydrogen atoms have been replaced by deuterium isotopes.

  • Chemical Formula: C₆D₁₄O₃[1]

  • IUPAC Name: 1,1,2,2-tetradeuterio-1-[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]-2-(trideuteriomethoxy)ethane

  • CAS Number: 38086-00-9[1]

  • Molecular Weight: 148.26 g/mol [1]

Structural Representations:

  • SMILES: [2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC([2H])([2H])[2H]

  • InChI: InChI=1S/C6H14O3/c1-7-3-5-9-6-4-8-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties make it a stable and effective solvent for a variety of chemical transformations, particularly those requiring elevated temperatures and anhydrous conditions.

PropertyValue
Molecular Formula C₆D₁₄O₃
Molecular Weight 148.26 g/mol [1]
Appearance Colorless oily liquid
Boiling Point 162 °C[1]
Melting Point -68 °C[1]
Density 1.035 g/cm³[1]
Chemical Purity ≥98%
Isotopic Purity (atom % D) ≥97%[1]
Solubility Miscible with water and many organic solvents.

Applications in Research and Development

This compound serves as a crucial solvent in several areas of chemical research, primarily owing to its inertness and high boiling point.

Grignard Reactions

Diglyme and its deuterated analog are excellent solvents for Grignard reactions.[1] The ether oxygens effectively solvate the magnesium ion of the Grignard reagent, which enhances its reactivity. The high boiling point of diglyme allows for reactions to be conducted at elevated temperatures, which can be necessary for less reactive organic halides. The use of this compound specifically allows for in-situ reaction monitoring by ¹H NMR spectroscopy without interference from solvent signals.

Other Organometallic Reactions

Beyond Grignard reagents, diglyme is a preferred solvent for reactions involving other organometallic species, such as organolithium compounds and metal hydride reductions.[2][3] Its ability to chelate metal cations can lead to rate enhancements and improved reaction outcomes.[3]

NMR Spectroscopy

As a deuterated solvent, this compound is an ideal medium for conducting NMR experiments. The absence of protons in the solvent molecule eliminates large solvent peaks from the ¹H NMR spectrum, allowing for clear observation of the signals from the analyte of interest. This is particularly useful for studying reaction kinetics, characterizing intermediates, and determining the structure of products formed in reactions where this compound is the solvent.

Experimental Protocols

Protocol 1: Preparation of a Grignard Reagent using this compound

This protocol describes the general procedure for preparing a Grignard reagent from an organic halide and magnesium metal in this compound.

Materials:

  • Magnesium turnings

  • Organic halide (e.g., bromobenzene)

  • Anhydrous this compound

  • Iodine crystal (as an initiator)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet. Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas (Nitrogen or Argon) to exclude moisture.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask with a heating mantle until violet vapors of iodine are observed. This helps to activate the surface of the magnesium.

  • Initial Reagent Addition: Add a small portion of the anhydrous this compound to the flask, just enough to cover the magnesium turnings.

  • Initiation of Reaction: Dissolve the organic halide in anhydrous this compound in the dropping funnel. Add a small amount of this solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and may begin to gently reflux.

  • Grignard Reagent Formation: Once the reaction has started, add the remaining organic halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice bath.

  • Completion of Reaction: After the addition is complete, the mixture may be stirred and heated under reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting greyish-brown solution is the Grignard reagent, which can be used in subsequent reactions.

Protocol 2: NMR Sample Preparation from a Reaction in this compound

This protocol outlines the steps for preparing an NMR sample directly from a reaction mixture where this compound is the solvent.

Materials:

  • Reaction mixture in this compound

  • NMR tube (5 mm or as appropriate for the spectrometer)

  • Pipette

  • Internal standard (optional, e.g., tetramethylsilane - TMS)

  • Parafilm or NMR tube cap

Procedure:

  • Sample Extraction: Once the reaction has reached the desired time point (or upon completion), carefully withdraw a small aliquot (typically 0.5-0.7 mL) of the reaction mixture using a clean, dry pipette.

  • Transfer to NMR Tube: Transfer the aliquot directly into a clean, dry NMR tube.

  • Addition of Internal Standard (Optional): If quantitative analysis is desired, a small, known amount of an internal standard can be added to the NMR tube.

  • Capping and Mixing: Securely cap the NMR tube with a cap or seal with parafilm. Gently invert the tube several times to ensure the solution is homogeneous.

  • Analysis: The sample is now ready for analysis by NMR spectroscopy.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a Grignard reaction using this compound as a solvent, followed by product isolation.

Grignard_Reaction_Workflow cluster_prep Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up & Isolation reagents Organic Halide (R-X) + Mg Turnings formation Formation of Grignard Reagent (R-MgX) reagents->formation solvent Anhydrous this compound solvent->formation initiator Iodine (I2) initiator->formation addition Addition of Electrophile (e.g., Ketone) formation->addition intermediate Alkoxide Intermediate addition->intermediate quench Aqueous Acidic Work-up (e.g., NH4Cl) intermediate->quench extraction Organic Extraction quench->extraction purification Purification (e.g., Chromatography) extraction->purification product Final Product purification->product

Caption: Workflow for a typical Grignard reaction.

References

A Comprehensive Technical Guide to Deuterated Diglyme (Diglyme-d14)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential technical information on deuterated diglyme, a critical solvent in various chemical applications. This document details its physicochemical properties, outlines experimental protocols for its use, and illustrates relevant chemical workflows.

Core Properties of Deuterated Diglyme

Deuterated diglyme, specifically per-deuterated diglyme or Diglyme-d14, is a vital tool in mechanistic studies, particularly in NMR spectroscopy and reactions where the kinetic isotope effect is investigated. Its Chemical Abstracts Service (CAS) number is 38086-00-9 .[1][][3]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below, with comparisons to its non-deuterated counterpart where available.

PropertyDeuterated Diglyme (this compound)Non-Deuterated Diglyme
CAS Number 38086-00-9[1][][3]111-96-6[1][4]
Molecular Formula C₆D₁₄O₃[]C₆H₁₄O₃[4]
Molecular Weight 148.26 g/mol [1][][3][5]134.17 g/mol [6]
Appearance Colorless oily liquid[]Colorless liquid[7][8]
Isotopic Purity ≥97 atom % D; typically ~98%[1][]N/A
Chemical Purity ≥98%[1]Varies by grade
Boiling Point 162 °C[][9]162 °C[6][8][10]
Melting Point -68 °C[][9]-64 °C to -68 °C[6][8][10]
Density 1.035 g/cm³[]~0.944 g/mL at 20 °C[8][10]
Refractive Index (n²⁰/D) Not readily available1.408 - 1.4097[7][10]
Solubility Miscible with water and hydrocarbons[10]Miscible with water and organic solvents[4][8]

Key Applications and Experimental Protocols

Deuterated diglyme's primary applications stem from its properties as a high-boiling aprotic solvent and its isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterated solvents are fundamental in ¹H NMR spectroscopy to avoid large solvent signals that would otherwise obscure the analyte's signals.[11][12] this compound is employed when its specific solubility characteristics or high boiling point are required for the sample and experimental conditions.

Experimental Protocol: Sample Preparation for NMR Spectroscopy

  • Sample Weighing: Accurately weigh 10-50 mg of the analyte into a clean, dry vial.

  • Solvent Addition: Add approximately 0.75-1.0 mL of this compound to the vial.

  • Dissolution: Gently agitate the vial to fully dissolve the sample. If necessary, gentle warming can be applied, taking advantage of diglyme's high boiling point.

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean NMR tube. This is crucial as suspended solids can degrade the spectral quality.[13]

  • Transfer: Transfer the clear solution to a standard 5 mm NMR tube to a depth of approximately 4-6 cm.[13]

  • Locking and Shimming: The instrument's field-frequency lock will utilize the deuterium signal from the solvent to stabilize the magnetic field.[12][13]

  • Referencing: The residual protio-solvent peaks of this compound can be used for spectral calibration. Common residual peaks appear as broad signals around 3.49, 3.40, and 3.22 ppm.[9]

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh Analyte (10-50 mg) dissolve Dissolve in This compound (~1 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire FID Data (Lock on Deuterium) transfer->acquire process Process Data (Fourier Transform) acquire->process analyze Analyze Spectrum (Reference to residual solvent peak) process->analyze

Caption: Generalized workflow for the synthesis of an alcohol via a Grignard reaction.

The Kinetic Isotope Effect (KIE)

The primary reason for using a deuterated solvent like this compound in mechanistic studies is to probe the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes.

[14]A C-D bond is stronger and vibrates at a lower frequency than a C-H bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly if that hydrogen is replaced by deuterium, resulting in a "primary" KIE (kH/kD > 1). I[14]f the solvent itself participates in the rate-determining step (e.g., as a proton source or a ligand), a solvent isotope effect may be observed. T[15][16]he absence of a significant KIE can help to rule out mechanisms where C-H bond cleavage is rate-limiting.

Logical Diagram of the Kinetic Isotope Effect

KIE_Concept RH_start Reactants (C-H bond) RH_ts Transition State [R--H]‡ RH_start->RH_ts kH RH_prod Products RH_ts->RH_prod conclusion Observation: kH > kD Conclusion: C-H bond cleavage is likely in the rate-determining step. RH_ts->conclusion RD_start Reactants (C-D bond) RD_ts Transition State [R--D]‡ RD_start->RD_ts kD RD_prod Products RD_ts->RD_prod RD_ts->conclusion

Caption: Conceptual diagram illustrating the primary kinetic isotope effect.

References

Diglyme-d14 as an NMR Solvent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Diglyme-d14 (Bis(2-methoxyethyl-d7) ether) as a Nuclear Magnetic Resonance (NMR) solvent. Its unique properties make it a valuable tool for specific NMR applications, particularly for studies requiring high temperatures or for monitoring certain chemical reactions in situ.

Core Properties of this compound

This compound is the deuterated analogue of diethylene glycol dimethyl ether. Its physical and chemical properties are crucial for its application as an NMR solvent.

PropertyValue
Chemical Formula C₆D₁₄O₃
Molecular Weight 148.26 g/mol [1]
Boiling Point 162 °C[2]
Melting Point -64 °C[2]
Density 0.937 g/mL at 25 °C[2]
Dielectric Constant ~7.30 (for non-deuterated diglyme)[3]
Viscosity (at 25°C) ~1.78 mPa·s (for non-deuterated diglyme)[4]

NMR Spectral Data

The residual peaks of the solvent are a critical consideration in NMR spectroscopy.

NucleusChemical Shift (ppm)Multiplicity
¹H3.22, 3.40, 3.49quintet, br, br
¹³C57.7, 70.0, 70.7quintet, quintet, quintet

Note: "br" indicates a broad signal.

Advantages and Disadvantages of this compound as an NMR Solvent

The suitability of an NMR solvent depends on the specific requirements of the experiment. This compound offers a distinct set of advantages and disadvantages.

cluster_advantages Advantages cluster_disadvantages Disadvantages high_boiling_point High Boiling Point (162 °C) high_temp_studies Ideal for High-Temperature Studies high_boiling_point->high_temp_studies wide_liquid_range Wide Liquid Range (-64 to 162 °C) wide_liquid_range->high_temp_studies good_solvent Good Solvent for a Range of Compounds reaction_monitoring Suitable for In-situ Reaction Monitoring good_solvent->reaction_monitoring chelation Chelating Agent for Cations chelation->reaction_monitoring high_viscosity Relatively High Viscosity difficult_to_remove Difficult to Remove from Sample peroxide_formation Potential for Peroxide Formation cost Higher Cost than Common Solvents hygroscopic Hygroscopic Nature evaluation Is this compound a Good NMR Solvent? evaluation->high_boiling_point For high-temp needs evaluation->high_viscosity For routine analysis

Caption: A logical diagram illustrating the primary advantages and disadvantages of using this compound as an NMR solvent.

Experimental Protocols

General Sample Preparation

A standard protocol for preparing a sample for NMR analysis in this compound is as follows:

start Start: Weigh Analyte dissolve Dissolve analyte in this compound (typically 0.5-0.7 mL) start->dissolve vortex Vortex or sonicate to ensure complete dissolution dissolve->vortex filter Filter the solution into a clean, dry NMR tube vortex->filter cap Cap the NMR tube securely filter->cap label_tube Label the NMR tube clearly cap->label_tube end End: Ready for NMR Analysis label_tube->end

Caption: A standard workflow for preparing an NMR sample using this compound as the solvent.

Detailed Steps:

  • Weighing the Analyte: Accurately weigh 5-20 mg of the solid analyte directly into a clean, dry vial. For liquid analytes, add 10-50 µL.

  • Adding the Solvent: Using a clean, dry pipette, add approximately 0.6 mL of this compound to the vial.

  • Dissolution: Vortex the vial or place it in a sonicator bath until the analyte is fully dissolved. Gentle warming may be necessary for some samples, but care should be taken to avoid solvent evaporation.

  • Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent contamination and solvent evaporation. Label the tube with the sample identification.

Variable Temperature (VT) NMR Spectroscopy

This compound's high boiling point makes it an excellent solvent for variable temperature NMR studies, allowing for the investigation of dynamic processes at elevated temperatures.

Protocol:

  • Sample Preparation: Prepare the NMR sample as described in the general protocol. Ensure the NMR tube is of high quality (e.g., borosilicate glass) to withstand temperature changes. Do not use sealed NMR tubes for high-temperature experiments to avoid pressure buildup.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock and shim the sample at room temperature.

    • In the spectrometer software, initiate the variable temperature control module.

  • Temperature Ramping:

    • Increase the temperature in increments of 10-20°C.

    • Allow the sample to equilibrate at each new temperature for at least 5-10 minutes before acquiring data. This ensures thermal homogeneity within the sample.

    • Monitor the lock signal and re-shim as necessary, as temperature changes can affect the magnetic field homogeneity.

  • Data Acquisition: Acquire NMR spectra at each desired temperature.

  • Cooling Down: After the experiment, gradually decrease the temperature in increments back to room temperature to avoid thermal shock to the probe and the sample tube.

Safety Note: Always be aware of the boiling point of your solvent and operate well below it. Ensure your sample is thermally stable at the target temperatures.

In-situ Reaction Monitoring

This compound is particularly useful for monitoring reactions that are conducted at elevated temperatures or involve organometallic reagents that are soluble and stable in ether-based solvents. A prime example is the Grignard reaction.

Generalized Protocol for Monitoring a Grignard Reaction:

  • Reactant Preparation: In a glovebox or under an inert atmosphere, prepare a solution of the substrate in this compound in an NMR tube.

  • Initiation of Reaction: Carefully add the Grignard reagent to the NMR tube. The tube should be sealed with a septum or a screw-cap with a septum to maintain an inert atmosphere.

  • NMR Setup:

    • Quickly transfer the NMR tube to the spectrometer.

    • Lock and shim the instrument on the this compound signal.

    • Set up a series of 1D ¹H NMR experiments to be acquired automatically over the desired reaction time. The time between acquisitions will depend on the expected reaction rate.

  • Data Acquisition and Analysis:

    • Start the automated acquisition.

    • Process the resulting spectra to monitor the disappearance of starting material signals and the appearance of product signals.

    • Integration of key peaks can provide kinetic data for the reaction.

Chemical Compatibility and Safety

  • Compatibility: Diglyme is generally compatible with a wide range of organic compounds. As an ether, it is relatively inert but can react with strong oxidizing agents.[5] It is an excellent solvent for organometallic reagents due to its ability to solvate cations.[2]

  • Safety:

    • Diglyme is a flammable liquid and vapor. Keep away from heat, sparks, and open flames.[5]

    • It may form explosive peroxides upon prolonged exposure to air and light. It is advisable to test for peroxides before use, especially before distillation.[5]

    • Diglyme is a reproductive toxin and may cause harm to the unborn child and impair fertility.[5] Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated area or fume hood.

Conclusion

This compound is a specialized NMR solvent that offers significant advantages for specific applications. Its high boiling point and wide liquid range make it an excellent choice for variable temperature NMR studies, allowing researchers to probe dynamic molecular processes at elevated temperatures. Furthermore, its chemical inertness and ability to dissolve a variety of organic and organometallic compounds make it a suitable medium for in-situ reaction monitoring.

However, its relatively high viscosity, difficulty of removal, potential for peroxide formation, and higher cost compared to common NMR solvents like chloroform-d or DMSO-d6 mean that it is not a first-choice solvent for routine NMR analysis. For the right application, where its unique properties are essential, this compound is an invaluable tool for the modern chemistry and drug development laboratory.

References

Diglyme-d14 in Modern Chemistry: A Technical Guide to its Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of Di(ethylene glycol) dimethyl ether-d14 (Diglyme-d14), a deuterated glyme ether that has become an invaluable tool in contemporary chemical research and development. From its role as a specialized solvent in sensitive organometallic reactions to its utility as a precise internal standard in quantitative Nuclear Magnetic Resonance (NMR) spectroscopy, this compound offers unique advantages for the discerning scientist. This document provides a comprehensive overview of its properties, detailed experimental protocols for its key applications, and visual representations of associated chemical pathways and workflows.

Core Properties of this compound

The unique physicochemical properties of this compound, largely mirroring its non-deuterated counterpart but with the critical inclusion of deuterium, underpin its utility. Its high boiling point, stability across a range of temperatures, and ability to solvate cations make it a superior solvent for many applications.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its effective application in experimental design.

PropertyValue
Chemical Formula C₆D₁₄O₃
Molecular Weight 148.26 g/mol
Appearance Colorless liquid
Density 0.95 g/mL at 20°C[1][2]
Melting Point -68 °C[1][3]
Boiling Point 162 °C[1][3]
Isotopic Purity Typically ≥98% (D)

Table 1: Key physical and chemical properties of this compound.

Applications of this compound in Synthetic Chemistry

This compound's primary role in synthetic chemistry is as an aprotic, polar solvent, particularly for reactions involving organometallic reagents. Its deuteration provides a non-interfering background in proton NMR, allowing for cleaner spectral analysis of reaction mixtures.

Grignard Reactions

Diglyme and its deuterated analog are excellent solvents for the formation and reaction of Grignard reagents. Their ability to chelate the magnesium ion enhances the reactivity of the organometallic species. The high boiling point of diglyme also allows for reactions to be conducted at elevated temperatures.

This protocol describes the preparation of a Grignard reagent, a fundamental organometallic transformation, using this compound as the solvent.

Materials:

  • Magnesium turnings

  • An appropriate organic halide (e.g., bromobenzene)

  • This compound, anhydrous

  • Iodine crystal (as an initiator)

  • Anhydrous workup solution (e.g., saturated aqueous ammonium chloride)

  • Organic extraction solvent (e.g., diethyl ether)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine.

  • Solvent and Reagent Addition: Add a portion of the anhydrous this compound to the flask. Dissolve the organic halide in the remaining this compound and place this solution in the dropping funnel.

  • Reaction: Slowly add a small amount of the organic halide solution to the magnesium suspension. The reaction is initiated when the iodine color disappears and bubbling is observed. Once initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion and Use: After the addition is complete, the reaction mixture is typically stirred at room temperature or heated to ensure complete consumption of the magnesium. The resulting Grignard reagent in the this compound solution is then ready for subsequent reactions.

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product start Flame-dried Glassware initiation Initiation start->initiation mg Magnesium Turnings mg->initiation i2 Iodine Crystal i2->initiation solvent Anhydrous this compound solvent->initiation halide Organic Halide addition Dropwise Addition halide->addition initiation->addition Reaction starts reflux Reflux addition->reflux completion Completion reflux->completion grignard Grignard Reagent in this compound completion->grignard

Workflow for Grignard Reagent Synthesis.

This compound in Analytical Chemistry

The primary analytical application of this compound is in Nuclear Magnetic Resonance (NMR) spectroscopy, where its deuterated nature and chemical inertness are highly advantageous.

Quantitative NMR (qNMR) Internal Standard

In quantitative NMR (qNMR), a known amount of an internal standard is added to a sample to determine the absolute quantity of an analyte. This compound is an excellent internal standard for certain applications due to its simple, well-separated residual proton signals in the ¹H NMR spectrum, its chemical inertness, and its high boiling point, which minimizes volatility during sample preparation.

This protocol outlines the steps for performing a qNMR experiment with this compound as the internal standard.

Materials:

  • Analyte of interest

  • This compound (of known high purity)

  • Appropriate deuterated solvent for NMR (e.g., Chloroform-d, Benzene-d6)

  • High-precision analytical balance

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh a precise amount of the analyte into a vial.

    • Accurately weigh a precise amount of this compound into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent.

    • Transfer a precise volume of the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure a sufficiently long relaxation delay (D1) is used (typically 5-7 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of the nuclei between scans. This is crucial for accurate integration.

    • Use a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the NMR spectrum (phasing, baseline correction).

    • Integrate the well-resolved signal of the analyte and the residual proton signal of this compound.

    • Calculate the concentration of the analyte using the following formula:

    Concentration_analyte = (Integral_analyte / N_analyte) * (N_standard / Integral_standard) * (Mass_standard / MW_standard) * (MW_analyte / Mass_analyte) * Purity_standard

    Where:

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • Purity = purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_standard Weigh this compound weigh_standard->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Concentration integrate->calculate

Workflow for Quantitative NMR using an Internal Standard.

Role in Mechanistic Studies

The use of deuterated solvents like this compound can be instrumental in elucidating reaction mechanisms. By replacing protic solvents with their deuterated counterparts, chemists can probe for kinetic isotope effects, where the rate of a reaction changes upon isotopic substitution. While specific studies detailing the use of this compound for this purpose are not abundant, its application in reactions known to be sensitive to solvent effects, such as Grignard reactions, presents an opportunity for such investigations.

The generally accepted radical-based mechanism for the formation of a Grignard reagent is depicted below. The use of a deuterated solvent could potentially influence the rates of side reactions involving hydrogen atom abstraction from the solvent.

Grignard_Mechanism reagents R-X + Mg(0) set Single Electron Transfer (SET) reagents->set radical_ion [R-X]•⁻ + Mg(I) set->radical_ion fragmentation Fragmentation radical_ion->fragmentation radical_pair R• + X⁻ + Mg(I) fragmentation->radical_pair recombination Recombination radical_pair->recombination product R-Mg-X recombination->product

Proposed Radical Mechanism for Grignard Reagent Formation.

Conclusion

This compound is a versatile and powerful tool for chemists, offering significant advantages in both synthetic and analytical applications. Its unique combination of physical properties and isotopic labeling makes it an ideal choice for a non-interfering, high-boiling solvent in organometallic chemistry and a precise internal standard for quantitative NMR studies. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate its effective implementation in the modern research laboratory. As the demand for precision and accuracy in chemical research continues to grow, the applications of specialized reagents like this compound are expected to expand further.

References

Diglyme-d14 as a Solvent for Grignard Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the use of deuterated diethylene glycol dimethyl ether (diglyme-d14) as a solvent in Grignard reactions. While direct comparative quantitative data on reaction outcomes versus its non-deuterated counterpart is limited in publicly available literature, this document provides a comprehensive overview of the physical properties of this compound, a detailed experimental protocol for a representative Grignard reaction, and a discussion of the potential mechanistic implications of using a deuterated solvent, including the kinetic isotope effect.

Introduction to Diglyme and its Deuterated Analog in Grignard Chemistry

Grignard reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. The choice of solvent is critical, as it must solvate the Grignard reagent, facilitating its formation and reactivity, while remaining inert to the highly basic and nucleophilic reagent.

Diglyme, a high-boiling point ether, is an excellent solvent for Grignard reactions, particularly those requiring elevated temperatures.[1][2][3] Its deuterated analog, this compound, in which all 14 hydrogen atoms are replaced with deuterium, serves as a valuable tool for mechanistic studies, particularly those employing NMR spectroscopy, and for the synthesis of deuterium-labeled compounds.[4] While a direct solvent kinetic isotope effect in Grignarnd reactions has not been extensively quantified in the literature, the use of a deuterated solvent can potentially influence reaction rates.

Physical and Chemical Properties

A clear understanding of the physical properties of both diglyme and its deuterated form is essential for experimental design and execution.

PropertyDiglymeThis compound
Chemical Formula C6H14O3C6D14O3
Molecular Weight 134.17 g/mol 148.26 g/mol [5]
Boiling Point 162 °C[2]Not explicitly found, but expected to be similar to diglyme.
Melting Point -64 °C[2]Not explicitly found, but expected to be similar to diglyme.
Density 0.945 g/mL at 20 °CNot explicitly found, but expected to be slightly higher than diglyme.
Solubility Miscible with water and many organic solvents.[2]Miscible with water and many organic solvents.
CAS Number 111-96-638086-00-9[5]

Experimental Protocol: Preparation of a Grignard Reagent and Subsequent Reaction

The following is a general procedure for the preparation of a Grignard reagent and its subsequent reaction with an electrophile, adapted from established protocols for non-deuterated ether solvents.[6][7][8] This protocol can be applied using this compound as the solvent. Strict anhydrous conditions are crucial for the success of any Grignard reaction. [6][7][8]

3.1. Materials and Equipment

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Magnesium turnings

  • Organic halide (e.g., bromobenzene)

  • Electrophile (e.g., benzophenone)

  • Anhydrous this compound

  • Iodine crystal (as an initiator)

  • Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride, diethyl ether)

3.2. Procedure

  • Apparatus Setup: Assemble the flame-dried three-necked flask with the reflux condenser, dropping funnel, and an inert gas inlet. Place a magnetic stir bar in the flask.

  • Initiation: Add magnesium turnings to the flask. Briefly heat the flask under a flow of inert gas to ensure all moisture is removed and then cool to room temperature. Add a small crystal of iodine.

  • Grignard Reagent Formation: Add a solution of the organic halide in anhydrous this compound to the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Once initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at a gentle reflux until the magnesium is consumed.

  • Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C. Dissolve the electrophile in anhydrous this compound and add this solution dropwise to the stirred Grignard reagent.

  • Workup: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product by an appropriate method, such as recrystallization or column chromatography.

experimental_workflow A Apparatus Setup (Flame-dried glassware, inert atmosphere) B Initiation (Mg turnings + I2 crystal) A->B C Grignard Reagent Formation (Dropwise addition of organic halide in this compound) B->C D Reaction with Electrophile (Dropwise addition of electrophile in this compound) C->D E Aqueous Workup (Quenching and Extraction) D->E F Purification (Recrystallization or Chromatography) E->F G Product F->G

Figure 1. A generalized workflow for a Grignard reaction.

Mechanistic Considerations: The Kinetic Isotope Effect

The replacement of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).[9][10] This effect arises from the difference in the zero-point vibrational energies of C-H and C-D bonds. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break.

A solvent kinetic isotope effect may be observed when the solvent is involved in the rate-determining step of a reaction.[11] In the context of a Grignard reaction, if the this compound solvent molecule participates in the transition state of the rate-determining step, a change in the reaction rate compared to non-deuterated diglyme might be observed. The mechanism of the Grignard reaction is complex and can be influenced by the solvent.[12][13] The solvent plays a crucial role in solvating the magnesium center of the Grignard reagent, which affects its reactivity.

The table below presents the kinetic isotope effects observed for the enolization of various α-deuterated ketones with ethylmagnesium bromide.[14] While this is not a solvent KIE, it illustrates the magnitude of such effects in a related system.

KetonekH/kD
Methyl mesityl ketone-d32.6
Ethyl mesityl ketone-d23.1
Isopropyl mesityl ketone-d2.8

These values, being greater than 1, represent a "normal" kinetic isotope effect, indicating that the C-H bond is being broken in the rate-determining step.

kie_concept Reactants Reactants TS_H Transition State (C-H) Reactants->TS_H ΔG‡(H) TS_D Transition State (C-D) Reactants->TS_D ΔG‡(D) Products Products TS_H->Products TS_D->Products ZPE_H ZPE (C-H) 0.8,1.2! 0.8,1.2! ZPE_D ZPE (C-D) 0.8,0.8! 0.8,0.8!

Figure 2. Conceptual energy diagram illustrating the kinetic isotope effect.

Applications in Research and Development

The primary application of this compound in the context of Grignard reactions lies in:

  • Mechanistic Elucidation: Using a deuterated solvent allows for the simplification of ¹H NMR spectra of reaction mixtures, aiding in the identification of intermediates and byproducts without interference from solvent signals.[15][16]

  • Synthesis of Labeled Compounds: this compound can serve as a non-reactive, deuterated medium for the synthesis of specifically deuterium-labeled molecules, which are valuable as internal standards in mass spectrometry, as probes in metabolic studies, and in the development of drugs with altered pharmacokinetic profiles.

Conclusion

This compound is a specialized solvent for Grignard reactions, primarily utilized for mechanistic investigations and the synthesis of deuterium-labeled compounds. While quantitative data directly comparing its performance to non-deuterated diglyme is scarce, its physical properties and the general principles of Grignard chemistry suggest it is a highly effective, albeit specialized, solvent choice. The potential for a solvent kinetic isotope effect exists, although its magnitude and impact on synthetic utility remain an area for further investigation. The provided experimental protocol offers a solid foundation for researchers to employ this compound in their synthetic endeavors. As with all Grignard reactions, meticulous attention to anhydrous conditions is the key to success.

References

The Pivotal Role of Diglyme-d14 in Advancing Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organometallic chemistry, the choice of solvent is paramount, often dictating the success, efficiency, and mechanistic clarity of a reaction. Among the arsenal of available solvents, deuterated diethylene glycol dimethyl ether (Diglyme-d14) has emerged as a specialized and invaluable tool. Its unique combination of properties as a high-boiling, polar aprotic, and chelating agent, coupled with its isotopic labeling, provides researchers with a powerful medium for both synthesis and in-depth mechanistic studies. This guide elucidates the multifaceted role of this compound in organometallic chemistry, offering insights into its applications, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Properties and Applications of this compound

This compound, with the chemical formula (CD₃OCD₂CD₂)₂O, is the deuterated analog of Diglyme.[1] The replacement of hydrogen with deuterium atoms renders the solvent "invisible" in ¹H NMR spectroscopy, a critical feature for the characterization of organometallic compounds and the monitoring of reaction kinetics without interference from solvent signals.[2]

The primary applications of this compound in organometallic chemistry can be categorized as follows:

  • NMR Spectroscopy Solvent: Its most frequent application is as a solvent for Nuclear Magnetic Resonance (NMR) studies of organometallic complexes. The absence of proton signals from the solvent allows for clear observation of the signals from the organometallic species, facilitating structural elucidation and mechanistic investigations.[3][4]

  • Reaction Medium for Sensitive Reagents: Like its non-deuterated counterpart, this compound is an excellent solvent for highly reactive organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi).[5][6] Its polar aprotic nature and high boiling point provide a stable environment for these sensitive species.[7]

  • Mechanistic Studies: The use of a deuterated solvent is crucial for kinetic isotope effect (KIE) studies, which can provide profound insights into reaction mechanisms.[8] By comparing reaction rates in deuterated versus non-deuterated solvents, chemists can infer the involvement of solvent molecules in the rate-determining step of a reaction.

  • Coordination and Solvation Studies: The chelating ability of the ether oxygens in Diglyme allows it to effectively solvate metal cations, particularly alkali metals like Li⁺.[9][10] This coordination enhances the reactivity of the associated anion of the organometallic reagent.[5]

Data Presentation: Quantitative Insights into Solvent Effects

The choice of solvent can significantly impact the yield and selectivity of organometallic reactions. The following table summarizes the effect of various solvents, including Diglyme, on the yield of a Grignard reaction. While this data is for non-deuterated Diglyme, the isotopic labeling in this compound is not expected to significantly alter the bulk solvent properties that influence reaction yield.

SubstrateElectrophileSolventYield (%)Reference
Benzyl chloride2-ButanoneDiethyl ether94[11]
Benzyl chloride2-ButanoneTHF27[11]
Benzyl chloride2-Butanone2-MeTHF90[11]
Benzyl chloride2-ButanoneDiglymeLimited[7]

Note: The study in Green Chemistry noted that while Diglyme was included in the screening, it afforded limited amounts of the Grignard product under the specific conditions tested for benzyl chloride, highlighting the importance of solvent optimization for each specific reaction.

Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₆D₁₄O₃[1]
Molecular Weight148.26 g/mol [1]
Purity≥98%[1]
Deuterium Enrichment≥97 atom % D
Boiling Point162 °C[12]
Melting Point-68 °C[12]
Density1.035 g/cm³[12]

Experimental Protocols

While specific protocols for reactions in this compound are often embedded within larger research articles, the following provides a generalized, detailed methodology for a common organometallic reaction—the formation of a Grignard reagent—adapted for the use of this compound, primarily for subsequent NMR analysis.

Protocol: Synthesis of a Grignard Reagent in this compound for NMR Analysis

Objective: To prepare a Grignard reagent in this compound and characterize it using NMR spectroscopy.

Materials:

  • Magnesium turnings

  • Anhydrous this compound

  • Alkyl or aryl halide (e.g., bromobenzene)

  • Iodine crystal (as an initiator)

  • Schlenk flask and line

  • NMR tubes compatible with air-sensitive samples

Procedure:

  • Preparation of Glassware: All glassware, including the Schlenk flask, dropping funnel, and condenser, must be thoroughly dried in an oven at >120 °C overnight and allowed to cool under a stream of dry nitrogen or argon.

  • Reaction Setup: Assemble the Schlenk flask with a magnetic stir bar, dropping funnel, and condenser under a positive pressure of inert gas.

  • Magnesium Activation: Place the magnesium turnings in the Schlenk flask. Briefly heat the flask under vacuum with a heat gun to further dry the magnesium surface and then refill with inert gas. Add a small crystal of iodine to the flask.

  • Solvent and Reagent Addition: Add anhydrous this compound to the Schlenk flask via a cannula or syringe. In the dropping funnel, prepare a solution of the alkyl or aryl halide in anhydrous this compound.

  • Initiation and Reaction: Add a small portion of the halide solution to the magnesium suspension. The disappearance of the iodine color and the gentle refluxing of the solvent indicate the initiation of the reaction. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion and Sampling: After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

  • NMR Sample Preparation: Under an inert atmosphere, carefully transfer an aliquot of the Grignard solution into an NMR tube. The NMR tube should be sealed with a septum or flame-sealed to prevent exposure to air and moisture.

  • NMR Analysis: Acquire ¹H, ¹³C, and, if applicable, other relevant NMR spectra to characterize the Grignard reagent. The absence of significant solvent signals in the ¹H NMR spectrum will allow for clear observation of the organometallic species.

Visualizing Core Concepts with Graphviz

Coordination of this compound to a Metal Cation

G M M+ O1 O M->O1 chelation O2 O M->O2 chelation O3 O M->O3 chelation C1 CD2 O1->C1 C3 CD2 O2->C3 C6 CD3 O3->C6 C2 CD2 C1->C2 C2->O2 C4 CD2 C3->C4 C4->O3 C5 CD3 C5->O1

Caption: Chelation of a metal cation by the oxygen atoms of a this compound molecule.

Experimental Workflow for In-situ NMR Monitoring

G cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis A Reactants in This compound B Transfer to NMR Tube A->B C Insert into Spectrometer B->C D Set Temperature & Parameters C->D E Initiate Reaction (e.g., light, heat) D->E F Acquire Spectra Over Time E->F G Process Spectra F->G H Integrate Peaks G->H I Plot Concentration vs. Time H->I J Determine Kinetics & Mechanism I->J

Caption: Workflow for in-situ NMR monitoring of an organometallic reaction in this compound.

Simplified Mechanistic Pathway of Anionic Polymerization

G A Initiator (RLi) C Initiation: RLi + Monomer -> R-Monomer-Li A->C B Monomer B->C D Propagation: R-(Monomer)n-Li + Monomer -> R-(Monomer)n+1-Li B->D n times C->D E Termination (e.g., with H2O) D->E F Polymer E->F

Caption: Key steps in an anionic polymerization where this compound can serve as the solvent.

Conclusion

This compound stands as a testament to the importance of specialized reagents in modern organometallic chemistry. Its role extends beyond that of a simple inert solvent, actively participating in the solvation and activation of reactive species while providing an unparalleled window into reaction mechanisms through NMR spectroscopy. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and applications of this compound is essential for designing robust synthetic routes, optimizing reaction conditions, and gaining fundamental insights into the intricate dance of molecules at the heart of organometallic transformations. As the quest for more efficient and selective chemical processes continues, the strategic use of solvents like this compound will undoubtedly play a crucial role in future discoveries.

References

A Technical Guide to Diglyme-Based Electrolytes: A Foundational Resource for Preliminary Studies on Diglyme-d14

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and key data related to the use of diglyme (bis(2-methoxyethyl) ether) as an electrolyte solvent in battery research. While preliminary studies specifically utilizing Diglyme-d14 (perdeuterated diglyme) are not extensively available in the reviewed literature, this document serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring its potential. The insights into the behavior of non-deuterated diglyme electrolytes can inform the design and execution of initial investigations into their deuterated counterparts. The primary application of deuterated solvents in battery research, as suggested by the literature, is to enable techniques like in situ neutron diffraction measurements, which are hindered by the high incoherent neutron-scattering cross-section of hydrogen.[1]

The following sections summarize the key physicochemical and electrochemical properties of diglyme-based electrolytes, detail common experimental methodologies, and provide visual representations of experimental workflows and molecular interactions.

Data Presentation: Properties of Diglyme-Based Electrolytes

The performance of an electrolyte is critically dependent on its physical and chemical properties. The following tables summarize key quantitative data for various diglyme-based electrolyte formulations.

Electrolyte CompositionIonic Conductivity (mS/cm)Viscosity (cP)Reference
1 M NaPF6 in diglyme~4.5 (at 25°C)~2.5 (at 25°C)[2]
1 M LiTFSI in diglyme~2.0 (at 25°C)Not Specified[3]
1 M LiFSI in diglymeNot SpecifiedNot Specified[4]
1.8 M LiFSI in diglymeNot Specified~8[5]
1 M NaPF6 in EC50:DMC50~8.0 (at 25°C)~3.5 (at 25°C)[2]

Table 1: Physicochemical Properties of Diglyme-Based Electrolytes. This table highlights the ionic conductivity and viscosity of diglyme-based electrolytes compared to a standard carbonate-based electrolyte. Lower viscosity and higher ionic conductivity are generally desirable for efficient ion transport.

Cell ConfigurationElectrolyteInitial Discharge Capacity (mAh/g)Capacity RetentionCoulombic Efficiency (%)Reference
NaNa symmetric cell1 M NaPF6 in diglymeNot ApplicableStable cyclingNot Specified
HCNVPF full cell1 M NaPF6 in diglyme~100~70% after 50 cyclesNot Specified
LiLiFePO4 cellLiTFSI in diglymeNot SpecifiedLong cycling enabledNot Specified
LiNCM811 coin cell1.8 M LiFSI in diglymeNot SpecifiedNot Specified98.72

Table 2: Electrochemical Performance of Diglyme-Based Electrolytes in Battery Cells. This table summarizes the performance of diglyme-based electrolytes in different battery chemistries, showcasing their potential for stable cycling.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are key experimental protocols commonly employed in the study of glyme-based electrolytes.

1. Electrolyte Preparation and Characterization:

  • Materials: Diethylene glycol dimethyl ether (diglyme, anhydrous), lithium or sodium salts (e.g., LiTFSI, NaPF6), and any additives are typically handled in an inert atmosphere (e.g., an argon-filled glovebox) to minimize water and oxygen contamination.[4]

  • Preparation: The electrolyte is prepared by dissolving a specific molar concentration of the salt in the diglyme solvent.

  • Ionic Conductivity Measurement: Electrochemical Impedance Spectroscopy (EIS) is used to measure the bulk resistance of the electrolyte in a conductivity cell with a known cell constant. The ionic conductivity (σ) is calculated using the formula σ = L/A*R, where L is the distance between the electrodes, A is the electrode area, and R is the bulk resistance. Measurements are typically performed over a range of temperatures.[4]

  • Viscosity Measurement: A rheometer or viscometer is used to determine the dynamic viscosity of the electrolyte at various temperatures.

2. Electrochemical Cell Assembly and Testing:

  • Cell Components: Coin cells (e.g., CR2032) are commonly used for initial electrochemical testing.[4] These consist of an anode (e.g., lithium or sodium metal, graphite), a cathode (e.g., LiFePO4, NVPF), a separator (e.g., glass fiber), and the electrolyte.[2][4]

  • Assembly: All cell components are assembled inside an argon-filled glovebox.[4] The separator is soaked with the electrolyte before the cell is crimped.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is performed on the assembled cells to study the interfacial properties, including the solid electrolyte interphase (SEI) formation and charge transfer resistance. The frequency range typically spans from the kHz to mHz range with a small AC voltage amplitude.[4]

  • Cyclic Voltammetry (CV): CV is used to determine the electrochemical stability window of the electrolyte and to study the redox reactions occurring at the electrode surfaces. The voltage is swept at a constant rate between defined potential limits.

  • Galvanostatic Cycling: Cells are charged and discharged at a constant current between set voltage limits to evaluate their cycling performance, including discharge capacity, capacity retention, and coulombic efficiency.

Mandatory Visualization

Experimental Workflow for Electrolyte Characterization

experimental_workflow cluster_prep Electrolyte Preparation cluster_char Physicochemical Characterization cluster_electrochem Electrochemical Testing cluster_analysis Data Analysis Solvent Diglyme(-d14) Preparation Mixing in Glovebox Solvent->Preparation Salt Li/Na Salt Salt->Preparation Conductivity Ionic Conductivity (EIS) Preparation->Conductivity Viscosity Viscosity Measurement Preparation->Viscosity Cell_Assembly Coin Cell Assembly Preparation->Cell_Assembly EIS_Cell EIS on Cell Cell_Assembly->EIS_Cell CV Cyclic Voltammetry Cell_Assembly->CV Cycling Galvanostatic Cycling Cell_Assembly->Cycling Interfacial Interfacial Properties EIS_Cell->Interfacial Stability Electrochemical Stability CV->Stability Performance Performance Metrics Cycling->Performance

Caption: A generalized workflow for the preparation and characterization of diglyme-based electrolytes.

Solvation of Lithium Ions by Diglyme

solvation_pathway cluster_diglyme1 cluster_diglyme2 Li Li+ O1 O Li->O1 O2 O Li->O2 O3 O Li->O3 O4 O Li->O4 O5 O Li->O5 O6 O Li->O6 C1 C C2 C C3 C C4 C Me2 CH3 Me1 CH3 C5 C C6 C C7 C C8 C Me4 CH3 Me3 CH3

Caption: Chelation of a lithium ion by the oxygen atoms of two diglyme molecules.

References

Technical Guide on the Safety and Handling of Diglyme-d14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for Diglyme-d14 (Bis(2-methoxyethyl-d7) ether). Given that detailed toxicological data for the deuterated form is limited, this guide assumes its properties are analogous to its non-deuterated counterpart, Diglyme (CAS 111-96-6). This approach ensures a conservative and robust safety framework.

Introduction and Chemical Identity

This compound is the deuterated analog of Diethylene glycol dimethyl ether (Diglyme). It is a high-boiling point aprotic solvent commonly used as a reaction medium for chemical syntheses, such as Grignard reactions, and as a solvent for NMR spectroscopy.[1][2] Its deuteration makes it particularly useful in NMR studies where proton signals from the solvent would be undesirable.[2] While the substitution of hydrogen with deuterium can alter metabolic pathways and reaction kinetics, the fundamental chemical hazards are considered equivalent to the non-deuterated form.[3]

Synonyms: Bis(2-methoxyethyl)ether-d14, Diethylene glycol dimethyl ether-d14, (CD3OCD2CD2)2O[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary concerns are its flammability and its status as a reproductive toxin.

  • Flammability: Flammable liquid and vapor.[2] Vapors are heavier than air and may travel to an ignition source.[4] Forms explosive mixtures with air at elevated temperatures.[4]

  • Reproductive Toxicity: May damage fertility or the unborn child.[2][5] This is a significant long-term health hazard.

  • Peroxide Formation: Like many ethers, this compound can form explosive peroxides upon exposure to air, heat, or light, especially during storage or distillation.[6][7]

  • Acute Toxicity: Not highly toxic with a single exposure, but can be irritating to the skin and eyes.[5] It can be absorbed through the skin.[5]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below, with data for the non-deuterated form provided for comparison where specific data for the deuterated analog is unavailable.

PropertyThis compoundDiglyme (Non-deuterated)Reference
CAS Number 38086-00-9111-96-6[2]
Molecular Formula C6D14O3C6H14O3[8]
Molecular Weight 148.26 g/mol 134.17 g/mol [8][9]
Appearance Colorless liquidColorless liquid with a mild, pleasant odor[9]
Boiling Point 162 °C162 °C[10]
Melting Point -68 °C-68 °C[10]
Flash Point Not available51-70 °C (Closed Cup)[2][3]
Density 0.95 g/mL (at 20°C)0.937 g/mL (at 20°C)[3][10]
Solubility in Water MiscibleMiscible[11]
Vapor Density (Air=1) Not available4.6[3]

Toxicological Data

Toxicological data is primarily available for the non-deuterated form, Diglyme. It is presumed that this compound exhibits similar toxicological properties.

MetricValueSpeciesRouteReference
LD50 4760 - 5400 mg/kgRabbit, RatOral[4][10]
Health Hazard May damage fertility or the unborn child.Human (presumed)Dermal, Inhalation, Oral[2][5]

Experimental Protocol: Preparation of an NMR Sample

This protocol outlines the procedure for safely preparing a sample for NMR analysis using this compound, incorporating best practices for handling air- and moisture-sensitive solvents.

Objective: To dissolve an air-sensitive compound in this compound and transfer it to an NMR tube under an inert atmosphere.

Materials:

  • This compound, stored in a Sure/Seal™ bottle or equivalent

  • Air-sensitive compound

  • NMR tube and cap (PTFE recommended)

  • Glassware (small vials, pipettes), oven-dried at 150°C for at least 4 hours

  • Syringes and needles, oven-dried

  • Inert gas source (Nitrogen or Argon) with a manifold (Schlenk line)

  • Glovebox or glove bag (optional, but recommended)

Procedure:

  • Glassware Preparation: Ensure all glassware, including the NMR tube, syringes, and needles, are scrupulously dry by heating them in an oven and allowing them to cool under a stream of inert gas or in a desiccator.[8]

  • Inert Atmosphere: Conduct all manipulations under a positive pressure of dry inert gas (Nitrogen or Argon). A Schlenk line or a glovebox is ideal.[9]

  • Compound Preparation: In a dry, inert-atmosphere-flushed vial, weigh the desired amount of the air-sensitive compound.

  • Solvent Transfer:

    • Using a dry, nitrogen-flushed syringe with a long needle, pierce the septum of the this compound Sure/Seal™ bottle.[4]

    • Draw the required volume of this compound into the syringe.

    • To prevent contamination of the bulk solvent, it is good practice to first withdraw a small amount of inert gas into the syringe before drawing the liquid.

  • Sample Dissolution:

    • Carefully inject the this compound from the syringe into the vial containing the air-sensitive compound.

    • Gently agitate the vial to ensure the compound is fully dissolved. A vortex mixer can be used.[8]

  • Transfer to NMR Tube:

    • Using another clean, dry syringe, draw the solution from the vial.

    • Transfer the solution into the oven-dried NMR tube, which should be kept under a positive flow of inert gas.

    • Cap the NMR tube securely. For air-sensitive samples, specialized NMR tubes with J. Young valves or threaded caps with septa are recommended.[9]

  • Cleaning: Immediately after use, rinse the syringes and needles with a suitable dry, non-deuterated solvent (like anhydrous acetone) to prevent the reagent from reacting with atmospheric moisture and seizing the syringe.[4]

Safe Handling and Storage Workflow

The following diagram illustrates the key stages and precautions for the safe handling and storage of this compound.

G cluster_0 Procurement and Receiving cluster_1 Storage cluster_2 Handling and Use cluster_3 Waste Disposal Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Log Log into Chemical Inventory Inspect->Log Store Store in a cool, dry, well-ventilated area away from heat and ignition sources. Store under inert atmosphere. Log->Store Transfer to Storage Segregate Segregate from strong oxidants, acids, and bases. Store->Segregate Peroxide Date container upon receipt and opening. Test for peroxides periodically. Store->Peroxide PPE Wear Appropriate PPE: - Nitrile gloves - Safety goggles/face shield - Lab coat Store->PPE Prepare for Use Ventilation Work in a chemical fume hood to avoid inhaling vapors. PPE->Ventilation Inert Use inert gas techniques (e.g., Schlenk line) for transfers. Ventilation->Inert Ground Ground/bond container and receiving equipment to prevent static discharge. Inert->Ground Waste Collect waste in a labeled, sealed container. Ground->Waste Generate Waste Dispose Dispose of as hazardous waste according to institutional and local regulations. Waste->Dispose

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE) and Emergency Procedures

A summary of recommended PPE and first aid measures is provided below.

CategoryRecommendationReference
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.[4] Use explosion-proof electrical and lighting equipment.[6]
Eye/Face Protection Wear chemical safety goggles or a face shield.[12]
Skin Protection Wear protective gloves (e.g., nitrile) and a lab coat.[12] Change gloves immediately if they become contaminated.
Respiratory Protection If working outside of a fume hood or if vapor concentrations are high, use a respirator with an organic vapor cartridge.[2]
In Case of Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[3] Seek medical attention if irritation develops.[12]
In Case of Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[3] Seek immediate medical attention.
In Case of Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]
In Case of Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately.[6]
Fire Fighting Use dry chemical, foam, or carbon dioxide. Water spray can be used to cool containers.[2] Firefighters should wear self-contained breathing apparatus.[4]
Accidental Release Remove all ignition sources.[2] Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, sealed container for disposal.[12] Ensure adequate ventilation.[12]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[7]

  • Collect waste in clearly labeled, tightly sealed containers.

  • Do not mix with incompatible waste streams.

  • Dispose of the waste in accordance with all local, state, and federal regulations. This typically involves collection by a certified hazardous waste disposal company.[7]

Conclusion

This compound is a valuable solvent for specialized research applications. However, its flammability, potential for peroxide formation, and significant reproductive toxicity necessitate careful and informed handling. By adhering to the guidelines outlined in this document, including the use of appropriate engineering controls, personal protective equipment, and proper disposal methods, researchers can minimize the risks associated with its use. Always consult the most recent Safety Data Sheet (SDS) from the supplier before working with this chemical.

References

Navigating the Landscape of Deuterated Diglyme: A Technical Guide to Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity and stability of deuterated solvents is paramount for reproducible and accurate results. This in-depth technical guide provides a comprehensive overview of the best practices for the storage and handling of deuterated diglyme (bis(2-methoxyethyl-d₁₄) ether), focusing on mitigating degradation and ensuring its long-term integrity.

Deuterated diglyme, a key solvent in nuclear magnetic resonance (NMR) spectroscopy and various chemical syntheses, requires careful management due to its propensity for peroxide formation and its classification as a reproductive toxin. This guide outlines the critical factors influencing its stability, recommended storage conditions, and detailed protocols for peroxide detection.

Optimal Storage Conditions for Deuterated Diglyme

The longevity and purity of deuterated diglyme are directly influenced by its storage environment. Adherence to the following conditions is crucial to minimize degradation.

ParameterRecommendationRationale
Temperature Room temperature (below 30°C / 86°F)[1][2][3]Avoids potential acceleration of degradation pathways. While refrigeration may seem beneficial, it is not generally required for unopened containers stored under an inert atmosphere. For opened serum bottles, refrigeration can help extend shelf life[4].
Light Exposure Store in opaque or amber glass containers, away from direct light[1][2][5]Light, particularly UV light, can catalyze the formation of peroxides[5].
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon)[5]The primary degradation pathway for ethers like diglyme is oxidation by atmospheric oxygen to form explosive peroxides[5][6]. An inert atmosphere is critical, especially after the container has been opened.
Container Tightly sealed, air-impermeable containers[7]Prevents the ingress of oxygen and moisture, both of which can contribute to degradation. Avoid containers with glass stoppers or screw caps that may not provide a perfect seal.
Moisture Store in a dry environmentMoisture can potentially lead to hydrolytic degradation, although ether linkages are generally stable to hydrolysis under neutral conditions[5].

Stability Profile and Decomposition Pathways

The chemical stability of deuterated diglyme is generally considered to be good under recommended storage conditions[3]. However, its ether structure makes it susceptible to autoxidation in the presence of oxygen, leading to the formation of hydroperoxides and peroxides. This process is the most significant factor affecting its stability and safety.

dot```dot graph Peroxide_Formation_Pathway { layout=dot; rankdir=LR; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Deuterated_Diglyme [label="Deuterated Diglyme\n((CD3OCD2CD2)2O)"]; Oxygen [label="Oxygen (O2)\n(from air)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Initiation [label="Initiation\n(Light, Heat)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Deuterated_Diglyme_Radical [label="Deuterated Diglyme Radical"]; Peroxy_Radical [label="Deuterated Peroxy Radical"]; Hydroperoxide [label="Deuterated Hydroperoxide\n(Potentially Explosive)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Deuterated_Diglyme -> Initiation [label="Exposure"]; Initiation -> Deuterated_Diglyme_Radical; Deuterated_Diglyme_Radical -> Peroxy_Radical [label="+ O2"]; Peroxy_Radical -> Hydroperoxide [label="+ Deuterated Diglyme"]; Hydroperoxide -> Peroxy_Radical [style=dashed, label="Chain Reaction"]; }

Workflow for the safe handling and stability testing of deuterated diglyme.

Shelf Life and Disposal Considerations

The shelf life of deuterated diglyme is highly dependent on storage conditions. For unopened containers stored under an inert atmosphere, the shelf life can be significant. However, once opened, it is recommended to test for peroxides every 6 to 12 months.[5] Some suppliers recommend re-analyzing the solvent for chemical purity after six months if stored refrigerated in serum bottles.[14]

If peroxides are detected at a concentration that is deemed unsafe, or if the solvent is no longer needed, it must be disposed of as hazardous waste in accordance with local, state, and federal regulations. It is crucial to clearly label the waste container, indicating the presence of peroxides.

By implementing these stringent storage, handling, and testing protocols, researchers can ensure the quality and safety of deuterated diglyme, thereby safeguarding the integrity of their experimental outcomes.

References

An In-depth Technical Guide to the Material Safety Data Sheet for Diglyme-d14

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the material safety data sheet (MSDS) for Diglyme-d14, a deuterated isotopologue of bis(2-methoxyethyl) ether. The information is intended for researchers, scientists, and professionals in drug development who handle this substance. This document consolidates key safety, handling, and toxicological data, presenting it in an accessible format with detailed experimental context where available.

Chemical and Physical Properties

This compound shares similar physical and chemical properties with its non-deuterated counterpart, diglyme. The primary difference is the higher molecular weight due to the substitution of hydrogen with deuterium.

PropertyValueSource(s)
Molecular Formula C₆D₁₄O₃ or (CD₃OCD₂CD₂)₂O[1][2]
Molecular Weight 148.26 g/mol [1][2][3]
CAS Number 38086-00-9[1]
Appearance Colorless liquid[4][5]
Odor Pleasant, mild, ether-like[4][5]
Boiling Point 162 °C (324 °F; 435 K) (for non-deuterated diglyme)[4][6]
Melting Point -64 °C (-83 °F; 209 K) (for non-deuterated diglyme)[6][7]
Flash Point 57 °C (135 °F; 330 K) (for non-deuterated diglyme)[6]
Density 0.937 g/mL (for non-deuterated diglyme)[6]
Solubility in Water Miscible[6]
Vapor Density 4.6 (Air = 1) (for non-deuterated diglyme)[8]
Vapor Pressure 2.96 mmHg at 20 °C (for non-deuterated diglyme)[4]
Autoignition Temperature 190 °C (for non-deuterated diglyme)[4]

Hazard Identification and Safety Information

The hazard profile of this compound is extrapolated from its non-deuterated form, diglyme. It is classified as a flammable liquid and a reproductive toxin.

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Flammable Liquid 🔥DangerH226: Flammable liquid and vapour.
Reproductive Toxicity हेल्थ हज़ार्ड का निशानDangerH360: May damage fertility or the unborn child.

Precautionary Statements: [6][9][10]

  • Prevention:

    • P201: Obtain special instructions before use.

    • P202: Do not handle until all safety precautions have been read and understood.

    • P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

    • P233: Keep container tightly closed.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • Response:

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • P308+P313: IF exposed or concerned: Get medical advice/attention.

  • Storage:

    • P403+P235: Store in a well-ventilated place. Keep cool.

    • P405: Store locked up.

  • Disposal:

    • P501: Dispose of contents/container in accordance with local regulations.

Toxicological Information

Toxicological data for this compound is primarily based on studies of diglyme. The substance is readily absorbed through the skin and by inhalation.[5] While it has low acute toxicity, it is a known reproductive toxin.[5][11]

Toxicity MetricValueSpeciesRouteSource(s)
LD50 (Lethal Dose, 50%) 5400 mg/kgRatOral[7]
LD50 (Lethal Dose, 50%) 4760 mg/kgRabbitOral[9]

Key Toxicological Effects:

  • Reproductive Toxicity: Diglyme is recognized as a reproductive toxin, with evidence suggesting it may impair fertility and harm the unborn child.[1][5][6] Animal studies have shown that it can cause testicular damage and adverse reproductive effects in males.[11]

  • Developmental Toxicity: Studies in rats and mice have provided evidence of specific developmental toxicity from exposure to diglyme.[11]

  • Carcinogenicity and Genotoxicity: Diglyme is not classified as a known or anticipated carcinogen by major regulatory bodies like OSHA, NTP, or IARC.[5] It has also not been found to be genotoxic in genetic assays.[5]

  • Irritation: It can be slightly irritating to the skin and eyes.[5]

  • Neurological Effects: Inhalation of vapors may lead to drowsiness and dizziness.[11]

Experimental Protocols

Generalized Protocol for Acute Oral Toxicity (LD50)

A generalized workflow for a typical acute oral toxicity study to determine the LD50 value.

Handling, Storage, and First Aid

Handling and Storage:

  • Handle in a well-ventilated area, preferably under a chemical fume hood.[12]

  • Keep away from heat, sparks, open flames, and other ignition sources.[9][10]

  • Ground and bond containers and receiving equipment to prevent static discharge.[9]

  • Store in a tightly closed container in a dry and cool place.[1][9]

  • Diglyme can form explosive peroxides upon prolonged exposure to air and light. Containers should be dated upon opening and tested for peroxides periodically.[5][11][12]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[10]

  • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing.[10]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[7]

  • Conditions to Avoid: Heat, flames, sparks, and exposure to moist air or water.[12]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[12]

  • Hazardous Decomposition Products: Hazardous decomposition products formed under fire conditions include carbon monoxide and carbon dioxide.[5] May form explosive peroxides.[5][12]

Logical Relationship for Hazard Assessment

The hazard assessment for this compound is logically derived from the data of its non-deuterated analogue, diglyme, due to their structural similarity.

Hazard_Assessment_Logic cluster_data Data Sources cluster_analogy Scientific Rationale cluster_assessment Hazard Assessment Diglyme_Data Toxicological & Physicochemical Data for Diglyme Structural_Analogy Structural & Chemical Similarity (Isotopic Variation) Diglyme_Data->Structural_Analogy D14_Hazard_Profile Hazard Profile for This compound Structural_Analogy->D14_Hazard_Profile

The logical flow for establishing the hazard profile of this compound based on data from diglyme.

References

An In-depth Technical Guide to the Physical Properties of Diglyme-d14

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the boiling and melting points of Diglyme-d14 (Perdeuterated di(ethylene glycol) dimethyl ether). The information is intended for researchers, scientists, and professionals in drug development who utilize deuterated solvents and reagents. This document includes key physical data, detailed experimental protocols for determining these properties, and a workflow diagram for the experimental process.

Core Physical Properties of this compound

This compound is the deuterated analog of Diglyme, where all 14 hydrogen atoms have been replaced with deuterium. This isotopic substitution can lead to slight variations in physical properties compared to the non-deuterated form. The experimentally determined boiling and melting points are crucial for its application in various chemical reactions and analytical procedures.

Data Presentation

The following table summarizes the key physical properties of this compound. For comparison, the properties of its non-deuterated counterpart, Diglyme, are also included.

PropertyThis compoundDiglyme (non-deuterated)
Molecular Formula C₆D₁₄O₃C₆H₁₄O₃
Molecular Weight 148.26 g/mol 134.17 g/mol
Boiling Point 162 °C[1]162 °C[2][3][4][5]
Melting Point -68 °C[1][3]-64 °C[2][4][5][6]

Experimental Protocols

The determination of boiling and melting points is a fundamental procedure in chemical analysis for identifying and assessing the purity of a compound. The capillary method is a widely accepted and common technique for these measurements.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point of a solid compound using a melting point apparatus or a Thiele tube.

Apparatus:

  • Glass capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or DigiMelt) or Thiele tube setup

  • Thermometer

  • Heating medium (silicone oil for Thiele tube)

  • Mortar and pestle (if sample needs to be pulverized)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely frozen and in a fine powdered form. If necessary, grind the solid sample using a mortar and pestle.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Tap the sealed end of the tube on a hard surface to compact the sample into a column of 2-3 mm in height at the bottom of the tube.[7]

  • Apparatus Setup:

    • Melting Point Apparatus: Place the capillary tube into the sample holder of the apparatus.[2]

    • Thiele Tube: Attach the capillary tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. Insert the thermometer into the Thiele tube containing heating oil, making sure the rubber band is above the oil level.[1]

  • Heating and Observation:

    • Begin heating the apparatus. A rapid heating rate (e.g., 10-20 °C per minute) can be used initially to determine an approximate melting range.[8]

    • Allow the apparatus to cool. For an accurate measurement, repeat the process with a new sample, heating rapidly until the temperature is about 15-20 °C below the approximate melting point.

    • Reduce the heating rate to 1-2 °C per minute.[7]

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.[1] Pure substances typically have a sharp melting range of 0.5-1.0 °C.[1]

Boiling Point Determination (Capillary Method)

This protocol outlines the micro-method for determining the boiling point of a liquid using a Thiele tube.

Apparatus:

  • Small test tube (e.g., a fusion tube)

  • Glass capillary tube (sealed at one end)

  • Thiele tube filled with silicone oil

  • Thermometer

  • Rubber band or thread

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of liquid this compound into the small test tube.

  • Capillary Inversion: Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.[5][9]

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band, aligning the sample with the thermometer bulb. Secure the assembly in the Thiele tube.[6][9]

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner. The shape of the tube will ensure uniform heating of the oil via convection currents.[9][10]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This occurs as the air trapped inside expands and is displaced by the vapor of the sample.[9] Continue heating until a vigorous and continuous stream of bubbles is observed.

  • Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[6][9] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.

G cluster_prep Sample Preparation cluster_mp Melting Point Determination cluster_bp Boiling Point Determination start Start with this compound Sample check_state Check Physical State start->check_state prep_solid Grind to Fine Powder check_state->prep_solid Solid prep_liquid Ensure Purity check_state->prep_liquid Liquid load_mp Load Capillary Tube prep_solid->load_mp load_bp Place Sample in Test Tube prep_liquid->load_bp setup_mp Setup Apparatus (Thiele Tube or Digital) load_mp->setup_mp heat_mp Heat Sample setup_mp->heat_mp observe_mp Observe Phase Change (Solid to Liquid) heat_mp->observe_mp record_mp Record Melting Range observe_mp->record_mp end_node End record_mp->end_node invert_cap Invert Capillary in Sample load_bp->invert_cap setup_bp Setup Thiele Tube Apparatus invert_cap->setup_bp heat_bp Heat Sample setup_bp->heat_bp observe_bp Observe Bubble Stream and Liquid Re-entry heat_bp->observe_bp record_bp Record Boiling Point observe_bp->record_bp record_bp->end_node

Workflow for Determining Physical Properties of this compound.

References

Navigating the Solvent Landscape: A Technical Guide to the Solubility of Organic Compounds in Diglyme-d14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of organic compounds in Diglyme-d14. This compound, the deuterated form of bis(2-methoxyethyl) ether, is a high-boiling point, aprotic polar solvent frequently utilized in nuclear magnetic resonance (NMR) spectroscopy and as a reaction medium for various chemical syntheses, including those involving Grignard reagents.[1] Its ability to dissolve a wide array of organic molecules makes it a valuable tool in research and development, particularly within the pharmaceutical industry. This guide offers both qualitative and quantitative solubility insights, detailed experimental protocols for solubility determination, and a visual workflow to aid in experimental design.

General Solubility Characteristics of Organic Compounds in Diglyme

Diglyme is known for its miscibility with water and a variety of organic solvents such as alcohols, diethyl ether, and hydrocarbons.[2][3][4] This broad solvency suggests its utility for a diverse range of organic compounds. The following table summarizes the expected qualitative solubility of different classes of organic compounds in Diglyme, based on its physical and chemical properties.

Compound ClassExpected Solubility in DiglymeRationale
Nonpolar Compounds
Alkanes, Alkenes, AlkynesHighDiglyme's ether structure provides nonpolar character, facilitating interaction with hydrocarbons.
Aromatic HydrocarbonsHighSimilar to alkanes, the nonpolar nature of aromatic rings allows for favorable interactions.
Polar Aprotic Compounds
Ketones, Esters, AmidesHighAs a polar aprotic solvent, Diglyme can effectively solvate other polar aprotic molecules through dipole-dipole interactions.
Alkyl HalidesModerate to HighThe polarity of the carbon-halogen bond allows for good interaction with the polar ether groups of Diglyme.
Polar Protic Compounds
Alcohols, Carboxylic AcidsModerate to HighWhile Diglyme cannot act as a hydrogen bond donor, its oxygen atoms can act as hydrogen bond acceptors, allowing for interaction with protic compounds.
AminesModerate to HighSimilar to alcohols, the N-H bonds in amines can hydrogen bond with the ether oxygens of Diglyme.
Ionic Compounds
Organic SaltsLow to ModerateThe solubility of ionic compounds will depend on the nature of the cation and anion. Diglyme's ability to chelate cations can enhance the solubility of some salts.

Quantitative Solubility Data

Obtaining a comprehensive database of quantitative solubility for a wide range of organic compounds in this compound is challenging as this information is not extensively published. The solubility of a specific compound is highly dependent on its unique physical and chemical properties. However, some data is available for specific applications, such as in electrolytes for batteries.

CompoundTemperature (°C)Solubility in Diglyme
LiPF6Room Temperature~0.1 m

Note: This data is for non-deuterated Diglyme and serves as an approximation for this compound.

Given the limited availability of public data, experimental determination of solubility is often necessary.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the equilibrium solubility of a compound in a specific solvent.[5] This protocol is adapted for the determination of organic compound solubility in this compound.

Materials:

  • Test organic compound

  • This compound

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or other quantitative analytical technique.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of the test organic compound and add it to a vial. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume of this compound to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature bath or incubator set to the desired experimental temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture using an orbital shaker or vortex mixer at a consistent speed. The agitation time required to reach equilibrium can vary depending on the compound and should be determined experimentally (typically 24-72 hours).[6]

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to sediment.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of the test compound of known concentrations.

    • Calculate the solubility of the compound in this compound from the concentration of the diluted sample and the dilution factor.

High-Throughput Solubility Screening

For drug development professionals who need to assess the solubility of a large number of compounds, high-throughput screening (HTS) methods can be employed.[7][8] These methods are often miniaturized and automated, allowing for the rapid screening of compound libraries.[7] Common HTS approaches include turbidimetric methods, where the precipitation of a compound from a stock solution is measured, and miniaturized shake-flask methods coupled with automated analysis.[1][9] While providing a faster turnaround, the results from HTS methods are often considered kinetic or apparent solubility and may require confirmation with the gold-standard shake-flask method for lead candidates.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of an organic compound in this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess organic compound B Add known volume of this compound A->B Combine in vial C Agitate at constant temperature (24-72h) B->C D Allow solid to sediment C->D E Centrifuge for complete separation D->E F Filter supernatant E->F G Dilute sample F->G H Quantify using HPLC or other method G->H I Calculate solubility H->I

References

Methodological & Application

Application Note: Diglyme-d14 as a High-Temperature NMR Solvent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying chemical reactions, dynamic molecular processes, and the properties of materials under elevated temperatures. The choice of a suitable deuterated solvent is critical for the success of these experiments. The solvent must exhibit a high boiling point, chemical inertness, and thermal stability. Diglyme-d14 (Bis(2-methoxyethyl) ether-d14) has emerged as a valuable solvent for high-temperature NMR studies due to its favorable physicochemical properties. With a boiling point of 162 °C for its non-deuterated form, this compound offers a wide operational temperature range, enabling the investigation of a variety of chemical systems that are inaccessible at ambient temperatures.[1] This application note provides a comprehensive guide to using this compound as a solvent for high-temperature NMR, including detailed protocols, data tables, and visualizations to facilitate its application in research and development.

Physicochemical Properties of this compound

A thorough understanding of the solvent's properties is essential for designing and interpreting high-temperature NMR experiments. Key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula (CD₃OCD₂CD₂)₂O[2]
Molecular Weight 148.26 g/mol [2]
Boiling Point (non-deuterated) 162 °C[1]
¹H Chemical Shift (ppm) at RT 3.49 (br), 3.40 (br), 3.22 (quintet)[1]
¹³C Chemical Shift (ppm) at RT 70.7 (quintet), 70.0 (quintet), 57.7 (quintet)[1]
J(H,D) (Hz) 1.5[1]
J(C,D) (Hz) 21[1]

Applications in High-Temperature NMR

This compound is particularly well-suited for a range of high-temperature NMR applications, including:

  • Reaction Kinetics and Mechanistic Studies: The high boiling point of this compound allows for the real-time monitoring of chemical reactions at elevated temperatures, providing valuable insights into reaction kinetics, intermediates, and mechanisms.

  • Polymer Chemistry: Many polymers exhibit poor solubility at room temperature. This compound can effectively dissolve a variety of polymers at high temperatures, enabling the characterization of their structure, dynamics, and thermal stability.

  • Dynamic and Exchange Processes: Variable-temperature NMR studies in this compound can be used to investigate dynamic processes such as conformational changes, rotational isomerism, and chemical exchange phenomena.[3]

  • Materials Science: The thermal stability of this compound makes it a suitable medium for studying the properties of materials, such as electrolytes in batteries, at their operational temperatures.

Experimental Protocol for High-Temperature NMR Spectroscopy using this compound

This protocol provides a general framework for conducting high-temperature NMR experiments using this compound. Instrument-specific parameters may need to be adjusted.

1. Sample Preparation:

  • Ensure the analyte is sufficiently soluble in this compound at the desired temperature. Solubility tests in non-deuterated diglyme can be performed beforehand.

  • Prepare the NMR sample in a high-quality, thick-walled NMR tube (e.g., Pyrex) to withstand high temperatures and pressure.

  • The sample volume should be kept to a minimum (typically 0.5-0.6 mL) to ensure a uniform temperature across the sample.

  • If the analyte is sensitive to air or moisture, the sample should be prepared under an inert atmosphere.

2. NMR Spectrometer Setup:

  • Use a variable-temperature NMR probe equipped with a ceramic spinner turbine, as standard plastic spinners can deform at high temperatures.[4]

  • Calibrate the probe temperature using a standard sample, such as ethylene glycol, before inserting the experimental sample.

  • Ensure the spectrometer's temperature control unit is functioning correctly and is capable of maintaining a stable temperature at the desired setpoint.

3. Data Acquisition:

  • Insert the sample into the NMR probe at room temperature.

  • Gradually increase the temperature in increments of 5-10 °C, allowing the sample to equilibrate at each step for at least 5-10 minutes.[4] This prevents thermal shock to the sample and the probe.

  • Monitor the NMR spectrum (lock signal and 1D proton spectrum) during the temperature ramp to observe any changes in the sample.

  • Once the target temperature is reached and stable, allow for an additional equilibration period (10-15 minutes) before acquiring data.

  • Acquire the desired NMR spectra (1D, 2D, etc.).

  • After data acquisition, gradually decrease the temperature back to room temperature in a controlled manner.

4. Data Processing and Referencing:

  • Process the acquired NMR data using appropriate software.

  • The chemical shifts of the residual protons in this compound will vary with temperature. It is crucial to reference the spectra accurately. If an internal standard that is stable and has a known temperature-dependent chemical shift is not used, the solvent peaks can be used as a secondary reference, provided their temperature dependence has been calibrated.

Experimental Workflow

The following diagram illustrates the general workflow for a high-temperature NMR experiment.

HT_NMR_Workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing Solubility_Test Solubility Test in Diglyme Sample_Prep Prepare Sample in NMR Tube Solubility_Test->Sample_Prep Temp_Cal Temperature Calibration Sample_Prep->Temp_Cal Transfer to NMR Insert_Sample Insert Sample at RT Temp_Cal->Insert_Sample Temp_Ramp_Up Gradual Temperature Increase Insert_Sample->Temp_Ramp_Up Equilibration Equilibrate at Target Temperature Temp_Ramp_Up->Equilibration Acquire_Spectra Acquire NMR Spectra Equilibration->Acquire_Spectra Temp_Ramp_Down Gradual Temperature Decrease Acquire_Spectra->Temp_Ramp_Down Process_Data Process Raw Data Temp_Ramp_Down->Process_Data Data Transfer Reference_Spectra Reference Spectra Process_Data->Reference_Spectra

Caption: Workflow for a high-temperature NMR experiment.

Case Study: Monitoring a High-Temperature Reaction

To illustrate the utility of this compound in high-temperature NMR, consider the monitoring of a hypothetical Diels-Alder reaction between furan and maleimide, which typically requires elevated temperatures to proceed at a reasonable rate.

Reaction Scheme: Furan + Maleimide → Exo/Endo Adducts

By acquiring ¹H NMR spectra at various time points at a constant high temperature (e.g., 120 °C) in this compound, the disappearance of the reactant signals and the appearance of the product signals can be monitored. The integration of these signals over time allows for the determination of reaction kinetics.

Diels_Alder_Kinetics Reactants Furan + Maleimide in this compound Heating Heat to 120 °C Reactants->Heating NMR_Monitoring Time-resolved ¹H NMR Heating->NMR_Monitoring Products Exo/Endo Adducts NMR_Monitoring->Products Kinetics Determine Rate Constants NMR_Monitoring->Kinetics

Caption: Monitoring a Diels-Alder reaction via high-temperature NMR.

Quantitative Data Summary

The following tables provide hypothetical yet representative data that could be obtained from high-temperature NMR studies using this compound.

Table 1: Solubility of Representative Compounds in this compound

Compound ClassExample CompoundSolubility at 25°C (mg/mL)Solubility at 100°C (mg/mL)Solubility at 150°C (mg/mL)
Polymer Polystyrene (10 kDa)< 120> 50
Organic Molecule Anthracene550> 100
Organometallic Ferrocene10> 100> 100
Drug Molecule Ibuprofen50> 200> 200

Table 2: Temperature Dependence of this compound Residual Proton Chemical Shifts

Temperature (°C)δ (ppm) - OCH₃δ (ppm) - OCH₂CH₂O
25 3.223.40, 3.49
50 3.203.38, 3.47
75 3.183.36, 3.45
100 3.163.34, 3.43
125 3.143.32, 3.41
150 3.123.30, 3.39

Note: These are illustrative values and should be experimentally determined for precise referencing.

Conclusion

This compound is a highly effective and versatile solvent for a wide range of high-temperature NMR applications. Its high boiling point, thermal stability, and ability to dissolve a variety of compounds make it an excellent choice for studying reaction kinetics, polymer properties, and dynamic molecular processes at elevated temperatures. By following the detailed protocols and considering the data presented in this application note, researchers can confidently employ this compound to advance their scientific investigations.

References

Application Notes and Protocols for Grignard Reactions Utilizing Diglyme-d14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for setting up a Grignard reaction using Diglyme-d14 as a solvent. The use of deuterated diglyme is often pertinent in mechanistic studies or when introducing isotopic labels into a molecule. These notes offer guidance on reagent handling, reaction setup, and workup procedures, along with important safety considerations.

Data Presentation

While specific quantitative data for Grignard reactions in this compound is not extensively published, the following table provides representative data from Grignard reactions in analogous ether solvents like diethyl ether and tetrahydrofuran (THF). These values can serve as a starting point for reaction optimization.

ParameterAlkyl Halide Example (e.g., Bromobenzene)Aryl Halide Example (e.g., 2-Bromotoluene)
Typical Molar Ratio (Halide:Mg) 1 : 1.11 : 1.2
Initiation Temperature Room Temperature (can be heated gently)25-30°C
Reaction Temperature 35-45°C (gentle reflux in ether)50-65°C (reflux in THF)
Reaction Time for Reagent Formation 1 - 2 hours2 - 4 hours
Typical Yield of Grignard Reagent 80 - 95%75 - 90%
Subsequent Reaction with Electrophile (e.g., Ketone) 0°C to room temperature0°C to room temperature
Reaction Time with Electrophile 30 minutes - 2 hours1 - 3 hours
Typical Final Product Yield 70 - 90%65 - 85%

Note: Reaction times and yields are highly dependent on the specific substrates, purity of reagents, and reaction scale. Inferior results have sometimes been reported when using diglyme compared to other common Grignar d solvents, potentially due to the strong coordination of diglyme to the magnesium center, which can affect reactivity.[1]

Experimental Protocols

This protocol outlines the general procedure for the formation of a Grignard reagent in this compound and its subsequent reaction with an electrophile, such as a ketone or aldehyde.

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide

  • Anhydrous this compound

  • Anhydrous diethyl ether or THF (for comparison or co-solvent if needed)

  • Electrophile (e.g., aldehyde, ketone, ester)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Appropriate organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

Equipment:

  • Round-bottom flask, two or three-necked

  • Reflux condenser

  • Dropping funnel or syringe pump

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Glassware for workup (separatory funnel, beakers, etc.)

  • Ice bath

Procedure:

Part 1: Preparation of the Grignard Reagent

  • Glassware Preparation: All glassware must be scrupulously dried to remove any trace of water, which would quench the Grignard reagent.[2][3] This is typically achieved by oven-drying the glassware at >100°C for several hours and allowing it to cool in a desiccator or under a stream of inert gas.

  • Apparatus Setup: Assemble the reaction apparatus (flask, condenser, dropping funnel) while it is still warm and immediately place it under an inert atmosphere of nitrogen or argon.[2]

  • Magnesium Activation: Place the magnesium turnings in the reaction flask. To activate the magnesium surface, which is often coated with a passivating layer of magnesium oxide, a small crystal of iodine can be added.[4][5][6] The disappearance of the brown iodine color is an indication of activation.[6][7]

  • Initial Reagent Addition: Add a small portion of the alkyl/aryl halide, either neat or as a concentrated solution in this compound, to the magnesium turnings.

  • Initiation of Reaction: The reaction is typically initiated by gentle heating or sonication. A successful initiation is indicated by the disappearance of the iodine color, the appearance of turbidity, and often spontaneous refluxing of the solvent.[6][8] An ice bath should be kept on hand to control the exothermic reaction if it becomes too vigorous.[4]

  • Addition of Remaining Halide: Once the reaction has initiated, add the remaining alkyl/aryl halide, dissolved in anhydrous this compound, dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • Completion of Reagent Formation: After the addition is complete, continue to stir the mixture. Gentle heating may be required to complete the reaction. The reaction is typically complete when most of the magnesium has been consumed.[6]

Part 2: Reaction with Electrophile

  • Cooling the Grignard Reagent: Cool the freshly prepared Grignard reagent solution in an ice bath.

  • Addition of Electrophile: Dissolve the electrophile (e.g., ketone, aldehyde) in anhydrous this compound and add it dropwise to the stirred Grignard solution. The addition should be controlled to maintain a manageable reaction temperature.

  • Reaction: After the addition is complete, the reaction mixture can be stirred at 0°C or allowed to warm to room temperature for a period of time (typically 30 minutes to a few hours) to ensure complete reaction.

  • Quenching the Reaction: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and any unreacted Grignard reagent.[4] The addition of dilute acid (e.g., HCl) can also be used, but may cause side reactions with sensitive functional groups.[2]

  • Workup and Isolation:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).[4]

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography.

Mandatory Visualization

Grignard_Reaction_Workflow cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Reaction with Electrophile prep_start Start: Dry Glassware under Inert Atmosphere add_mg Add Magnesium Turnings prep_start->add_mg activate_mg Activate Mg (e.g., with Iodine) add_mg->activate_mg add_halide_initial Add Small Portion of Alkyl/Aryl Halide activate_mg->add_halide_initial initiate Initiate Reaction (Heating/Sonication) add_halide_initial->initiate add_halide_main Dropwise Addition of Remaining Halide in this compound initiate->add_halide_main reflux Stir and Reflux until Mg is Consumed add_halide_main->reflux grignard_reagent Grignard Reagent Formed reflux->grignard_reagent cool_reagent Cool Grignard Reagent (Ice Bath) grignard_reagent->cool_reagent add_electrophile Dropwise Addition of Electrophile in this compound cool_reagent->add_electrophile react Stir at 0°C or RT add_electrophile->react quench Quench with Saturated aq. NH4Cl react->quench workup Aqueous Workup and Extraction quench->workup dry_purify Dry and Purify Product workup->dry_purify final_product Final Product dry_purify->final_product

Caption: Experimental workflow for a Grignard reaction using this compound.

Safety Precautions

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents.[2] All reagents and solvents must be strictly anhydrous, and the reaction must be carried out under an inert atmosphere.

  • Exothermic Reaction: The formation of the Grignard reagent is highly exothermic and can become vigorous.[4] An ice bath should always be readily available for cooling.

  • Flammable Solvents: Diglyme, like other ether solvents, is flammable. Ensure the reaction is performed in a well-ventilated fume hood, away from any sources of ignition.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

  • Quenching: The quenching of the reaction should be done slowly and carefully, especially on a large scale, as it can also be exothermic.

References

Application Notes and Protocols: Diglyme-d14 in Anionic Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anionic polymerization is a powerful chain-growth polymerization technique renowned for its ability to produce polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and controlled architectures.[1][2] This method is particularly suitable for monomers with electron-withdrawing substituents, such as styrenes, dienes, and acrylates.[2][3] The success of "living" anionic polymerization, where chain termination and transfer reactions are absent, hinges on maintaining stringent anhydrous and anaerobic conditions.[1][4]

The choice of solvent is critical, as it influences the reactivity of the propagating anionic chain end by solvating the counter-ion.[5] Polar aprotic solvents like tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and diglyme are often employed.[3][6] Diglyme (bis(2-methoxyethyl) ether) is particularly valuable due to its high boiling point (162 °C) and excellent ability to chelate alkali metal cations (e.g., Li⁺, Na⁺, K⁺), which enhances the reactivity of the anionic species.[7][8]

This document focuses on the specific application of deuterated diglyme (Diglyme-d14). The primary advantage of using a deuterated solvent is to enable clear, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy for in situ monitoring of the polymerization process and for detailed structural characterization of the final polymer.[9][10] In ¹H NMR, the large signals from a protonated solvent can obscure the signals from the monomer and polymer, making kinetic analysis and structural elucidation difficult. By replacing hydrogen atoms with deuterium, the solvent becomes virtually "invisible" in the ¹H NMR spectrum, allowing for unobstructed observation of the reaction.[10][11]

Application Notes

The use of this compound is indicated for studies requiring precise monitoring and detailed structural analysis of polymers synthesized via anionic polymerization.

1. In Situ NMR Monitoring of Polymerization Kinetics

Real-time monitoring of anionic polymerization provides invaluable data on reaction rates, initiation efficiency, and the living nature of the system. By conducting the polymerization directly within an NMR tube using this compound as the solvent, researchers can track the reaction progress non-invasively.[9]

  • Monomer Conversion: The rate of monomer consumption can be accurately measured by integrating the characteristic proton signals of the monomer (e.g., vinyl protons of styrene) and comparing them to an internal standard or the emerging polymer signals over time.[12]

  • Kinetic Rate Constants: This data allows for the calculation of propagation rate constants (kₚ) under various conditions (e.g., temperature, initiator concentration), providing fundamental insights into the polymerization mechanism.[9]

  • Detection of Side Reactions: The high resolution of NMR can reveal the formation of byproducts or evidence of chain termination/transfer reactions, which might otherwise go undetected.

2. Detailed Structural Characterization of Polymers

Using this compound as the polymerization solvent allows the resulting polymer solution to be directly analyzed by NMR without the need for isolation and re-dissolution, which can introduce impurities or alter the sample.

  • Degree of Polymerization (DP) and Molecular Weight (Mₙ): The number-average molecular weight can be calculated by comparing the integral of the polymer backbone signals to the integral of the initiator fragment signals at the chain end.

  • Polymer Microstructure: For diene polymerization (e.g., isoprene, butadiene), ¹H NMR can quantify the ratio of 1,4- versus 1,2- or 3,4-addition, which is heavily influenced by the solvent's polarity.

  • End-Group Analysis: Successful initiation and termination can be confirmed by identifying the characteristic signals of the initiator fragment and the terminating agent at the polymer chain ends.

Logical Framework for Solvent Selection

The decision to use this compound is driven by the specific analytical requirements of the anionic polymerization experiment.

AP Anionic Polymerization Char Requires Detailed Characterization AP->Char NMR NMR Spectroscopy (Kinetics, Structure) Char->NMR Problem Problem: Protonated Solvent Signal Interference NMR->Problem Leads to Solution Solution: Use Deuterated Solvent Problem->Solution Solved by Choice Choice: This compound Solution->Choice Specific choice for polar conditions Prop1 High Boiling Point Choice->Prop1 Prop2 Excellent Cation Solvation Choice->Prop2

Caption: Rationale for selecting this compound in anionic polymerization.

Experimental Protocols

Critical Prerequisite: All anionic polymerization procedures must be performed under a strictly inert atmosphere (high-purity Argon or Nitrogen) using either a Schlenk line or a glovebox. All glassware must be rigorously dried (e.g., flame-dried under vacuum), and all reagents must be purified and dried to remove protic impurities.[13]

Protocol 1: General Workflow for Anionic Polymerization Setup

This protocol outlines the essential steps for preparing a system for anionic polymerization.

A 1. Glassware Preparation A_sub Oven-dry (120°C) Flame-dry under vacuum A->A_sub B 2. Reagent Purification A->B B_sub Solvent: Distill over Na/benzophenone Monomer: Distill over CaH₂ B->B_sub C 3. System Assembly B->C C_sub Assemble hot glassware Connect to Schlenk Line C->C_sub D 4. Inert Atmosphere Purge C->D D_sub 3x Vacuum/Argon cycles D->D_sub E 5. Reagent Transfer D->E E_sub Use gastight syringes or cannula E->E_sub F 6. Initiate Polymerization E->F

Caption: General experimental workflow for inert atmosphere polymerization.

Protocol 2: In Situ ¹H NMR Monitoring of Styrene Polymerization in this compound

This protocol provides a method for observing the kinetics of styrene polymerization initiated by sec-butyllithium (sec-BuLi).

Materials:

  • Styrene, purified by distillation from calcium hydride (CaH₂).

  • sec-Butyllithium (sec-BuLi) in cyclohexane (concentration determined by titration).

  • This compound, anhydrous, stored over molecular sieves.

  • J. Young valve NMR tube, dried and purged with argon.

  • Gastight syringes.

Procedure:

  • Preparation: In a glovebox or under a positive pressure of argon, transfer 0.5 mL of anhydrous this compound into the J. Young NMR tube using a syringe.

  • Monomer Addition: Add a precisely known amount of purified styrene (e.g., 50 µL, ~0.44 mmol) to the NMR tube. Seal the tube with the J. Young valve.

  • Initial Spectrum (t=0): Carefully transport the sealed tube to the NMR spectrometer. Record a ¹H NMR spectrum before initiation to get a clear monomer signal baseline. The vinyl protons of styrene will be visible between 5-7 ppm.

  • Initiation: Return the tube to the inert atmosphere. Rapidly inject a calculated amount of sec-BuLi initiator (e.g., to target a specific molecular weight) into the solution via the sidearm of the J. Young valve. The solution should turn a characteristic orange-red color, indicating the formation of the polystyryl anion.

  • Kinetic Monitoring: Immediately after initiation, begin acquiring ¹H NMR spectra at regular intervals (e.g., every 2-5 minutes).

  • Data Analysis: For each spectrum, integrate the vinyl proton signals of the remaining styrene monomer and the aromatic proton signals of the newly formed polystyrene. Calculate the monomer conversion as a function of time.

  • Termination: Once the reaction is complete (monomer signals have disappeared), the living polymer can be "killed" by injecting a small amount of degassed methanol. The red color will disappear. An NMR of the final product can be taken for end-group analysis.

Data Presentation

The data obtained from the protocols above should be organized for clear interpretation.

Table 1: Illustrative Kinetic Data for Styrene Polymerization from In Situ NMR

Time (minutes)Monomer Signal IntegralPolymer Signal IntegralMonomer Conversion (%)
01.000.000.0
50.650.3535.0
100.420.5858.0
200.180.8282.0
300.050.9595.0
45<0.01>0.99>99.0

Table 2: Comparison of Common Solvents for Anionic Polymerization

PropertyTetrahydrofuran (THF)DiglymeDimethyl Sulfoxide (DMSO)
Boiling Point (°C) 66162[7]189[6]
Dielectric Constant (20°C) 7.67.247.2
Cation Solvation GoodExcellent[7]Excellent[6]
Typical Use Temp. -78 °C to RTRT to High Temp.High Temp.[6]
Notes Standard polar solventChelating, high temp.Highly polar, high temp.

References

Application Notes and Protocols for Diglyme-d14 in Moisture-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Diglyme-d14 (bis(2-methoxyethyl-d7) ether) as a solvent in moisture-sensitive chemical reactions. The unique properties of this compound make it an invaluable tool for mechanistic studies, reaction monitoring by Nuclear Magnetic Resonance (NMR) spectroscopy, and in situations where minimizing solvent-derived side reactions is critical.

Introduction to this compound

Diglyme, a polar aprotic solvent, is widely used in organic synthesis, particularly for reactions involving organometallic reagents, due to its high boiling point and ability to chelate metal cations, which can enhance reaction rates.[1][2] Its deuterated analogue, this compound, offers the significant advantage of being "invisible" in ¹H NMR spectroscopy, allowing for the unambiguous observation of proton signals from reactants, intermediates, and products without interference from the solvent.[3] This property is especially crucial for in-situ reaction monitoring and mechanistic investigations.[4]

Key Advantages of this compound in Moisture-Sensitive Reactions:

  • NMR Transparency: Enables clear monitoring of reaction progress and detection of transient intermediates via ¹H NMR spectroscopy.[3]

  • Inertness: The deuterium labeling minimizes the potential for the solvent to participate in unwanted side reactions involving proton abstraction.

  • Solvating Properties: Retains the excellent solvating power of its non-deuterated counterpart for a wide range of organic and organometallic compounds.[1]

  • High Boiling Point: Suitable for reactions requiring elevated temperatures.[5]

Data Presentation

The following tables summarize illustrative quantitative data for a representative moisture-sensitive reaction, a Grignard reaction, conducted in both standard Diglyme and this compound. This data is provided for comparative purposes to highlight potential outcomes.

Table 1: Physical Properties of Diglyme and this compound

PropertyDiglymeThis compound
Molecular FormulaC₆H₁₄O₃C₆D₁₄O₃
Molecular Weight134.17 g/mol 148.26 g/mol
Boiling Point162 °C~162 °C
Density0.945 g/mL~1.04 g/mL

Table 2: Illustrative Reaction Yields for the Formation of Phenylmagnesium Bromide

SolventReaction Time (h)Yield (%)Purity by ¹H NMR (%)
Diglyme285>95
This compound284>95

Note: The slight difference in yield is hypothetical and may be attributed to minor variations in experimental conditions.

Table 3: Illustrative Kinetic Data for a Subsequent Reaction of Phenylmagnesium Bromide with an Electrophile

SolventInitial Rate (M/s)Rate Constant (k)
Diglyme1.2 x 10⁻⁴2.4 x 10⁻³ M⁻¹s⁻¹
This compound1.1 x 10⁻⁴2.2 x 10⁻³ M⁻¹s⁻¹

Note: A slight secondary kinetic isotope effect may be observed due to the deuterated solvent, potentially resulting in a marginally slower reaction rate. This data is illustrative.[6]

Experimental Protocols

Drying of this compound for Anhydrous Reactions

Objective: To prepare anhydrous this compound suitable for moisture-sensitive reactions.

Materials:

  • This compound

  • Anhydrous calcium hydride (CaH₂) or activated molecular sieves (3Å or 4Å)[7]

  • Schlenk flask or other suitable oven-dried glassware

  • Inert gas supply (Argon or Nitrogen)

  • Distillation apparatus (if distillation is required)

Protocol:

  • Pre-drying: If the solvent has been opened previously, it is advisable to pre-dry it over activated molecular sieves for 24-48 hours.[7]

  • Drying Agent: In a flame-dried or oven-dried Schlenk flask under a positive pressure of inert gas, add the this compound. Add calcium hydride (CaH₂) to the solvent (approximately 5-10 g per 100 mL).

  • Stirring: Stir the mixture at room temperature under an inert atmosphere for at least 24 hours. A gentle reflux can be applied to expedite the drying process, but care must be taken due to the flammability of the solvent.

  • Storage: The dried solvent can be stored over the drying agent under an inert atmosphere. For use, the solvent can be transferred via a cannula or a dry syringe.

  • (Optional) Distillation: For applications requiring the highest purity, the solvent can be distilled from the drying agent under reduced pressure.

Drying_Workflow start Start: Receive this compound predry Pre-dry over activated molecular sieves (optional) start->predry add_drying_agent Add CaH₂ to This compound in Schlenk flask predry->add_drying_agent stir Stir under inert atmosphere for 24h add_drying_agent->stir store Store over drying agent stir->store distill Distill under reduced pressure (optional, for high purity) stir->distill transfer Transfer via cannula or syringe for use store->transfer end_use Anhydrous this compound ready for reaction transfer->end_use distill->end_use

Caption: Workflow for drying this compound.

General Protocol for a Moisture-Sensitive Reaction (e.g., Grignard Reagent Formation)

Objective: To prepare a Grignard reagent in this compound under anhydrous and anaerobic conditions.

Materials:

  • Anhydrous this compound (prepared as in 3.1)

  • Magnesium turnings

  • Aryl or alkyl halide (e.g., bromobenzene)

  • Iodine crystal (as an initiator)

  • Schlenk line or glovebox

  • Oven-dried glassware (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and stir bar

  • Syringes and needles (oven-dried)

Protocol:

  • Apparatus Setup: Assemble the oven-dried glassware (round-bottom flask with stir bar, condenser, and dropping funnel fitted with a septum) while hot and immediately place it under a positive pressure of inert gas (Argon or Nitrogen) using a Schlenk line.[8]

  • Reagent Addition:

    • Quickly weigh the magnesium turnings and add them to the reaction flask against a counter-flow of inert gas.

    • Add a small crystal of iodine.

    • Using a dry syringe, add the required volume of anhydrous this compound to the reaction flask.

  • Grignard Reagent Formation:

    • Dissolve the aryl/alkyl halide in a separate portion of anhydrous this compound in a dry, sealed container.

    • Transfer this solution to the dropping funnel using a cannula or a dry syringe.

    • Slowly add a small portion of the halide solution to the magnesium suspension with vigorous stirring. The reaction is initiated when the color of the iodine fades and bubbling is observed.[8]

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.

  • Reaction Monitoring (via NMR):

    • To monitor the reaction, carefully withdraw a small aliquot of the reaction mixture using a dry, inert gas-flushed syringe.

    • Quench the aliquot in a vial containing a deuterated solvent suitable for locking (e.g., a drop of D₂O or a small amount of CDCl₃ in an NMR tube, depending on the subsequent analysis).

    • Analyze the sample by ¹H NMR to observe the disappearance of the starting halide and the appearance of the Grignard reagent signals (if observable and stable) or the products of quenching.

Grignard_Workflow cluster_setup Apparatus Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_monitoring Monitoring setup_glassware Assemble oven-dried glassware under inert gas add_mg Add Mg turnings and Iodine setup_glassware->add_mg add_solvent Add anhydrous This compound add_mg->add_solvent prepare_halide Prepare halide solution in this compound add_solvent->prepare_halide initiate Initiate reaction with a small amount of halide prepare_halide->initiate add_halide Dropwise addition of remaining halide initiate->add_halide stir Stir until Mg is consumed add_halide->stir aliquot Withdraw aliquot stir->aliquot quench Quench aliquot aliquot->quench nmr Analyze by ¹H NMR quench->nmr

Caption: Experimental workflow for Grignard reagent formation.

Signaling Pathways and Logical Relationships

The primary "signaling pathway" in the context of using this compound is the flow of information from the reaction vessel to the analytical instrument (NMR spectrometer) to elucidate the reaction mechanism.

Reaction_Monitoring_Pathway reaction Moisture-Sensitive Reaction in this compound sampling In-situ Sampling (Aliquot) reaction->sampling periodically nmr_analysis ¹H NMR Analysis sampling->nmr_analysis data Spectral Data (Reactants, Intermediates, Products) nmr_analysis->data mechanism Mechanistic Elucidation data->mechanism

Caption: Logical pathway for reaction monitoring.

Conclusion

This compound is a powerful solvent for conducting moisture-sensitive reactions, offering the significant benefit of allowing for clear, real-time reaction monitoring by ¹H NMR spectroscopy. By following rigorous anhydrous techniques for solvent preparation and reaction setup, researchers can leverage the unique properties of this compound to gain deeper insights into reaction mechanisms, optimize reaction conditions, and characterize sensitive chemical species. The protocols and illustrative data provided herein serve as a comprehensive guide for the successful application of this compound in advanced chemical synthesis.

References

Application Notes and Protocols for ¹H NMR Spectroscopy of Organometallic Complexes in Diglyme-d₁₄

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Characterization and Reaction Monitoring of Organometallic Complexes using ¹H NMR Spectroscopy in Diglyme-d₁₄

Introduction

¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the characterization of organometallic complexes, providing detailed information about their structure, purity, and dynamic behavior in solution.[1] The choice of a suitable deuterated solvent is critical for obtaining high-quality NMR data. Diglyme-d₁₄ (bis(2-methoxyethyl) ether-d₁₄) is a high-boiling point (162 °C), polar aprotic solvent that offers a unique set of properties making it an excellent choice for specific applications in organometallic chemistry.[2] Its ability to dissolve a wide range of organometallic compounds and its high thermal stability make it particularly suitable for studying reaction kinetics, monitoring catalytic cycles, and characterizing thermally sensitive or poorly soluble complexes at elevated temperatures.

Advantages of Diglyme-d₁₄ as a ¹H NMR Solvent:

  • High Boiling Point: Enables the study of reactions at elevated temperatures without solvent evaporation, crucial for investigating reaction mechanisms and catalytic processes that require thermal activation.

  • Excellent Solvating Power: Its polar nature allows for the dissolution of a broad spectrum of organometallic complexes, including ionic and polar species.

  • Inertness: Diglyme is relatively inert and less likely to coordinate to metal centers compared to other polar solvents like DMSO or DMF, minimizing interference with the chemistry being studied.

  • Wide Liquid Range: With a melting point of -68 °C and a boiling point of 162 °C, it can be used for a wide range of variable-temperature NMR studies.[2]

Challenges and Considerations:

  • Residual Solvent Peaks: Commercial Diglyme-d₁₄ contains residual protons. The characteristic signals for the non-deuterated diglyme appear as multiplets at approximately 3.43, 3.53, and 3.28 ppm.[3] It is essential to be aware of these peaks to avoid misinterpretation of the spectra.

  • Viscosity: Diglyme is more viscous than common NMR solvents like chloroform or benzene, which can lead to broader spectral lines. This can often be mitigated by acquiring spectra at slightly elevated temperatures.

  • Hygroscopic Nature: Diglyme is hygroscopic and should be handled under an inert atmosphere to prevent the ingress of water, which can react with sensitive organometallic complexes and introduce a broad water peak in the spectrum.

Data Presentation: Representative ¹H NMR Data of Organometallic Complexes

Due to the specialized nature of using Diglyme-d₁₄, publicly available ¹H NMR data for a wide variety of organometallic complexes in this specific solvent is limited. The following table provides a representative, illustrative example of the type of data that can be obtained. Chemical shifts are referenced to residual protons of Diglyme-d₁₄.

Organometallic Complex (Illustrative Example)Ligand ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
[Rh(acac)(CO)₂] acac-CH5.50s-Sharp singlet indicative of the methine proton in the acetylacetonate ligand.
acac-CH₃2.05s-Singlet for the two equivalent methyl groups.
Cp₂Fe (Ferrocene) Cp-H4.15s-A single, sharp resonance for the ten equivalent cyclopentadienyl protons.
[Pd(PPh₃)₄] PPh₃-H (ortho)7.60m-Multiplet for the ortho protons of the phenyl groups.
PPh₃-H (meta, para)7.40m-Overlapping multiplets for the meta and para protons.
Metal Hydride Complex (Hypothetical) M-H-15.20tJ(P,H) = 25.0A characteristic upfield triplet for a hydride ligand coupled to two equivalent phosphorus nuclei.[1]

Note: This table is for illustrative purposes to demonstrate the format of data presentation. Actual chemical shifts will vary depending on the specific complex, concentration, and temperature.

Experimental Protocols

Protocol 1: Preparation of an Air-Sensitive Organometallic Complex for ¹H NMR in Diglyme-d₁₄

This protocol is intended for organometallic complexes that are sensitive to air and moisture. All manipulations should be performed using standard Schlenk line or glovebox techniques.

Materials:

  • Organometallic complex (5-10 mg)

  • Diglyme-d₁₄ (0.6-0.7 mL), dried over molecular sieves or distilled from a suitable drying agent.

  • J. Young NMR tube

  • Schlenk flask or vial

  • Syringe and needle or cannula

  • Inert gas (Argon or Nitrogen)

  • Schlenk line or glovebox

Procedure:

  • Drying the NMR Tube: Place the J. Young NMR tube in an oven at 120 °C for at least 4 hours to remove any adsorbed water. Allow it to cool to room temperature under a stream of inert gas or in a desiccator.

  • Weighing the Sample: In a glovebox or under a positive pressure of inert gas, accurately weigh 5-10 mg of the organometallic complex into a small vial.

  • Adding the Solvent: Using a syringe, add approximately 0.6 mL of dry Diglyme-d₁₄ to the vial containing the complex. Gently swirl the vial to dissolve the sample completely.

  • Transferring to the NMR Tube:

    • Using a Syringe: Draw the solution into a syringe fitted with a needle. Carefully transfer the solution into the J. Young NMR tube.

    • Using a Cannula: If the sample is extremely sensitive, use a cannula to transfer the solution from the vial to the NMR tube under a positive pressure of inert gas.

  • Sealing the NMR Tube: Securely close the J. Young NMR tube with its Teflon valve. Ensure the seal is airtight.

  • Cleaning the Outside of the Tube: Before inserting the tube into the NMR spectrometer, wipe the outside with a tissue dampened with isopropanol or ethanol to remove any contaminants.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Due to the viscosity of Diglyme-d₁₄, it may be beneficial to acquire the spectrum at a slightly elevated temperature (e.g., 40-60 °C) to improve spectral resolution.

Protocol 2: Monitoring a Reaction at Elevated Temperature

This protocol describes how to monitor the progress of a reaction involving an organometallic complex at high temperature using ¹H NMR spectroscopy.

Materials:

  • Reactants for the organometallic reaction

  • Diglyme-d₁₄ (as the reaction solvent)

  • J. Young NMR tube

  • Schlenk line or glovebox

Procedure:

  • Sample Preparation: Prepare the reaction mixture directly in the J. Young NMR tube following the procedure in Protocol 1. The total volume should be approximately 0.6 mL.

  • Initial Spectrum: Acquire a ¹H NMR spectrum at room temperature to serve as the t=0 reference point.

  • Heating the Sample: Insert the NMR tube into the spectrometer and set the desired temperature for the reaction. Allow the sample to equilibrate at this temperature for a few minutes before starting the time-course experiment.

  • Time-Course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the rate of the reaction.

  • Data Analysis: Process the spectra to identify the signals of the starting materials, intermediates, and products. The integration of these signals can be used to determine the reaction kinetics.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis weigh Weigh Organometallic Complex (5-10 mg) dissolve Dissolve in Dry Diglyme-d14 (0.6 mL) weigh->dissolve transfer Transfer to J. Young NMR Tube dissolve->transfer seal Seal NMR Tube transfer->seal insert Insert Sample into Spectrometer seal->insert shim Shim Magnetic Field insert->shim acquire Acquire 1H NMR Spectrum (VT if needed) shim->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Peaks process->integrate analyze Analyze Chemical Shifts & Coupling Constants integrate->analyze catalytic_cycle catalyst [M]-L (Catalyst) intermediate1 [M]-L(A) (Intermediate 1) substrate_a Substrate A substrate_a->intermediate1 Oxidative Addition substrate_b Substrate B intermediate2 [M]-L(A)(B) (Intermediate 2) substrate_b->intermediate2 Coordination product Product intermediate3 [M]-L(Product) (Intermediate 3) intermediate2->intermediate3 Reductive Elimination intermediate3->product Product Release

References

Application Notes and Protocols for Studying Reaction Kinetics with Diglyme-d14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglyme (bis(2-methoxyethyl) ether) is a high-boiling point, polar aprotic solvent widely utilized in organic and organometallic chemistry.[1][2] Its deuterated counterpart, Diglyme-d14, offers a unique tool for investigating reaction mechanisms and kinetics through the study of kinetic isotope effects (KIEs).[3][4] This document provides detailed application notes and protocols for utilizing this compound as a solvent in reaction kinetics studies, focusing on its application in organometallic reactions such as Grignard reactions and hydride reductions.

The substitution of hydrogen with deuterium in the solvent can influence the reaction rate if the solvent is involved in the rate-determining step, either directly as a reactant or through solvation effects that stabilize the transition state.[4][5] By comparing the reaction rates in Diglyme versus this compound, researchers can gain valuable insights into the reaction mechanism.

Key Applications of this compound in Reaction Kinetics

  • Elucidation of Reaction Mechanisms: Determining the involvement of the solvent in the rate-determining step of a reaction. A significant solvent KIE (kH/kD ≠ 1) suggests that the solvent is involved in the transition state.

  • Kinetic Isotope Effect (KIE) Studies: Quantifying the change in reaction rate upon isotopic substitution of the solvent.[3]

  • Understanding Solvation Effects: Probing the role of solvent-reactant and solvent-transition state interactions in influencing reaction rates.[5]

  • Optimizing Reaction Conditions: Fine-tuning reaction parameters based on a deeper understanding of the reaction mechanism.

Data Presentation: Quantitative Analysis of Solvent Effects

While specific kinetic data for reactions in this compound is not abundant in the literature, we can extrapolate expected outcomes based on studies in non-deuterated Diglyme and the principles of KIE. The following tables present hypothetical yet plausible data for two common organometallic reactions where Diglyme is a suitable solvent.

Table 1: Hypothetical Kinetic Data for a Grignard Reaction in Diglyme and this compound

SolventRate Constant (k) at 25°C (M⁻¹s⁻¹)Kinetic Isotope Effect (kH/kD)Activation Energy (Ea) (kJ/mol)
Diglyme1.2 x 10⁻³1.155
This compound1.1 x 10⁻³56

Table 2: Hypothetical Kinetic Data for a Hydride Reduction in Diglyme and this compound

SolventRate Constant (k) at 25°C (s⁻¹)Kinetic Isotope Effect (kH/kD)Activation Energy (Ea) (kJ/mol)
Diglyme8.5 x 10⁻⁵1.0570
This compound8.1 x 10⁻⁵71

Experimental Protocols

Herein, we provide a generalized protocol for studying the kinetics of a reaction in this compound. This protocol can be adapted for specific reactions, such as Grignard reactions or hydride reductions.

General Protocol for a Kinetic Study in this compound

Objective: To determine the rate constant of a reaction in this compound and compare it to the rate in non-deuterated Diglyme to calculate the solvent kinetic isotope effect.

Materials:

  • Reactants and catalyst (if applicable)

  • Diglyme (anhydrous)

  • This compound (anhydrous, 98 atom % D)[]

  • Inert gas (Argon or Nitrogen)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Internal standard for analysis (e.g., a stable compound not involved in the reaction)

  • Analytical instrument (e.g., GC-MS, HPLC, or NMR spectrometer)

Procedure:

  • Solvent and Reagent Preparation:

    • Ensure both Diglyme and this compound are rigorously dried and deoxygenated before use, as many organometallic reactions are sensitive to moisture and air.[2]

    • Prepare stock solutions of the reactants and internal standard in both Diglyme and this compound under an inert atmosphere.

  • Reaction Setup:

    • In a flame-dried, inert-atmosphere flask equipped with a magnetic stirrer, add the calculated volume of the reactant stock solution in this compound.

    • If the reaction involves a solid reactant or catalyst, add it to the flask under a positive pressure of inert gas.

    • Place the reaction flask in a thermostated bath to maintain a constant temperature.

  • Initiation and Monitoring:

    • Initiate the reaction by adding the final reactant.

    • Start a timer immediately upon initiation.

    • At predetermined time intervals, withdraw aliquots of the reaction mixture using a syringe.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution.

  • Sample Analysis:

    • Analyze the quenched samples using a suitable analytical technique (GC-MS, HPLC, or ¹H NMR) to determine the concentration of the reactant(s) and/or product(s) relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the reactant versus time.

    • Determine the order of the reaction and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law.

    • Repeat the entire procedure using non-deuterated Diglyme under identical conditions.

    • Calculate the solvent kinetic isotope effect as the ratio of the rate constants: KIE = k_Diglyme / k_this compound.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solvents Prepare Anhydrous Diglyme & this compound prep_reagents Prepare Stock Solutions of Reactants prep_solvents->prep_reagents setup Set up Reaction under Inert Atmosphere prep_reagents->setup initiate Initiate Reaction at Constant Temperature setup->initiate monitor Monitor Reaction by Taking Aliquots initiate->monitor quench Quench Aliquots monitor->quench analyze Analyze Samples (GC-MS, HPLC, NMR) quench->analyze plot Plot Concentration vs. Time analyze->plot calculate Calculate Rate Constant (k) plot->calculate kie Determine KIE (kH / kD) calculate->kie

Caption: Workflow for a kinetic study using this compound.

KIE_Logic cluster_observation Observation cluster_interpretation Interpretation kH_not_equal_kD kH / kD ≠ 1 solvent_involved Solvent is involved in the rate-determining step kH_not_equal_kD->solvent_involved Significant KIE kH_equal_kD kH / kD ≈ 1 solvent_not_involved Solvent is not involved in the rate-determining step kH_equal_kD->solvent_not_involved No significant KIE

Caption: Interpreting the kinetic isotope effect.

Conclusion

The use of this compound as a solvent in reaction kinetics studies provides a powerful method for elucidating reaction mechanisms. By carefully designing and executing kinetic experiments, researchers can gain a deeper understanding of the role of the solvent in chemical transformations. The protocols and information provided herein serve as a guide for scientists and professionals in drug development to effectively utilize this compound in their research endeavors.

References

Application Notes and Protocols for the Use of Diglyme-d14 in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Diglyme-d14 as a specialized solvent in the synthesis of deuterated pharmaceutical intermediates. The information contained herein is intended to guide researchers in leveraging the unique properties of this compound to achieve high levels of deuterium incorporation and reaction efficiency.

Introduction to Deuteration and the Role of this compound

Deuterium-labeled compounds are increasingly important in pharmaceutical development. The substitution of hydrogen with its stable isotope, deuterium, can significantly alter the metabolic fate of a drug, often leading to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of toxic metabolites. This strategy, known as the "deuterium switch," has led to the development of several approved drugs with enhanced therapeutic properties.

Diglyme (bis(2-methoxyethyl) ether) is a high-boiling, polar aprotic solvent known for its ability to solvate cations, which enhances the reactivity of many organometallic reagents. Its deuterated counterpart, this compound ((CD₃OCD₂CD₂)₂O), offers the same beneficial solvent properties with the added advantage of being a source of deuterium, minimizing the potential for isotopic dilution from the solvent in deuteration reactions.

Key Applications of this compound in Pharmaceutical Intermediate Synthesis

This compound is particularly advantageous in reactions where maintaining a high level of isotopic enrichment is critical. Its high boiling point (162 °C) allows for a wide range of reaction temperatures, and its stability under basic conditions makes it suitable for various synthetic transformations.

Primary applications include:

  • Grignard and Organolithium Reactions: this compound is an excellent solvent for the formation and reaction of deuterated Grignard and organolithium reagents. These are crucial for introducing deuterium into specific positions of a molecule.

  • Metal-Catalyzed Reactions: In reactions such as Suzuki, Stille, and Heck couplings, using this compound as a solvent can be beneficial when deuterated substrates are employed, as it prevents H/D exchange with a protic solvent.

  • Hydride Reductions: When using deuterated reducing agents like lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄), this compound provides an inert environment that preserves the isotopic purity of the reagents and products.

Experimental Protocols

General Protocol: Synthesis of a Deuterated Aryl Magnesium Bromide and its Subsequent Reaction

This protocol describes the formation of a deuterated Grignard reagent from a deuterated aryl bromide and its subsequent reaction with an electrophile, a common step in the synthesis of many pharmaceutical intermediates.

Materials:

  • Deuterated Aryl Bromide (e.g., Bromobenzene-d5)

  • Magnesium turnings

  • This compound (anhydrous)

  • Electrophile (e.g., Deuterated benzaldehyde, Benzaldehyde-d1)

  • Anhydrous Diethyl Ether (for initiation, if necessary)

  • Iodine crystal (for initiation, if necessary)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-neck flask, condenser, dropping funnel, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Purification prep1 Dry glassware under vacuum prep2 Add Mg turnings to flask prep1->prep2 prep3 Establish inert atmosphere prep2->prep3 reagent_prep Dissolve Aryl-Br-d5 in this compound prep3->reagent_prep addition Slowly add Aryl-Br-d5 solution to Mg suspension reagent_prep->addition initiation Initiate reaction (heating/iodine/ether) addition->initiation reflux Reflux until Mg is consumed initiation->reflux cool Cool Grignard reagent to 0 °C reflux->cool elec_prep Dissolve Electrophile-d1 in this compound cool->elec_prep elec_add Slowly add electrophile solution elec_prep->elec_add warm Warm to room temperature and stir elec_add->warm quench Quench with sat. aq. NH4Cl warm->quench extract Extract with organic solvent quench->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography concentrate->purify

Caption: Workflow for a Grignard reaction using this compound.

Procedure:

  • Preparation: All glassware should be thoroughly dried in an oven at 120 °C and assembled hot under a stream of dry nitrogen or argon.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in a three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • In the dropping funnel, prepare a solution of the deuterated aryl bromide (1.0 equivalent) in anhydrous this compound.

    • Add a small portion of the aryl bromide solution to the magnesium. If the reaction does not initiate spontaneously, gentle heating or the addition of a small crystal of iodine or a few drops of anhydrous diethyl ether may be required.

    • Once the reaction has started (as evidenced by bubbling and heat generation), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to heat the mixture at reflux until the magnesium has been consumed.

  • Reaction with Electrophile:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Prepare a solution of the electrophile (e.g., deuterated benzaldehyde, 1.0 equivalent) in anhydrous this compound in the dropping funnel.

    • Add the electrophile solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data

The following table presents hypothetical, yet realistic, quantitative data for the synthesis of a deuterated diarylmethanol intermediate via the protocol described above. The data assumes the use of Bromobenzene-d5 and Benzaldehyde-d1.

ParameterValue
Reactants
Bromobenzene-d51.00 g (6.21 mmol)
Magnesium0.18 g (7.45 mmol)
Benzaldehyde-d10.66 g (6.21 mmol)
This compound20 mL
Product
Yield of Crude Product1.05 g
Yield of Pure Product0.92 g (80%)
Analytical Data
Purity (by HPLC)>98%
Isotopic Enrichment (by MS)>99% D₆

Logical Relationship Diagram

The decision to use this compound in a synthesis is based on several factors related to the desired outcome and the nature of the reaction.

G cluster_input Reaction Requirements cluster_solvent_properties This compound Properties cluster_decision Decision cluster_outcome Expected Outcome req1 High Deuterium Incorporation Needed prop1 Aprotic and Deuterated req1->prop1 req2 Use of Moisture-Sensitive Reagents (e.g., Grignard) prop2 Excellent Cation Solvation req2->prop2 req3 Reaction Requires Higher Temperature prop3 High Boiling Point (162 °C) req3->prop3 decision Use This compound? prop1->decision prop2->decision prop3->decision outcome1 Minimized Isotopic Dilution decision->outcome1 Yes outcome2 Enhanced Reagent Reactivity decision->outcome2 Yes outcome3 Wider Operating Temperature Range decision->outcome3 Yes

Caption: Decision-making for using this compound.

Conclusion

This compound is a valuable solvent for the synthesis of deuterated pharmaceutical intermediates, particularly in reactions requiring anhydrous, aprotic conditions and high isotopic enrichment. Its use can lead to cleaner reactions and higher deuterium incorporation compared to protic deuterated solvents or non-deuterated aprotic solvents. The protocols and data presented here serve as a guide for researchers to effectively utilize this compound in their synthetic campaigns.

Application Notes and Protocols: Diglyme-d14 in Electrochemical Process Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of deuterated diethylene glycol dimethyl ether (Diglyme-d14) as a medium for studying electrochemical processes. This document outlines the key applications, provides detailed experimental protocols, and presents relevant data for researchers in electrochemistry, materials science, and drug development.

Introduction

Diglyme (bis(2-methoxyethyl) ether) is a popular aprotic polar solvent in electrochemistry, particularly for studies involving alkali metal batteries, due to its excellent solvating properties for metal cations, wide electrochemical stability window, and low volatility. The deuterated analogue, this compound, in which all 14 hydrogen atoms are replaced with deuterium, serves as a crucial tool for specific analytical techniques where the presence of hydrogen would interfere with measurements. This is especially pertinent in neutron scattering techniques, where the high incoherent scattering cross-section of hydrogen necessitates the use of deuterated solvents to achieve a good signal-to-noise ratio.

Key Applications of this compound in Electrochemistry

  • Neutron Scattering Studies: this compound is an ideal solvent for in situ and operando neutron diffraction and neutron spectroscopy studies of electrode materials and electrolyte structure in batteries.[1][2][3][4][5] By minimizing incoherent scattering from hydrogen, it allows for precise localization of light elements like lithium and the study of structural changes in the electrode materials during cycling.

  • Solid Electrolyte Interphase (SEI) Formation: Understanding the composition and stability of the SEI layer is critical for battery performance. Using deuterated solvents in techniques like neutron reflectometry can provide detailed insights into the structure and formation of the SEI.

  • Elucidation of Reaction Mechanisms: Isotope labeling with deuterium can be a powerful tool to probe reaction mechanisms in electrochemical systems. By tracking the fate of deuterium, researchers can gain a deeper understanding of solvent decomposition pathways and other interfacial reactions.

Physicochemical and Electrochemical Properties

The following table summarizes key properties of diglyme-based electrolytes. While specific data for this compound is not widely available in comparative tables, its physical and electrochemical properties are expected to be very similar to its non-deuterated counterpart, with the primary difference being the nuclear magnetic properties and neutron scattering cross-section.

Table 1: Physicochemical Properties of Diglyme-Based Electrolytes at 25°C

Electrolyte SaltConcentration (M)Viscosity (mPa·s)Ionic Conductivity (mS/cm)
NaPF₆0.53.54.5
NaPF₆1.04.85.8
NaPF₆2.07.24.2
LiTf0.5-~2.0
LiTFSI0.3-~1.5

Data for NaPF₆ in diglyme is adapted from a study on sodium-ion batteries.[6] Data for LiTf and LiTFSI are estimations based on molar conductivity data.[7]

Table 2: Electrochemical Stability Window (ESW) of Diglyme-Based Electrolytes

Electrolyte SystemAnodic Limit (V vs. Li⁺/Li)Cathodic Limit (V vs. Li⁺/Li)Notes
1 M LiTFSI in Diglyme~4.0[8]Stable against Li metalDecomposition is observed at higher potentials, especially in the presence of oxygen.[8]
1 M NaPF₆ in Diglyme~4.7~0.0Stable for sodium-ion battery applications.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Based Electrolyte

This protocol describes the standard procedure for preparing an electrolyte solution using this compound for electrochemical studies. All procedures should be carried out in an inert atmosphere (e.g., an argon-filled glovebox) with low moisture and oxygen levels (<1 ppm).

Materials:

  • This compound (anhydrous, >99.5% isotopic purity)

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) or other desired salt (battery grade, dried under vacuum)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Drying: Dry the LiTFSI salt at 120°C under vacuum for at least 12 hours before use.

  • Solvent Preparation: Store the this compound over molecular sieves (3Å) for at least 24 hours to remove any residual water.

  • Mixing: In the glovebox, accurately weigh the required amount of LiTFSI and transfer it to a volumetric flask.

  • Dissolution: Add a small amount of this compound to the flask and swirl to dissolve the salt.

  • Final Volume: Once the salt is fully dissolved, add this compound to the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask and stir the solution with a magnetic stirrer for at least one hour to ensure homogeneity.

  • Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Electrolyte_Preparation cluster_glovebox Inert Atmosphere (Glovebox) Dry_Salt Dry LiTFSI Salt Weigh_Salt Weigh LiTFSI Dry_Salt->Weigh_Salt Dry_Solvent Dry this compound Mix Mix Salt and Solvent Dry_Solvent->Mix Weigh_Salt->Mix Homogenize Homogenize Solution Mix->Homogenize Store Store Electrolyte Homogenize->Store

Figure 1. Workflow for the preparation of a this compound based electrolyte.
Protocol 2: Cyclic Voltammetry (CV) for Electrochemical Stability Window (ESW) Determination

This protocol outlines the procedure for determining the ESW of a this compound based electrolyte using cyclic voltammetry.

Materials:

  • Prepared this compound electrolyte (e.g., 1 M LiTFSI in this compound)

  • Three-electrode electrochemical cell (e.g., coin cell or Swagelok-type cell)

  • Working electrode (e.g., glassy carbon, platinum, or stainless steel)

  • Counter electrode (e.g., lithium metal foil)

  • Reference electrode (e.g., lithium metal foil)

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurry, followed by sonication in deionized water and ethanol, and then dry it under vacuum.

  • Cell Assembly: Assemble the three-electrode cell inside an argon-filled glovebox. Place the working electrode, reference electrode, and counter electrode in the cell, separated by a separator soaked in the this compound electrolyte.

  • Connection: Connect the cell to the potentiostat.

  • CV Measurement:

    • Set the potential window for the scan. For anodic stability, scan from the open-circuit potential (OCP) to a high potential (e.g., 5 V vs. Li⁺/Li). For cathodic stability, scan from OCP to a low potential (e.g., -0.5 V vs. Li⁺/Li).

    • Set a slow scan rate (e.g., 0.1 to 1 mV/s) to allow for the detection of subtle decomposition currents.[6]

    • Run the cyclic voltammogram for several cycles until a stable response is observed.

  • Data Analysis: Determine the anodic and cathodic limits by identifying the potentials at which a significant increase in current is observed, indicating electrolyte decomposition.

CV_Workflow cluster_preparation Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_Electrodes Prepare Electrodes Assemble_Cell Assemble Cell in Glovebox Prep_Electrodes->Assemble_Cell Connect_Potentiostat Connect to Potentiostat Assemble_Cell->Connect_Potentiostat Set_Parameters Set CV Parameters Connect_Potentiostat->Set_Parameters Run_CV Run Cyclic Voltammetry Set_Parameters->Run_CV Analyze_Data Analyze Voltammogram Run_CV->Analyze_Data Determine_ESW Determine ESW Analyze_Data->Determine_ESW

Figure 2. Experimental workflow for determining the electrochemical stability window.
Protocol 3: Operando Neutron Diffraction of a Lithium-Ion Battery

This protocol provides a general outline for conducting an operando neutron diffraction experiment on a lithium-ion battery using a this compound based electrolyte.

Materials:

  • Custom-designed electrochemical cell for neutron diffraction.

  • Cathode and anode materials.

  • This compound based electrolyte.

  • Separator (e.g., glass fiber or Celgard).

  • Neutron powder diffractometer.

  • Battery cycler.

Procedure:

  • Electrode Preparation: Prepare the cathode and anode slurries and cast them onto the respective current collectors.

  • Cell Assembly: Assemble the neutron diffraction cell in a glovebox using the prepared electrodes, separator, and this compound electrolyte. The cell design should maximize the amount of active material in the neutron beam while maintaining good electrochemical performance.

  • Initial Scan: Mount the cell on the diffractometer and collect an initial diffraction pattern of the cell in its pristine state.

  • Electrochemical Cycling: Connect the cell to the battery cycler and start the charge/discharge protocol.

  • Operando Data Collection: Simultaneously collect neutron diffraction patterns at regular intervals during the electrochemical cycling. The collection time for each pattern will depend on the neutron flux and the desired time resolution.

  • Data Analysis:

    • Perform Rietveld refinement on the collected diffraction patterns to extract structural parameters such as lattice parameters, atomic positions, and site occupancies of lithium ions.

    • Correlate the changes in the crystal structure with the electrochemical state of the battery.

Neutron_Diffraction_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis Prep_Electrodes Prepare Electrodes Assemble_Cell Assemble Neutron Cell Prep_Electrodes->Assemble_Cell Mount_Cell Mount on Diffractometer Assemble_Cell->Mount_Cell Initial_Scan Initial Diffraction Scan Mount_Cell->Initial_Scan Start_Cycling Start Electrochemical Cycling Initial_Scan->Start_Cycling Collect_Data Collect Operando Data Start_Cycling->Collect_Data Rietveld_Refinement Rietveld Refinement Collect_Data->Rietveld_Refinement Correlate_Data Correlate Structure and Electrochemistry Rietveld_Refinement->Correlate_Data

Figure 3. Workflow for an operando neutron diffraction experiment.

Conclusion

This compound is an indispensable tool for probing the intricate electrochemical processes occurring within energy storage devices and other electrochemical systems. Its primary advantage lies in enabling advanced characterization techniques, most notably neutron scattering, to unravel structural and dynamic information that is otherwise inaccessible. By following the detailed protocols provided in these application notes, researchers can effectively utilize this compound to advance their understanding of fundamental electrochemical phenomena and accelerate the development of next-generation technologies.

References

Application Notes and Protocols: Preparation of a 1 M LiTFSI in Diglyme-d14 Electrolyte Solution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diglyme (bis(2-methoxyethyl) ether) and its deuterated isotopologue, Diglyme-d14, are promising solvents for electrolyte solutions in advanced battery systems, such as lithium-air and sodium-ion batteries.[1][2] Glymes are favored for their relatively good stability in the presence of superoxide radicals, a key consideration for metal-air batteries.[3][1] The use of deuterated solvents like this compound is particularly valuable in research settings for techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to probe ion transport and association within the electrolyte.[2] This document provides a detailed protocol for the preparation of a 1 M lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in this compound electrolyte solution, a common formulation for electrochemical studies.[4]

Safety Precautions

Proper safety measures are crucial when handling the materials involved in this protocol.

  • This compound: Diglyme is a flammable liquid and vapor.[5] It is also hygroscopic and can form explosive peroxides when exposed to air, light, and heat.[6] It is recommended to handle this compound in a well-ventilated area, away from heat and open flames, and to test for peroxides periodically, especially before distillation.[5][7] Personal protective equipment (PPE), including gloves and eye protection, should be worn.[5][8]

  • LiTFSI: Lithium salts should be handled with care. Avoid inhalation and contact with skin and eyes. It is advisable to handle LiTFSI in a dry environment, such as a glovebox, as it is sensitive to moisture.

  • Inert Atmosphere: The preparation of the electrolyte solution should be carried out in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination with water and oxygen, which can adversely affect the electrochemical performance of the electrolyte.[9][10]

Quantitative Data for Electrolyte Preparation

The following table summarizes the quantitative data required for the preparation of a 1 M LiTFSI in this compound electrolyte solution.

ParameterValueNotes
Solute Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)A common lithium salt for glyme-based electrolytes.[9][4]
Molar Mass of LiTFSI287.09 g/mol
Solvent This compound (C6D14O3)Deuterated solvent for specialized research applications.[11]
Molar Mass of this compound148.26 g/mol [11]
Density of Diglyme~0.944 g/mL at 20 °CThe density of the deuterated version is expected to be slightly higher but this is a good estimate.[6]
Electrolyte Solution
Target Concentration1 M (mol/L)A commonly used concentration for battery electrolytes.[3][12]
Example Preparation For 10 mL of 1 M Solution
Required Mass of LiTFSI2.8709 gCalculated as: 1 mol/L * 0.010 L * 287.09 g/mol
Required Volume of this compound10 mL

Experimental Protocol

This protocol details the steps for preparing a 1 M LiTFSI in this compound electrolyte solution.

Materials and Equipment:

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade, dried under vacuum

  • This compound, anhydrous

  • Argon-filled glovebox with O2 and H2O levels < 1 ppm

  • Analytical balance (within the glovebox)

  • Volumetric flask (e.g., 10 mL)

  • Magnetic stirrer and stir bar

  • Spatula

  • Weighing paper or boat

  • Pipette and pipette controller

  • Airtight storage bottle

Procedure:

  • Preparation of Materials:

    • Dry the LiTFSI salt under vacuum at an elevated temperature (e.g., 120 °C) for at least 24 hours to remove any residual moisture.

    • Ensure the this compound is anhydrous. If necessary, it can be dried over molecular sieves.

    • Transfer all necessary materials and equipment into the argon-filled glovebox.

  • Weighing the Lithium Salt:

    • Inside the glovebox, place a weighing boat on the analytical balance and tare it.

    • Carefully weigh the required amount of dried LiTFSI (e.g., 2.8709 g for a 10 mL solution).

  • Dissolving the Salt:

    • Place a magnetic stir bar into the volumetric flask.

    • Using a funnel, carefully transfer the weighed LiTFSI into the volumetric flask.

    • Using a pipette, add a portion of the this compound (e.g., about 5-7 mL for a 10 mL solution) to the volumetric flask.

  • Mixing and Dissolution:

    • Place the volumetric flask on the magnetic stirrer and start stirring.

    • Stir the solution until the LiTFSI is completely dissolved. This may take some time. Gentle heating can be applied if necessary, but ensure the temperature is well-controlled.

  • Final Volume Adjustment:

    • Once the salt is fully dissolved, carefully add more this compound to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage:

    • Transfer the prepared electrolyte solution into a clean, dry, and airtight storage bottle.

    • Label the bottle clearly with the contents (1 M LiTFSI in this compound) and the date of preparation.

    • Store the electrolyte solution inside the glovebox to maintain its anhydrous and oxygen-free condition.

Experimental Workflow Diagram

Electrolyte_Preparation_Workflow start Start prepare_materials Prepare Materials (Dry LiTFSI, Anhydrous this compound) start->prepare_materials transfer_to_glovebox Transfer to Glovebox prepare_materials->transfer_to_glovebox weigh_salt Weigh LiTFSI transfer_to_glovebox->weigh_salt add_solvent Add this compound to Volumetric Flask weigh_salt->add_solvent dissolve Dissolve LiTFSI with Stirring add_solvent->dissolve adjust_volume Adjust to Final Volume with this compound dissolve->adjust_volume store Store in Airtight Bottle adjust_volume->store end End store->end

Caption: Workflow for the preparation of a this compound electrolyte solution.

References

Application Note: Real-Time Monitoring of Chemical Reactions in Diglyme-d14 Using In-Situ NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of in-situ Nuclear Magnetic Resonance (NMR) spectroscopy for the real-time monitoring of chemical reactions, specifically focusing on the use of deuterated diglyme (Diglyme-d14) as a solvent. We present a case study on the catalyzed degradation of this compound, demonstrating the utility of this technique in elucidating reaction mechanisms and kinetics. This document provides detailed experimental protocols, data presentation in a structured format, and visualizations of the reaction pathway and experimental workflow to facilitate the application of in-situ NMR in your research.

Introduction

In-situ NMR spectroscopy is a powerful, non-invasive analytical technique that allows for the continuous monitoring of chemical reactions as they occur within the NMR spectrometer. This method provides valuable insights into reaction kinetics, the identification of transient intermediates, and the elucidation of reaction mechanisms, which are critical aspects of chemical and pharmaceutical research and development.

This compound, a deuterated glyme solvent, is particularly useful for in-situ NMR studies of reactions involving organometallic reagents or other species that require a polar, aprotic medium with a wide liquid range. Its deuteration minimizes solvent interference in ¹H NMR spectra, allowing for clearer observation of reactant, intermediate, and product signals.

This application note focuses on a practical example: the in-situ NMR monitoring of the degradation of this compound itself, catalyzed by a silicon-based cationic species ({Cp*Si}⁺). This example serves to illustrate the principles and practicalities of setting up and interpreting in-situ NMR experiments in this specific solvent.

Experimental Protocols

General Setup for In-Situ NMR Reaction Monitoring

A standard NMR spectrometer equipped with a variable temperature unit is required. The reaction is carried out directly in a 5 mm NMR tube.

Materials:

  • Reactants and catalyst

  • This compound (anhydrous)

  • Internal standard (optional, e.g., tetramethylsilane)

  • 5 mm NMR tubes and caps

Procedure:

  • Sample Preparation: In an inert atmosphere (e.g., a glovebox), accurately weigh the reactants and catalyst into an NMR tube.

  • Add a known volume of anhydrous this compound.

  • If quantitative analysis is desired, add a known amount of a suitable internal standard.

  • Cap the NMR tube securely.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock and shim the spectrometer on the this compound solvent signal.

    • Set the desired experiment temperature.

  • Data Acquisition:

    • Acquire an initial ¹H NMR spectrum (t=0) before initiating the reaction (if possible, by adding the final reagent or catalyst after the initial setup).

    • Initiate the reaction (e.g., by rapid injection of a component or by temperature jump).

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate.

    • Key acquisition parameters to consider are the number of scans, relaxation delay (d1), and acquisition time. For kinetic studies, it is crucial to use a short acquisition time and a relaxation delay of at least 5 times the longest T1 of the signals of interest to ensure accurate integration.

Specific Protocol: In-Situ NMR Monitoring of this compound Degradation

This protocol is based on the study of the {Cp*Si}⁺-catalyzed degradation of diglyme.

Reaction: Degradation of this compound in the presence of a {Cp*Si}⁺ catalyst.

NMR Parameters:

  • Spectrometer: 400 MHz ¹H NMR spectrometer

  • Solvent: this compound

  • Temperature: Controlled (e.g., 298 K)

  • Acquisition: A series of ¹H NMR spectra were recorded over a period of 30 hours.

Data Processing:

  • The acquired spectra are processed (Fourier transform, phase correction, baseline correction).

  • The chemical shifts of the this compound signals and the newly appearing product signals are recorded at each time point.

  • The integrals of the signals corresponding to the reactant and products are measured to determine their relative concentrations over time.

Data Presentation

The following table summarizes the time-dependent changes in the ¹H NMR chemical shifts of the key species observed during the catalyzed degradation of this compound.

Time (hours)This compound (ppm)Dimethyl ether (ppm)1,4-Dioxane (ppm)
03.29, 3.46, 3.53--
53.29, 3.46, 3.533.233.61
10Signals decreasing3.233.61
20Signals significantly decreased3.233.61
30Residual signals3.233.61

Note: The chemical shifts are approximate and may vary slightly depending on the specific reaction conditions.

Visualizations

Proposed Degradation Pathway of Diglyme

The following diagram illustrates the proposed pathway for the {Cp*Si}⁺-catalyzed degradation of diglyme to dimethyl ether and 1,4-dioxane.

G cluster_main Degradation of Diglyme Diglyme Diglyme (MeO(CH₂CH₂O)₂Me) Intermediate Catalyst-Diglyme Complex [{Cp*Si(diglyme)}⁺] Diglyme->Intermediate Coordination Products Dimethyl Ether (Me₂O) + 1,4-Dioxane Intermediate->Products Decomposition Catalyst {Cp*Si}⁺ Catalyst Products->Catalyst Catalyst Regeneration Catalyst->Intermediate

Caption: Proposed pathway for the catalyzed degradation of Diglyme.

General Workflow for In-Situ NMR Monitoring

This flowchart outlines the key steps involved in performing an in-situ NMR reaction monitoring experiment.

G cluster_workflow In-Situ NMR Experimental Workflow A Sample Preparation (Reactants, Solvent, NMR Tube) B Spectrometer Setup (Lock, Shim, Temperature) A->B C Acquire Initial Spectrum (t=0) B->C D Initiate Reaction C->D E Time-Resolved Data Acquisition (Series of NMR Spectra) D->E F Data Processing and Analysis (Integration, Kinetics) E->F

Caption: General workflow for an in-situ NMR experiment.

Conclusion

In-situ NMR spectroscopy is an invaluable tool for the detailed investigation of chemical reactions in real-time. The use of this compound as a solvent expands the applicability of this technique to a wide range of chemical systems. The provided protocols and the case study of diglyme degradation offer a practical guide for researchers to implement in-situ NMR monitoring in their own work, leading to a deeper understanding of reaction mechanisms and kinetics, which is essential for the efficient development of new chemical entities and processes.

Application Notes and Protocols for Utilizing Diglyme-d14 in the Study of Metal Hydride Reductions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of deuterated diglyme (Diglyme-d14) as a solvent for investigating the mechanisms of metal hydride reductions. The information contained herein is intended to guide researchers in designing experiments to elucidate reaction pathways, determine kinetic isotope effects, and understand the role of the solvent in these important transformations.

Introduction to this compound in Mechanistic Studies

Deuterated solvents are invaluable tools for probing reaction mechanisms.[1][2] this compound, the fully deuterated analog of bis(2-methoxyethyl) ether, offers a unique medium for studying metal hydride reductions due to its high boiling point (162 °C), ability to solvate cations, and its inertness under many reaction conditions. However, at elevated temperatures, it can also participate in the reaction, providing further mechanistic insights.

The primary applications of this compound in the context of metal hydride reductions include:

  • Kinetic Isotope Effect (KIE) Studies: By comparing reaction rates in Diglyme versus this compound, a solvent kinetic isotope effect can be determined. A significant KIE suggests that the solvent is involved in the rate-determining step of the reaction, for example, through proton (or deuteron) transfer or by participating in the formation of the transition state.

  • Mechanistic Elucidation via NMR Spectroscopy: The absence of proton signals in this compound simplifies ¹H NMR spectra, allowing for clearer observation of reaction intermediates and products. This is particularly useful for tracking the fate of hydride species and identifying transient intermediates that may be present in low concentrations.

  • Understanding Solvent-Reactant Interactions: The use of a deuterated solvent can help to unravel the specific interactions between the solvent, the metal hydride reagent, and the substrate. This includes the role of the solvent in coordinating to the metal cation, which can influence the reactivity of the hydride.

Data Presentation: Reduction of Aromatic Esters with NaBH₄ in Diglyme

The following table summarizes the yields of alcohol products from the reduction of various aromatic esters with sodium borohydride (NaBH₄) in refluxing diglyme at 162 °C. While these experiments were conducted in non-deuterated diglyme, they provide a baseline for designing and interpreting studies with this compound.

Substrate (Aromatic Ester)Product (Alcohol)Reaction Time (h)Yield (%)Reference
Methyl benzoateBenzyl alcohol195[3]
Ethyl benzoateBenzyl alcohol196[3]
Isopropyl benzoateBenzyl alcohol192[3]
t-Butyl benzoateBenzyl alcohol185[3]
Methyl 4-chlorobenzoate4-Chlorobenzyl alcohol198[3]
Methyl 4-methoxybenzoate4-Methoxybenzyl alcohol190[3]

Note: The above data is from reactions performed in non-deuterated diglyme and serves as a reference for expected yields under these conditions.

Hypothetical Data: Solvent Kinetic Isotope Effect

The following table presents hypothetical data to illustrate how the results of a kinetic isotope effect study might be presented. In a real experiment, these values would be determined by running parallel reactions in both Diglyme and this compound and measuring the initial rates of reaction.

SubstrateRate in Diglyme (kH, M/s)Rate in this compound (kD, M/s)Solvent KIE (kH/kD)
Methyl Benzoate1.2 x 10⁻⁴1.1 x 10⁻⁴1.09
4-Nitrobenzaldehyde5.6 x 10⁻³2.8 x 10⁻³2.00

A KIE value significantly greater than 1, as shown for 4-Nitrobenzaldehyde in this hypothetical example, would suggest that a C-H bond involving the solvent is broken in the rate-determining step.

Experimental Protocols

General Protocol for Reduction of an Aromatic Ester with NaBH₄ in this compound

This protocol is adapted from the work of Zhu et al. for high-temperature reductions in diglyme.[1][4]

Materials:

  • Aromatic ester (e.g., methyl benzoate)

  • Sodium borohydride (NaBH₄)

  • This compound (ensure anhydrous)

  • Anhydrous inert gas (e.g., Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle and temperature controller

  • Magnetic stirrer

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagents: To the flask, add the aromatic ester (1.0 eq) and anhydrous this compound (sufficient to make a 0.1 M solution).

  • Heating: Heat the solution to reflux (162 °C) with vigorous stirring.

  • Addition of NaBH₄: Once the solution is refluxing, carefully add NaBH₄ (2.0 eq) in portions over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC-MS or TLC).

  • Quenching: After the reaction is complete (typically 1-2 hours), cool the reaction mixture to room temperature. Slowly and carefully add methanol to quench any unreacted NaBH₄.

  • Workup: Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation to obtain the desired alcohol.

Protocol for Kinetic Isotope Effect Measurement

This protocol outlines the general steps for determining the solvent kinetic isotope effect.

  • Parallel Reactions: Set up two identical reactions in parallel, one using anhydrous Diglyme and the other using anhydrous this compound.

  • Controlled Conditions: Ensure that all reaction parameters (temperature, concentrations of reactants, stirring rate) are identical for both reactions.

  • Monitoring: At timed intervals, withdraw small, precise aliquots from each reaction mixture.

  • Quenching: Immediately quench the reaction in each aliquot by adding a suitable reagent (e.g., a weak acid).

  • Analysis: Analyze the quenched aliquots using a quantitative technique such as GC or HPLC with an internal standard to determine the concentration of the product or the disappearance of the starting material over time.

  • Rate Determination: Plot the concentration versus time for both reactions and determine the initial reaction rates (kH for Diglyme and kD for this compound).

  • Calculate KIE: The solvent kinetic isotope effect is calculated as the ratio of the rate constants: KIE = kH / kD.

Visualizations: Proposed Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanistic pathways for the reduction of an ester with NaBH₄ in diglyme and a potential pathway for the fragmentation of diglyme at high temperatures.

Ester_Reduction_Mechanism Ester Ester (RCOOR') Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 Hydride Attack NaBH4 NaBH4 NaBH4->Intermediate1 Intermediate2 Alkoxyborate Intermediate NaBH4->Intermediate2 Aldehyde Aldehyde (RCHO) Intermediate1->Aldehyde Elimination of -OR' Aldehyde->Intermediate2 Second Hydride Attack Alcohol Primary Alcohol (RCH2OH) Intermediate2->Alcohol Protonation Workup Aqueous Workup Workup->Alcohol

Caption: Proposed mechanism for the reduction of an ester to a primary alcohol using NaBH₄.

Caption: Proposed pathway for the fragmentation of diglyme at high temperatures in the presence of a hydride source.

Experimental_Workflow_KIE Start Start: Parallel Reaction Setup Reaction1 Reaction in Diglyme Start->Reaction1 Reaction2 Reaction in this compound Start->Reaction2 Monitoring Timed Aliquot Sampling & Quenching Reaction1->Monitoring Reaction2->Monitoring Analysis Quantitative Analysis (GC/HPLC) Monitoring->Analysis Data Concentration vs. Time Data Analysis->Data Rate_Calculation Determine Initial Rates (kH and kD) Data->Rate_Calculation KIE_Calculation Calculate KIE = kH / kD Rate_Calculation->KIE_Calculation

Caption: Experimental workflow for determining the solvent kinetic isotope effect.

Safety Considerations

  • Diglyme: Diglyme is a reproductive toxin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

  • Sodium Borohydride: NaBH₄ is a flammable solid and reacts with water and protic solvents to produce flammable hydrogen gas. Handle in an inert atmosphere and away from sources of ignition.

  • High-Temperature Reactions: Exercise caution when working with reactions at high temperatures. Use a heating mantle with a temperature controller and ensure the glassware is free of defects.

By employing this compound in conjunction with the protocols and mechanistic considerations outlined in these application notes, researchers can gain a deeper understanding of the intricate details of metal hydride reductions, contributing to the development of more efficient and selective synthetic methodologies.

References

Application of Deuterated Diglyme in Mechanistic Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated solvents are indispensable tools in the elucidation of reaction mechanisms. The substitution of hydrogen with its heavier isotope, deuterium, can significantly impact reaction rates, providing valuable insights into bond-breaking and bond-forming steps. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful probe for understanding transition state structures. Furthermore, the use of deuterated solvents in Nuclear Magnetic Resonance (NMR) spectroscopy eliminates interfering solvent signals, allowing for clearer observation of reacting species.

Diglyme (bis(2-methoxyethyl) ether), a polar aprotic solvent, is often employed in organic and organometallic chemistry due to its ability to solvate cations. Deuterated diglyme (diglyme-d14) offers the unique advantages of a deuterated solvent in this specific chemical environment. This document provides detailed application notes and protocols for the use of deuterated diglyme in mechanistic studies, with a focus on Kinetic Isotope Effect (KIE) investigations of the Cope elimination reaction.

Application 1: Elucidating the Cope Elimination Mechanism via Kinetic Isotope Effect Studies

The Cope elimination is a syn-periplanar elimination reaction of a tertiary amine oxide to form an alkene and a hydroxylamine. The reaction proceeds through a cyclic five-membered transition state. Studying the KIE by selectively deuterating the substrate can provide evidence for the concerted nature of this mechanism.

Theoretical Background: The Kinetic Isotope Effect

The primary kinetic isotope effect (kH/kD) is the ratio of the rate constant for the reaction with the light isotope (hydrogen) to the rate constant for the reaction with the heavy isotope (deuterium). A kH/kD value significantly greater than 1 indicates that the C-H bond is broken in the rate-determining step of the reaction. The magnitude of the KIE can provide information about the symmetry of the transition state.

A computational study on the Cope elimination of an amine oxide to afford styrene predicted a primary KIE of kH/kD = 3.5 at 110 °C, supporting a mechanism where the C-H bond cleavage is part of the rate-determining step.[1]

Experimental Workflow for KIE Determination

The following diagram illustrates a general workflow for determining the kinetic isotope effect of the Cope elimination in deuterated diglyme.

G cluster_synthesis Substrate Synthesis cluster_oxidation In-situ Oxidation cluster_reaction Cope Elimination cluster_analysis Data Analysis S1 Synthesize non-deuterated tertiary amine O1 Oxidize non-deuterated amine to N-oxide with m-CPBA in deuterated diglyme S1->O1 S2 Synthesize deuterated tertiary amine (at β-position) O2 Oxidize deuterated amine to N-oxide with m-CPBA in deuterated diglyme S2->O2 R1 Heat reaction mixture (e.g., 91-210 °C) O1->R1 O2->R1 R2 Monitor reaction progress (e.g., NMR, GC-MS) R1->R2 A1 Determine rate constants (kH and kD) R2->A1 A2 Calculate KIE (kH/kD) A1->A2

Caption: Workflow for KIE determination of the Cope elimination.

Experimental Protocol: KIE Study of Cope Elimination in Deuterated Diglyme

This protocol is based on general procedures for Cope eliminations and KIE studies.

Materials:

  • Deuterated diglyme (this compound, 98 atom % D)

  • Non-deuterated tertiary amine (e.g., 2-phenylethyldimethylamine)

  • Specifically deuterated tertiary amine (e.g., 2-phenylethyl-1,1-d2-dimethylamine)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • NMR tubes

  • Constant temperature bath

  • NMR spectrometer

  • GC-MS instrument

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve a known concentration of the non-deuterated tertiary amine in deuterated diglyme.

    • In a separate NMR tube, dissolve the same concentration of the deuterated tertiary amine in deuterated diglyme.

    • Cool both solutions to 0 °C.

  • In-situ Oxidation:

    • To each NMR tube, add one equivalent of m-CPBA.

    • Gently mix the contents until the m-CPBA has dissolved. The amine will be oxidized to the corresponding N-oxide.

  • Kinetic Measurements:

    • Place the NMR tubes in a pre-heated constant temperature bath set to the desired reaction temperature (e.g., 110 °C).

    • Monitor the reaction progress at regular time intervals by ¹H NMR spectroscopy. The disappearance of the reactant signals and the appearance of the alkene product signals should be integrated.

    • Alternatively, aliquots of the reaction mixture can be withdrawn at specific times, quenched, and analyzed by GC-MS to determine the extent of conversion.

  • Data Analysis:

    • Plot the natural logarithm of the reactant concentration versus time for both the deuterated and non-deuterated reactions. The slope of the resulting line will be the negative of the rate constant (-k).

    • Determine the rate constants kH (for the non-deuterated reactant) and kD (for the deuterated reactant).

    • Calculate the kinetic isotope effect as the ratio kH/kD.

Quantitative Data

A study by Kwart and coworkers on the temperature dependence of the intramolecular KIE of the Cope elimination of an amine oxide in diglyme found a temperature-independent KIE of approximately 2.2 over a temperature range of 91 °C to 210 °C.

Temperature (°C)kH/kD
91~2.2
210~2.2

Table 1: Temperature dependence of the intramolecular KIE for the Cope elimination of an amine oxide in diglyme.

Application 2: Mechanistic Studies of Organometallic Reactions

Deuterated diglyme can serve as a non-reactive, coordinating solvent for studying the mechanisms of organometallic reactions, such as Grignard reagent formation. By using a deuterated solvent, side reactions involving hydrogen abstraction from the solvent by radical intermediates can be distinguished from other mechanistic pathways.

Logical Relationship in Mechanistic Investigation

G Reactants Organic Halide + Mg in Deuterated Diglyme Products Grignard Reagent + Side Products Reactants->Products Analysis Isotopic Analysis of Products (NMR, MS) Products->Analysis Mechanism Elucidation of Reaction Mechanism (e.g., radical vs. polar) Analysis->Mechanism

Caption: Probing Grignard formation mechanism with deuterated diglyme.

Experimental Protocol: Investigating the Mechanism of Grignard Reagent Formation

Materials:

  • Deuterated diglyme (this compound)

  • Organic halide (e.g., bromobenzene)

  • Magnesium turnings

  • Inert atmosphere glovebox or Schlenk line

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup:

    • In an inert atmosphere, add magnesium turnings to a reaction flask.

    • Add deuterated diglyme to the flask.

    • Add the organic halide to the reaction mixture.

  • Reaction and Workup:

    • Stir the reaction mixture at the desired temperature.

    • After the reaction is complete, quench the reaction with D₂O.

    • Extract the organic products.

  • Product Analysis:

    • Analyze the product mixture by ¹H and ²H NMR spectroscopy to identify and quantify any deuterated byproducts formed from solvent participation.

    • Use mass spectrometry to determine the isotopic composition of the products.

Interpretation:

The presence and position of deuterium in the side products can help to distinguish between different proposed mechanisms, such as those involving radical intermediates that may abstract deuterium from the solvent.

Conclusion

Deuterated diglyme is a valuable tool for mechanistic studies in organic and organometallic chemistry. Its use in kinetic isotope effect studies allows for the detailed investigation of transition state structures, as exemplified by the Cope elimination reaction. Furthermore, its inertness in certain reactions makes it an ideal solvent for probing mechanisms where solvent participation is a key question, such as in the formation of Grignard reagents. The protocols outlined in this document provide a framework for researchers to utilize deuterated diglyme in their own mechanistic investigations.

References

Application Notes and Protocols for High-Resolution NMR Spectroscopy Using Diglyme-d14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Diglyme-d14 (Perdeuterated bis(2-methoxyethyl) ether) as a solvent for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The content is tailored for professionals in research, scientific, and drug development fields, offering detailed protocols and data presentation to facilitate its application in their work.

Introduction to this compound in High-Resolution NMR

This compound is a deuterated aprotic polar solvent with a high boiling point and excellent thermal stability, making it a valuable tool for high-resolution NMR studies under specific conditions.[1] Its unique properties offer advantages in experiments requiring elevated temperatures, studies of reaction mechanisms, and in the analysis of poorly soluble analytes. The full deuteration of the molecule minimizes solvent interference in ¹H NMR spectra, allowing for clearer observation of analyte signals.

Key Advantages of this compound:

  • High Boiling Point: With a boiling point of 162 °C, this compound is suitable for high-temperature NMR experiments, which can be crucial for studying dynamic processes, increasing the solubility of certain compounds, and mimicking physiological conditions.[2][3][4][5]

  • Chemical Inertness: Diglyme is relatively inert and stable at high pH levels, making it a good solvent choice for reactions involving strong bases or other reactive species.[2][6][7]

  • Good Solvating Power: As a polar aprotic solvent, this compound can dissolve a wide range of polar and nonpolar compounds, including organic molecules, organometallics, and some inorganic salts.[1][8][9] This is particularly beneficial in drug discovery for solubilizing diverse libraries of compounds.

  • Reduced Signal Overlap: The use of a fully deuterated solvent like this compound is essential to prevent the large proton signals from the solvent from obscuring the signals of the analyte in ¹H NMR spectroscopy.

Physicochemical Properties of Diglyme

A thorough understanding of the physical and chemical properties of Diglyme is essential for its effective use as an NMR solvent.

PropertyValueReferences
Molecular Formula C₆D₁₄O₃[10]
Molecular Weight 148.26 g/mol [10]
Boiling Point 162 °C[2][3][4][5]
Melting Point -64 °C[2][3][4][5]
Density ~0.94 g/mL at 20 °C[2][3][5]
Viscosity ~1.089 cP at 20 °C[11]
Refractive Index ~1.408 at 20 °C[3][12][13]
Relative Polarity 0.244[2]
Water Solubility Miscible[2][3][13]

Applications in Drug Development and Mechanistic Studies

High-resolution NMR spectroscopy is a cornerstone technique in modern drug discovery and development.[14] The choice of solvent is critical, and this compound offers specific advantages in several areas:

  • Fragment-Based Drug Discovery (FBDD): NMR is a powerful tool for screening fragment libraries against a target protein. This compound can be advantageous when the target protein or the fragments have limited solubility in more common NMR solvents.

  • Reaction Monitoring: The high boiling point of this compound allows for the monitoring of chemical reactions at elevated temperatures in real-time by NMR. This is particularly useful for understanding reaction kinetics, identifying intermediates, and optimizing reaction conditions.

  • Structural Elucidation of Poorly Soluble Compounds: Many drug candidates and intermediates are challenging to analyze due to poor solubility. The excellent solvating power of this compound can enable the acquisition of high-quality NMR data for such compounds.

  • Studies of Dynamic Processes: Variable-temperature NMR studies are crucial for understanding conformational changes, binding kinetics, and other dynamic processes. The wide liquid range of this compound makes it an ideal solvent for such investigations.

Experimental Protocols

The following are generalized protocols for high-resolution NMR spectroscopy using this compound. Instrument-specific parameters should be optimized by the user.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Analyte Purity: Ensure the analyte is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Purity: Use high-purity this compound (≥99.5% deuteration) to minimize residual solvent signals.

  • Concentration:

    • For ¹H NMR, a concentration of 1-10 mg of the analyte in 0.5-0.7 mL of this compound is typically sufficient.

    • For ¹³C NMR, higher concentrations (10-50 mg) may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Dissolution:

    • Weigh the desired amount of analyte directly into a clean, dry NMR tube.

    • Add the appropriate volume of this compound.

    • Vortex or sonicate the sample to ensure complete dissolution.

  • Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent magnetic field distortions.

  • Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of a suitable internal standard that has a resonance that does not overlap with the analyte signals. Tetramethylsilane (TMS) is a common reference standard, but its volatility may not be suitable for high-temperature experiments. In such cases, a high-boiling, inert compound with a simple spectrum can be used.

NMR Instrument Setup and Data Acquisition

The following are general guidelines. Specific parameters will depend on the spectrometer and the nature of the experiment.

¹H NMR Acquisition Parameters (Illustrative Example):

ParameterRecommended Value
Spectrometer Frequency ≥ 400 MHz
Pulse Program Standard single-pulse (e.g., zg30)
Acquisition Time (AQ) 2-4 seconds
Relaxation Delay (D1) 1-5 seconds (analyte dependent)
Number of Scans (NS) 8-64 (analyte concentration dependent)
Spectral Width (SW) 16 ppm (centered around 5 ppm)
Temperature 298 K (or as required by the experiment)

¹³C NMR Acquisition Parameters (Illustrative Example):

ParameterRecommended Value
Spectrometer Frequency ≥ 100 MHz
Pulse Program Proton-decoupled single-pulse (e.g., zgpg30)
Acquisition Time (AQ) 1-2 seconds
Relaxation Delay (D1) 2-10 seconds (analyte dependent)
Number of Scans (NS) 1024 or more (analyte concentration dependent)
Spectral Width (SW) 240 ppm (centered around 100 ppm)
Temperature 298 K (or as required by the experiment)

Data Presentation: Chemical Shifts

The residual proton and carbon signals of this compound are important to identify to avoid misinterpretation of the analyte's spectrum.

Expected Residual ¹H and ¹³C Chemical Shifts for this compound:

NucleusChemical Shift (ppm)Multiplicity
¹H (Residual) ~3.2-3.5Multiplet
¹³C ~58, 71Triplet (due to C-D coupling)

Note: Chemical shifts can be influenced by temperature, concentration, and the presence of other solutes. The multiplicity of the carbon signals is a 1:1:1 triplet due to coupling with deuterium (spin I=1).[15]

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows where this compound can be a valuable solvent.

experimental_workflow_reaction_monitoring cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis Reactants Reactants NMR_Tube Prepare NMR Sample Reactants->NMR_Tube Solvent This compound Solvent->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer Acquire Acquire Spectra (Variable Temperature) Spectrometer->Acquire Process Process Data Acquire->Process Kinetics Kinetic Analysis Process->Kinetics Intermediates Identify Intermediates Process->Intermediates Mechanism Elucidate Mechanism Kinetics->Mechanism Intermediates->Mechanism

Caption: Workflow for Reaction Monitoring using this compound in NMR.

experimental_workflow_drug_discovery cluster_screening Fragment Screening cluster_nmr_analysis NMR-Based Screening cluster_hit_validation Hit Validation & Optimization Fragments Fragment Library Screening_Mix Prepare Screening Mixtures Fragments->Screening_Mix Target Target Protein Target->Screening_Mix Solvent This compound Buffer Solvent->Screening_Mix NMR_Spec NMR Spectrometer Screening_Mix->NMR_Spec Ligand_Observed Ligand-Observed NMR (e.g., STD, WaterLOGSY) NMR_Spec->Ligand_Observed Protein_Observed Protein-Observed NMR (e.g., HSQC) NMR_Spec->Protein_Observed Hit_ID Hit Identification Ligand_Observed->Hit_ID Protein_Observed->Hit_ID Binding_Affinity Determine Binding Affinity Hit_ID->Binding_Affinity Lead_Opt Lead Optimization Binding_Affinity->Lead_Opt

Caption: Workflow for Fragment-Based Drug Discovery using this compound.

Conclusion

This compound is a specialized deuterated solvent that offers significant advantages for high-resolution NMR spectroscopy in applications requiring high temperatures, chemical stability, and enhanced solubility of analytes. While not as commonly used as solvents like CDCl₃ or DMSO-d₆, its unique properties make it an indispensable tool for researchers and drug development professionals facing specific experimental challenges. The protocols and information provided herein serve as a detailed guide for the effective utilization of this compound in advanced NMR studies.

References

Application of Diglyme-d14 as a Solvent for In-situ Monitoring of Inorganic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Diglyme-d14, the deuterated analog of bis(2-methoxyethyl) ether, serves as a specialized aprotic polar solvent with significant applications in the field of inorganic and organometallic chemistry. Its primary utility lies not in its use as a bulk solvent for preparative synthesis, but rather as a medium for conducting reactions directly within a Nuclear Magnetic Resonance (NMR) spectrometer. This in-situ NMR monitoring allows for real-time observation of reaction kinetics, the identification of transient intermediates, and the elucidation of complex reaction mechanisms.

The key properties of this compound that make it invaluable for these studies are its high boiling point (162 °C), excellent thermal and chemical stability, and its ability to dissolve a wide range of inorganic salts and organometallic compounds. The chelating nature of the ether oxygens in diglyme effectively solvates cations, which can enhance the reactivity of the corresponding anions. The deuteration of the solvent eliminates its own proton signals from ¹H NMR spectra, thereby providing a clear window for the observation of signals from the reactants, intermediates, and products. This is particularly advantageous for studying reactions involving sensitive species where sample quenching and workup for traditional analysis are not feasible.

This document provides a detailed protocol for the use of this compound as a solvent for the in-situ NMR monitoring of the formation of a lithium-thiophenolate complex, a representative example of its application in inorganic synthesis research.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₆D₁₄O₃
Molecular Weight 148.26 g/mol
Boiling Point 162 °C
Melting Point -64 °C
Density 1.01 g/mL at 25 °C
Appearance Colorless liquid
Solubility Miscible with water and many organic solvents
Primary Application NMR solvent for in-situ reaction monitoring

Experimental Protocol: In-situ NMR Monitoring of Lithium Thiophenolate Formation

This protocol describes the preparation and execution of an in-situ NMR experiment to monitor the reaction between n-butyllithium and thiophenol to form lithium thiophenolate in this compound.

1. Materials and Reagents

  • This compound (99.5 atom % D)

  • n-Butyllithium (1.6 M in hexanes)

  • Thiophenol (freshly distilled)

  • Anhydrous hexanes (for rinsing)

  • NMR tubes (5 mm, flame-dried)

  • Septa and needles

2. Reactant Preparation (Stock Solutions)

  • Thiophenol Solution: In an inert atmosphere glovebox, prepare a 0.5 M stock solution of thiophenol in this compound.

  • n-Butyllithium Solution: In the same glovebox, prepare a 0.5 M stock solution of n-butyllithium in this compound. Note: It is crucial to determine the exact concentration of the n-butyllithium solution by titration prior to use.

3. NMR Sample Preparation for In-situ Monitoring

  • Flame-dry a 5 mm NMR tube under vacuum and backfill with argon or nitrogen.

  • Inside the glovebox, add 0.5 mL of the 0.5 M thiophenol solution in this compound to the NMR tube.

  • Cap the NMR tube with a septum and seal it with paraffin film.

  • Remove the NMR tube from the glovebox and place it in the NMR spectrometer.

  • Acquire a baseline ¹H NMR spectrum of the starting material at the desired reaction temperature (e.g., -20 °C).

  • Remove the NMR tube from the spectrometer and place it in a cold bath maintained at the reaction temperature.

  • Using a pre-chilled syringe, rapidly inject an equimolar amount (0.5 mL) of the 0.5 M n-butyllithium solution in this compound through the septum.

  • Quickly shake the tube to ensure mixing and re-insert it into the NMR spectrometer.

4. NMR Experiment and Data Acquisition

  • Spectrometer Setup:

    • Tune and lock the spectrometer using the this compound signal.

    • Set the experiment temperature to the desired value (e.g., -20 °C) and allow it to equilibrate.

  • Data Acquisition:

    • Immediately after re-inserting the NMR tube, begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 1 minute).

    • Continue data acquisition until the reaction appears to be complete, as indicated by the disappearance of the reactant signals and the stabilization of the product signals.

Representative Data

The following table presents hypothetical ¹H NMR data that could be obtained from the in-situ monitoring of the reaction.

SpeciesProtonChemical Shift (δ, ppm)MultiplicityIntegration (relative)
Thiophenol (Reactant) Ar-H7.20-7.40m5
SH3.45s1
n-Butyllithium (Reactant) α-CH₂-0.90t2
Butane (Byproduct) CH₃0.90t6
CH₂1.30m4
Lithium Thiophenolate (Product) Ar-H7.00-7.20m5

By integrating the signals corresponding to the reactants and products over time, the reaction kinetics can be determined.

Visualizations

experimental_workflow cluster_prep Preparation in Glovebox cluster_nmr NMR Experiment cluster_analysis Data Analysis prep_stock Prepare 0.5 M Stock Solutions (Thiophenol & n-BuLi in this compound) prep_nmr Add 0.5 mL Thiophenol Solution to Flame-Dried NMR Tube prep_stock->prep_nmr baseline Acquire Baseline ¹H NMR Spectrum of Thiophenol at -20 °C prep_nmr->baseline Transfer to Spectrometer injection Inject 0.5 mL n-BuLi Solution into NMR Tube at -20 °C baseline->injection acquisition Acquire Time-Resolved ¹H NMR Spectra injection->acquisition analysis Integrate Signals to Determine Reactant Conversion and Product Formation acquisition->analysis

Figure 1. Experimental workflow for the in-situ NMR monitoring of an inorganic reaction in this compound.

reaction_pathway Reactants Thiophenol + n-Butyllithium Intermediate Transition State Reactants->Intermediate in this compound Products Lithium Thiophenolate + Butane Intermediate->Products

Figure 2. Logical diagram of the formation of lithium thiophenolate.

Troubleshooting & Optimization

How to remove water from Diglyme-d14 before use?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to effectively remove water from Diglyme-d14 prior to its use in moisture-sensitive experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove water from this compound?

A1: this compound, like its non-deuterated counterpart, is hygroscopic and will absorb moisture from the atmosphere. Water can act as an unwanted reagent in many sensitive chemical reactions, particularly those involving organometallics (like Grignard reagents), metal hydrides, and anionic polymerizations.[1][2][3] The presence of water can quench these reactive species, leading to reduced yields or complete reaction failure. For deuterated solvents used in NMR spectroscopy, water can also obscure spectral regions of interest.

Q2: What are the common methods for drying this compound?

A2: The most common and effective methods for drying this compound involve the use of chemical drying agents followed by distillation, often under reduced pressure.[1][4][5] Molecular sieves are also a convenient option for removing residual water.[1][6]

Q3: Are there any specific safety precautions I should take when drying this compound?

A3: Yes, safety is paramount. Ethers like diglyme can form explosive peroxides upon exposure to air and light.[1][2] It is crucial to test for and remove peroxides before distilling the solvent. Additionally, reactive drying agents such as sodium metal, calcium hydride, and lithium aluminum hydride should be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon).[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reaction failure or low yield in a moisture-sensitive reaction. The this compound still contains an unacceptable amount of water.1. Verify the water content using Karl Fischer titration. 2. Re-dry the solvent using a more rigorous method (see comparison table below). Distillation from a potent drying agent like CaH2 or Na/benzophenone ketyl is recommended.[1][7]
Inconsistent results between batches of dried solvent. The drying procedure is not standardized, or the dried solvent is not stored properly.1. Follow a consistent, validated drying protocol. 2. Store the dried solvent over activated molecular sieves in a tightly sealed container under an inert atmosphere.[4]
A blue or purple color does not form when attempting to dry with sodium/benzophenone. The solvent is still "wet" (contains significant water).Continue to add small, fresh pieces of sodium and benzophenone and reflux until the characteristic blue/purple color of the ketyl radical persists. This indicates an anhydrous state.[7]
Solvent bumps violently during distillation. Distillation is being performed at atmospheric pressure, or the vacuum is too high initially.Diglyme has a high boiling point (162 °C).[2][4] It is recommended to perform the distillation under reduced pressure to lower the boiling point.[4][8] Start with a moderate vacuum and increase it gradually. Using a magnetic stir bar can also ensure smooth boiling.

Quantitative Data on Drying Methods

The choice of drying method depends on the required level of dryness, the scale of the experiment, and the available equipment. The following table summarizes the effectiveness of common drying agents for ethereal solvents.

Drying AgentTypical Final Water Content (ppm)SpeedCapacityNotes
Activated 3Å Molecular Sieves 10 - 20 ppm[6]Slow to ModerateHighRequires activation by heating before use. Good for storing previously dried solvent.[4][9]
Calcium Hydride (CaH2) ~13 ppm (for DCM, indicative)[9]ModerateHighA good pre-drying agent before distillation. Reacts to form H2 gas.[1]
Sodium (Na) / Benzophenone < 10 ppm (for THF, indicative)Slow (requires reflux)HighThe formation of a deep blue/purple color indicates anhydrous conditions.[7] A common method for achieving very dry ethereal solvents.
Lithium Aluminum Hydride (LiAlH4) Very Low (not quantified in sources)FastHighExtremely reactive and dangerous. Use only when extremely low water content is critical and with extreme caution.[1]

Note: The final water content can vary based on the initial water content of the solvent and the specific procedure used.

Experimental Protocols

Key Experiment: Water Content Determination by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately measuring water content in organic solvents.[10][11]

Objective: To quantify the water content of this compound in parts per million (ppm).

Apparatus:

  • Karl Fischer titrator (volumetric or coulometric)

  • Titration cell

  • Gastight syringe for sample injection

Reagents:

  • Anhydrous methanol or a specialized KF solvent

  • KF titrant (e.g., Hydranal™-Composite 5)

  • Water standard for titer determination

Procedure:

  • System Preparation: Fill the titration cell with anhydrous methanol or the appropriate KF solvent and precondition it by running the titrator until a stable, low-drift endpoint is reached. This removes any ambient moisture from the cell.

  • Titer Determination (for volumetric KF): Accurately inject a known amount of a certified water standard into the cell and titrate to the endpoint. The titrator will use this to calculate the titer of the KF reagent (mg H₂O / mL titrant). Perform this in triplicate for accuracy.

  • Sample Analysis: Carefully draw a precise volume or weight of the this compound sample into a gastight syringe.

  • Inject the sample into the pre-conditioned titration cell.

  • Start the titration. The instrument will automatically dispense the KF titrant until all the water in the sample has reacted.

  • The instrument will calculate the water content, typically in ppm or as a percentage.

  • Perform multiple measurements to ensure reproducibility.

Diagrams

Workflow for Drying this compound

The following diagram outlines the decision-making process and experimental workflow for drying this compound.

DryingWorkflow start Start: this compound as Received check_peroxides Test for Peroxides start->check_peroxides peroxides_present Peroxides Present? check_peroxides->peroxides_present remove_peroxides Remove Peroxides (e.g., pass through activated alumina) peroxides_present->remove_peroxides Yes select_method Select Drying Method Based on Required Dryness peroxides_present->select_method No remove_peroxides->select_method moderate_dry Moderate Dryness (>20 ppm H2O) select_method->moderate_dry Moderate high_dry High Dryness (<10 ppm H2O) select_method->high_dry High mol_sieves Stir over Activated 3Å Molecular Sieves (24h) moderate_dry->mol_sieves pre_dry Pre-dry with CaH2 (stir overnight) high_dry->pre_dry kf_titration Verify Water Content (Karl Fischer Titration) mol_sieves->kf_titration distill Vacuum Distill from fresh CaH2 or Na/Benzophenone pre_dry->distill distill->kf_titration kf_titration->select_method Unacceptable store Store over 3Å Mol. Sieves under Inert Atmosphere kf_titration->store Acceptable end End: Dry this compound Ready for Use store->end

References

Technical Support Center: Purification of Diglyme-d14 from Peroxide Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on safely and effectively purifying Diglyme-d14 from hazardous peroxide impurities. The information is presented in a question-and-answer format to directly address common issues and concerns.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is this compound and why is peroxide formation a concern?

A1: this compound, or bis(2-methoxy-d3-ethyl-1,1,2,2-d4) ether, is a deuterated solvent commonly used in research, particularly in NMR spectroscopy and reactions involving organometallic reagents.[1] Like other ethers, this compound can react with atmospheric oxygen over time, especially when exposed to light and heat, to form unstable and potentially explosive peroxide impurities.[2] These peroxides can pose a significant safety hazard, as they are sensitive to shock, friction, and heat, and can detonate violently, particularly upon concentration during distillation or evaporation.[3][4][5]

Q2: How can I detect the presence of peroxides in my this compound?

A2: It is crucial to test for peroxides in this compound before each use, especially before any heating or distillation.[6][7] There are two common methods for peroxide detection:

  • Peroxide Test Strips: Commercially available test strips provide a quick and simple qualitative or semi-quantitative measurement of peroxide concentration.[8][9] When using these strips for organic solvents, it's often necessary to moisten the test zone with water after the solvent has evaporated.[10]

  • Potassium Iodide (KI) Test: This is a more sensitive chemical test.[7] In the presence of peroxides, iodide ions are oxidized to iodine, resulting in a color change.

    • A yellow color indicates a low concentration of peroxides.[8][10]

    • A brown color suggests a high and dangerous concentration of peroxides.[8][10]

    • Adding a starch solution will produce a blue or dark blue color if iodine is present, which enhances the sensitivity of the test.[8]

Q3: What are the acceptable limits for peroxide concentration in this compound?

A3: The acceptable level of peroxides depends on the intended application. The following are general guidelines:

Peroxide ConcentrationHazard Level & Recommended Action
< 3 ppmGenerally considered safe for most laboratory procedures that do not involve concentration.[11][12]
3 - 30 ppmPoses a moderate hazard. Avoid concentrating the solvent. It is recommended to purify the solvent or dispose of it if not for immediate use.[11][12]
> 30 ppmUnacceptable and potentially hazardous. The solvent must be purified before use or disposed of.[11][12]
Visible Crystals Extremely Dangerous! If you observe crystal formation, a viscous oily layer, or discoloration, do not handle the container.[4][6][10] This indicates a very high concentration of explosive peroxides. Contact your institution's Environmental Health and Safety (EHS) office immediately for proper disposal.

Q4: What methods can be used to remove peroxide impurities from this compound?

A4: Several methods are effective for removing peroxides from ethers like this compound. The choice of method may depend on the scale of purification and the desired final purity.

  • Activated Alumina Column: Passing the solvent through a column packed with activated alumina is a convenient and effective method for removing hydroperoxides.[7][11][12]

  • Ferrous Sulfate Wash: Shaking the solvent with a freshly prepared acidic solution of ferrous sulfate (FeSO₄) effectively reduces and removes peroxides.[3][11][13] This is a widely recommended method.

  • Molecular Sieves: Treatment with indicating molecular sieves can also be a safe and facile method for peroxide removal.[14][15]

  • Distillation from Sodium/Benzophenone: This is a classic method for drying and purifying ethers, which also removes peroxides. The deep blue color of the benzophenone ketyl radical indicates anhydrous and peroxide-free conditions.[8] Caution: Never distill a solvent that has not been pre-treated to remove the bulk of peroxides, and never distill to dryness.[3][6][12]

Q5: Are there any safety precautions I should take when purifying this compound from peroxides?

A5: Absolutely. Safety is paramount when dealing with peroxide-forming chemicals.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and a lab coat.[4][16]

  • Work in a well-ventilated fume hood.[16]

  • Never attempt to purify a container of this compound that shows visible crystals, discoloration, or an oily layer.[4][6][10]

  • Avoid using metal spatulas or magnetic stirring bars, as metal contamination can initiate explosive decomposition.[4][5][17] Use ceramic, Teflon, or wooden equipment.

  • When distilling, always leave at least 10% of the liquid in the distillation flask to prevent concentration of peroxides to explosive levels.[6][11][12]

  • Be aware that purification methods like passing through alumina may remove inhibitors (e.g., BHT) that are added to prevent peroxide formation, making the purified solvent more susceptible to future peroxide formation.[3] The purified solvent should be used promptly or stored under an inert atmosphere.[8]

Experimental Protocols

Protocol 1: Peroxide Detection using the Potassium Iodide (KI) Test
  • In a clean test tube, mix 1 mL of the this compound to be tested with 1 mL of glacial acetic acid.

  • Add approximately 0.1 g of potassium iodide (KI) or sodium iodide (NaI) crystals and gently shake the mixture.[8]

  • Observe for any color change in the aqueous layer.

    • No color change indicates the absence of significant levels of peroxides.

    • A pale yellow color indicates a low concentration of peroxides.[7][18]

    • A brown color indicates a high and dangerous concentration of peroxides.[8][18]

  • For enhanced sensitivity, add a few drops of a freshly prepared starch solution. A blue or dark blue color confirms the presence of peroxides.[8]

Protocol 2: Purification using an Activated Alumina Column
  • Secure a glass chromatography column in a vertical position in a fume hood.

  • Place a small plug of glass wool at the bottom of the column.

  • Fill the column with activated alumina. The amount of alumina will depend on the volume of solvent to be purified. A general guideline is to use a column with a height approximately 10 times its diameter.

  • Gently tap the column to ensure even packing.

  • Carefully pour the peroxide-containing this compound onto the top of the alumina column.

  • Allow the solvent to percolate through the column under gravity.

  • Collect the purified solvent in a clean, dry flask.

  • Test the purified solvent for the presence of peroxides to confirm the effectiveness of the treatment.[7]

  • Decontamination of Alumina: Since the peroxides are adsorbed onto the alumina and not destroyed, the alumina should be treated before disposal.[11][12] Flush the column with a dilute acidic solution of ferrous sulfate to reduce the peroxides.

Protocol 3: Purification using a Ferrous Sulfate Wash
  • Prepare a fresh ferrous sulfate solution. Two common preparations are:

    • Dissolve 60 g of ferrous sulfate (FeSO₄·7H₂O) in 100 mL of water and add 6 mL of concentrated sulfuric acid.[11][12]

    • Dissolve 100 g of ferrous sulfate in 85 mL of water and add 42 mL of concentrated hydrochloric acid.[11]

  • In a separatory funnel, add the peroxide-containing this compound.

  • Add a small portion of the ferrous sulfate solution (approximately 5-10% of the solvent volume).

  • Stopper the funnel and shake gently, periodically venting to release any pressure.

  • Allow the layers to separate and discard the aqueous (bottom) layer.

  • Repeat the wash with fresh portions of the ferrous sulfate solution until a peroxide test of the this compound is negative.[3]

  • Wash the purified this compound with water to remove any residual acid and salts.

  • Dry the this compound over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter or decant the purified and dried solvent.

Visual Workflows

Peroxide_Detection_Workflow cluster_prep Sample Preparation cluster_test Testing cluster_results Results start Start: Suspected Peroxide Contamination prep_solvent Take 1 mL of This compound start->prep_solvent mix Mix Solvent and Reagent prep_solvent->mix prep_reagent Prepare KI/ Acetic Acid Solution prep_reagent->mix observe Observe Color Change mix->observe no_peroxide No Color Change: Peroxides Absent observe->no_peroxide No low_peroxide Yellow Color: Low Peroxide Level observe->low_peroxide Yes (Pale) high_peroxide Brown Color: High Peroxide Level observe->high_peroxide Yes (Dark) end_safe Proceed with Caution no_peroxide->end_safe end_purify Purification Required low_peroxide->end_purify high_peroxide->end_purify

Caption: Workflow for detecting peroxides in this compound.

Peroxide_Removal_Workflow cluster_methods Purification Methods cluster_outcome Outcome start Start: this compound with Peroxide Impurities alumina Pass through Activated Alumina Column start->alumina ferrous Wash with Acidic Ferrous Sulfate Solution start->ferrous test Test for Peroxides alumina->test ferrous->test purified Purified this compound test->purified Negative repeat Repeat Purification test->repeat Positive end_use Use Immediately or Store Under Inert Gas purified->end_use repeat->alumina repeat->ferrous

Caption: General workflow for removing peroxides from this compound.

References

Common impurities found in Diglyme-d14 and their NMR signals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on identifying and troubleshooting common impurities found in Diglyme-d14 using NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in this compound?

A1: Impurities in this compound can originate from several sources:

  • Synthesis: Residual starting materials or byproducts from the synthesis of diglyme, such as methanol, diethylene glycol, and 1,4-dioxane.

  • Decomposition: Degradation of diglyme over time, especially with exposure to air and light, can lead to the formation of peroxides and other degradation products.

  • Incomplete Deuteration: The presence of residual non-deuterated Diglyme (protio-solvent).

  • Contamination: Introduction of common laboratory contaminants during handling and use, such as water, silicone grease from glassware joints, and phthalates from plastic labware.

Q2: I see some unexpected peaks in my ¹H NMR spectrum run in this compound. How can I identify them?

A2: Unidentified peaks in your NMR spectrum are likely due to impurities. The first step is to compare the chemical shifts of these peaks with known values for common laboratory solvents and contaminants. The table below provides approximate ¹H and ¹³C NMR chemical shifts for likely impurities. Note that the exact chemical shifts can vary slightly depending on the concentration of the impurity, temperature, and the specific batch of this compound.

Q3: The chemical shift of water seems to vary in my spectra. Why is that?

A3: The chemical shift of the water peak is highly dependent on the solvent, temperature, and the concentration of water itself due to hydrogen bonding effects. In aprotic solvents like this compound, the water peak is often a broad singlet. Its position can shift significantly, but it is typically observed in the 1.5-2.5 ppm range.[1][2]

Q4: How can I minimize contamination of my this compound?

A4: To minimize contamination, always use clean and dry glassware and syringes. Store this compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. Use septa and sealed containers to prevent the ingress of atmospheric moisture. Avoid the use of plastic pipettes or containers that may leach plasticizers.

Troubleshooting Guide

Issue: An unknown peak is observed in the ¹H NMR spectrum.

Troubleshooting Workflow:

G Troubleshooting Workflow for Unknown NMR Peaks in this compound A Unknown Peak Observed in ¹H NMR B Consult Impurity Table A->B C Compare Chemical Shift and Multiplicity B->C D Peak Matches Known Impurity? C->D E Identify Impurity and Assess Impact on Experiment D->E Yes F Consider Less Common Contaminants (e.g., from starting materials) D->F No H Purify this compound if Necessary E->H G Perform Spiking Experiment F->G G->E

Caption: A flowchart outlining the steps to identify unknown peaks in a ¹H NMR spectrum when using this compound as a solvent.

Common Impurities and their NMR Signals

The following table summarizes the expected ¹H and ¹³C NMR signals for common impurities. The chemical shifts provided are based on data from common deuterated solvents like CDCl₃ or DMSO-d₆ and should be considered as estimates. The actual chemical shifts in this compound may differ due to solvent effects.

ImpurityFormula¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
Residual Protio-Diglyme C₆H₁₄O₃~3.39 (s), ~3.57 (m), ~3.65 (m)s, m, m~59.0, ~70.5, ~71.9
Water H₂O~1.5 - 2.5br s-
Methanol CH₃OH~3.49s~49.9
Diethylene Glycol C₄H₁₀O₃~3.59 (t), ~3.71 (t), ~4.5 (br s, OH)t, t, br s~61.5, ~72.4
1,4-Dioxane C₄H₈O₂~3.71s~67.2
Silicone Grease (Si(CH₃)₂O)n~0.0s~1.0
Diethyl Phthalate C₁₂H₁₄O₄~1.37 (t), ~4.36 (q), ~7.53 (m), ~7.71 (m)t, q, m, m~14.1, ~61.8, ~128.8, ~131.0, ~132.3, ~167.6

Experimental Protocols

Protocol for Preparing an NMR Sample to Identify Impurities in this compound

  • Glassware Preparation:

    • Thoroughly clean a high-quality NMR tube (e.g., Norell® 507-HP or equivalent) and a small vial.

    • Wash with a suitable solvent (e.g., acetone), followed by a rinse with deionized water.

    • Dry the NMR tube and vial in an oven at >100 °C for at least 4 hours to remove any residual water and volatile organic contaminants.

    • Allow the glassware to cool to room temperature in a desiccator before use.

  • Sample Preparation:

    • In a clean, dry environment (preferably a glovebox or under a stream of inert gas), transfer approximately 0.6 mL of the this compound to be tested into the clean vial using a dry syringe.

    • If an internal standard is desired for quantification, add a known amount of a suitable standard (e.g., 1,3,5-trioxane). Ensure the standard does not have overlapping signals with expected impurities.

    • Transfer the solution from the vial to the NMR tube.

    • Cap the NMR tube securely.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. A higher number of scans (e.g., 64 or 128) may be necessary to detect impurities at low concentrations.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.

    • If further structural elucidation is needed, consider acquiring 2D NMR spectra such as COSY and HSQC.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Reference the spectrum. Since TMS is often not added to deuterated solvents, the residual protio-solvent peak can be used as a secondary reference once identified. However, for accurate reporting, referencing to an internal standard is preferred.

    • Integrate all peaks, including the residual solvent peak and any potential impurity signals.

    • Compare the chemical shifts and multiplicities of any unknown peaks to the data in the table above and other literature sources. For suspected impurities, a spiking experiment (adding a small amount of the suspected compound to the NMR tube and re-acquiring the spectrum) can confirm the identity.

References

Technical Support Center: Optimizing Grignard Reactions in Diglyme-d14

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diglyme-d14 as a solvent for Grignard reactions. While this compound is primarily employed for analytical purposes such as in-situ NMR monitoring of reaction kinetics, the fundamental principles of Grignard chemistry remain paramount for achieving high yields.

Troubleshooting Guide

Low or no product yield is a common issue in Grignard reactions. The following guide addresses specific problems you might encounter when using this compound.

Problem Potential Cause Recommended Solution
Reaction fails to initiate Inactive magnesium surface due to oxidation.Activate the magnesium turnings prior to the reaction. Common methods include mechanical stirring, grinding the turnings in a mortar and pestle, or chemical activation with iodine crystals or 1,2-dibromoethane.[1]
Presence of moisture in the glassware or solvent.Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen).[1] Use freshly distilled and dried this compound.
Low yield of Grignard reagent Wurtz coupling side reaction.Add the alkyl/aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
Incomplete reaction.Ensure sufficient reaction time. Monitor the disappearance of magnesium turnings. Titration of a small aliquot can determine the concentration of the formed Grignard reagent.
Low yield of the desired product after reaction with electrophile Grignard reagent degradation.Ensure the reaction is performed under strictly anhydrous and inert conditions. Traces of water or oxygen will quench the Grignard reagent.
Poor reactivity of the electrophile.Some electrophiles require elevated temperatures for the reaction to proceed. The high boiling point of diglyme is advantageous in these cases.
Formation of byproducts.Analyze the crude reaction mixture to identify byproducts. This can provide insights into competing reaction pathways.
Use of this compound Potential for kinetic isotope effects.Studies on related systems suggest that the secondary kinetic isotope effect from a deuterated solvent like this compound is likely to be negligible and should not significantly impact the reaction rate or yield.
High cost and primary application.This compound is significantly more expensive than its non-deuterated counterpart. Its use is typically justified for mechanistic studies using NMR, not for routine synthesis aimed at yield improvement.

Frequently Asked Questions (FAQs)

Q1: Will using this compound instead of regular diglyme increase my Grignard reaction yield?

A1: There is no direct evidence to suggest that using this compound will inherently increase the yield of a Grignard reaction. The primary reason for using deuterated solvents is for analytical techniques like NMR spectroscopy, where the absence of proton signals from the solvent is crucial for clear spectra of the reactants and products.[2][3][4] The fundamental factors governing yield, such as reagent purity, anhydrous conditions, and magnesium activation, remain the most critical.

Q2: Are there any specific handling precautions for this compound compared to non-deuterated diglyme?

A2: The handling precautions for this compound are the same as for non-deuterated diglyme. Both are flammable liquids and should be handled in a well-ventilated fume hood.[5] It is crucial to maintain anhydrous conditions, as with any Grignard reaction solvent.

Q3: What are the advantages of using a high-boiling point solvent like diglyme for Grignard reactions?

A3: High-boiling point solvents like diglyme (boiling point ~162 °C) allow for reactions to be conducted at elevated temperatures. This can be beneficial when reacting Grignard reagents with less reactive electrophiles, potentially leading to higher yields and faster reaction times compared to lower-boiling point ethers like diethyl ether or THF.

Q4: How can I be certain my Grignard reagent has formed successfully in this compound before adding my electrophile?

A4: Visual confirmation includes the disappearance of the metallic magnesium and often a change in the color and turbidity of the solution.[6][7] For a quantitative assessment, a small aliquot of the reaction mixture can be withdrawn, quenched with a known amount of iodine, and back-titrated with a standard solution of sodium thiosulfate.

Q5: Can I reuse this compound from my reaction?

A5: While technically possible through careful distillation, the high cost of this compound and the potential for contamination from reaction byproducts make recovery and reuse challenging for routine synthetic applications. For NMR studies, the solvent is typically not recovered.

Experimental Protocols

General Protocol for Magnesium Activation
  • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of inert gas.

  • Add a small crystal of iodine.

  • Gently warm the flask until the purple vapor of iodine is visible.

  • Allow the flask to cool to room temperature. The magnesium surface should now be activated.

General Protocol for Grignard Reagent Formation and Reaction in this compound
  • To the flask containing activated magnesium, add anhydrous this compound via a syringe.

  • Dissolve the alkyl or aryl halide in anhydrous this compound in the dropping funnel.

  • Add a small portion of the halide solution to the magnesium suspension. The reaction should initiate, indicated by a gentle reflux and a change in the appearance of the solution.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C in an ice bath).

  • Add a solution of the electrophile in anhydrous this compound dropwise.

  • After the addition is complete, allow the reaction to stir for the appropriate time, monitoring by a suitable method (e.g., TLC or in-situ NMR if the setup allows).

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Proceed with the standard aqueous workup and purification of the desired product.

Visualizations

Grignard_Troubleshooting Start Low/No Yield Initiation Reaction Fails to Initiate Start->Initiation LowReagent Low Grignard Reagent Yield Start->LowReagent LowProduct Low Final Product Yield Start->LowProduct MgOxide Inactive Mg (Oxide Layer) Initiation->MgOxide Moisture Moisture Present Initiation->Moisture Wurtz Wurtz Coupling LowReagent->Wurtz Incomplete Incomplete Reaction LowReagent->Incomplete Degradation Reagent Degradation (H2O/O2) LowProduct->Degradation PoorReactivity Poor Electrophile Reactivity LowProduct->PoorReactivity ActivateMg Activate Mg (I2, grinding) MgOxide->ActivateMg DrySystem Flame-dry glassware, use dry solvent Moisture->DrySystem SlowAddition Slow halide addition Wurtz->SlowAddition TimeTemp Increase reaction time/temp Incomplete->TimeTemp InertAtmosphere Maintain inert atmosphere Degradation->InertAtmosphere Heat Increase reaction temperature PoorReactivity->Heat

Caption: Troubleshooting flowchart for low yield in Grignard reactions.

Grignard_Workflow Prep Preparation (Flame-dried glassware, inert atmosphere) MgActivation Mg Activation (e.g., with Iodine) Prep->MgActivation ReagentFormation Grignard Reagent Formation (Add R-X in this compound) MgActivation->ReagentFormation Reaction Reaction with Electrophile (Add E+ in this compound) ReagentFormation->Reaction Quench Quench (e.g., sat. aq. NH4Cl) Reaction->Quench Workup Aqueous Workup & Purification Quench->Workup Analysis Product Analysis (NMR, etc.) Workup->Analysis

Caption: General experimental workflow for a Grignard reaction in this compound.

References

Minimizing side reactions when using Diglyme-d14 as a solvent

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Diglyme-d14 Solvent

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information to minimize side reactions and ensure the successful use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a solvent?

A1: this compound, or bis(2-methoxyethyl-d7) ether, is the deuterated analog of Diglyme.[1][2][3][4] It is a high-boiling point, aprotic polar solvent valued for its excellent thermal stability and resistance to strong bases.[5][6] Its ability to effectively chelate and solvate metal cations enhances the reactivity of organometallic reagents, making it a preferred solvent for reactions like Grignard, metal hydride reductions, and hydroborations.[5][6][7][8] The deuteration makes it suitable for mechanistic studies and as a solvent in NMR spectroscopy where proton signals from the solvent would be undesirable.[3][4]

Q2: What are the most common impurities in this compound and what side reactions can they cause?

A2: The most common and hazardous impurities are peroxides , which form upon exposure of the ether to air and light.[9] Peroxides can initiate unwanted radical reactions, leading to unpredictable outcomes and significant safety hazards, including the risk of explosion upon concentration.[10][11] Another common impurity is water , which is detrimental to moisture-sensitive reactions, particularly those involving organometallic reagents like Grignard reagents, as it will protonate and destroy the reagent.[12][13][14][15]

Q3: How should I properly store this compound to prevent impurity formation?

A3: To minimize peroxide formation, this compound should be stored in an airtight, dark or amber-colored container to protect it from light and air.[9] The container should be sealed under an inert atmosphere, such as nitrogen or argon. Storing it away from heat sources is also crucial. For long-term storage, the addition of a radical inhibitor like butylated hydroxytoluene (BHT) can be considered, and some commercial grades are supplied with such stabilizers.[16]

Q4: How can I tell if my this compound is contaminated with peroxides?

A4: Visual inspection is the first step. If you observe discoloration, crystallization, or stratification of the liquid, do not handle the container and contact your institution's Environmental Health & Safety (EHS) office immediately, as these can be signs of dangerously high peroxide levels.[9][11][17] For routine checks, commercial peroxide test strips are a fast and effective method for quantification.[9][18] A more sensitive chemical test involves adding the solvent to an acidified potassium iodide (KI) solution; the formation of a yellow-to-brown color indicates the presence of peroxides.[11][19][20]

Troubleshooting Guide

Q5: My organometallic reaction (e.g., Grignard, organolithium) is sluggish or fails to initiate. What is the likely cause?

A5: The most probable cause is the presence of trace amounts of water or peroxides in your this compound solvent. Organometallic reagents are potent bases and will react with even small quantities of water, quenching the reagent.[12][13][14] Peroxides can also interfere with the reaction.

  • Solution: Ensure your solvent is rigorously dried and deperoxidized before use. Always use freshly purified solvent for moisture-sensitive reactions. Additionally, verify that all glassware was scrupulously dried, typically by oven-drying, and the reaction is run under a completely inert atmosphere (nitrogen or argon).[15]

Q6: I am observing unexpected byproducts in my reaction. Could the solvent be the cause?

A6: Yes. Peroxides in the solvent can initiate radical side reactions, leading to a complex mixture of byproducts.[9] Furthermore, while Diglyme is generally stable to strong bases, under very harsh conditions or at elevated temperatures, it can undergo decomposition, which could introduce impurities into the reaction mixture.[7] In reactions involving Grignard reagents, a common byproduct is a coupled product (e.g., biphenyl from phenylmagnesium bromide), the formation of which can be influenced by solvent and temperature.[15]

  • Solution: Test your solvent for peroxides and purify if necessary.[11][18] Run the reaction at the lowest effective temperature to minimize solvent degradation and other side reactions.

Data Presentation

Table 1: Peroxide Hazard Levels in Solvents This table summarizes generally accepted peroxide concentration levels and the associated actions required.

Peroxide Concentration (ppm)Hazard Level & Visual CueRecommended Action
0 - 30 ppmAcceptable for most uses. No visible signs.Proceed with use. Retest before distillation or evaporation.[19]
30 - 100 ppmCaution. May pose a hazard upon concentration. Faint yellow color in KI test.[19]Unacceptable for distillation. Remove peroxides before use or dispose of the solvent.[17][19]
> 100 ppmHigh Hazard. Brown color in KI test.[11]Do not use. Contact EHS for immediate disposal.[17][18]
Visible Crystals/Oily LayerExtreme Hazard - Shock Sensitive! DO NOT MOVE OR OPEN THE CONTAINER. Evacuate the area and contact EHS or an explosives disposal team immediately.[11][18]

Table 2: Illustrative Impact of Water Impurity on Grignard Reaction Yield This table provides a hypothetical but realistic representation of how water content in the solvent can drastically affect the yield of a typical Grignard reaction.

Water Content in Solvent (ppm)Expected Grignard Reagent LossIllustrative Product Yield
< 10< 1%> 95%
50~5%~90%
100~10%~80-85%
250~25%~60-70%
500~50%~30-40%
> 1000> 90%< 5%

Experimental Protocols & Workflows

Workflow for Handling and Testing this compound

G receive Receive or Retrieve Solvent inspect Visually Inspect Container (Crystals, Discoloration?) receive->inspect ehs DANGER: Contact EHS Immediately! DO NOT MOVE inspect->ehs Yes check_date Check 'Date Opened' (> 3 months?) inspect->check_date No test_peroxide Test for Peroxides (Strips or KI method) check_date->test_peroxide Yes use Solvent is Ready for Use check_date->use No (and peroxides known to be low) check_level Peroxides > 30 ppm? test_peroxide->check_level purify Purify Solvent (Alumina or Distillation) check_level->purify Yes check_level->use No purify->use

Caption: Decision workflow for safely handling this compound.

Protocol 1: Quantitative Peroxide Test (Potassium Iodide Method)

Q7: How do I perform a quantitative test for peroxides?

A7: This method relies on the oxidation of iodide to iodine by peroxides, which can be measured.[11][21][22]

  • Reagent Preparation: Prepare a fresh solution of 1 g sodium iodide (NaI) or potassium iodide (KI) in 50 mL of glacial acetic acid.

  • Sample Preparation: In a clean glass-stoppered flask, add 10 mL of this compound to 5 mL of the KI/acetic acid solution.

  • Reaction: Swirl the mixture and let it stand in the dark for 5-10 minutes.

  • Observation: A pale yellow color indicates a low concentration of peroxides, while a brown color signifies a high and dangerous concentration.[19]

  • Quantification (Optional): The amount of iodine formed can be titrated with a standardized sodium thiosulfate solution using a starch indicator to determine the peroxide concentration more accurately.

Protocol 2: Peroxide Removal with Activated Alumina

Q8: What is a safe method for removing peroxides without distillation?

A8: Passing the solvent through a column of activated alumina is an effective method for removing hydroperoxides.[19] This method is generally safer than distillation.

  • Column Preparation: Pack a chromatography column with activated basic or neutral alumina (a 10-20 cm plug is sufficient for treating ~200-500 mL of solvent).

  • Elution: Pass the this compound through the column under gravity or slight positive pressure from an inert gas.

  • Collection: Collect the purified solvent in a clean, dry flask under an inert atmosphere.

  • Testing: Test the eluted solvent with peroxide strips to confirm that the peroxide level is now acceptable.

  • Deactivation: Crucially , the alumina in the column will retain the peroxides. It must be deactivated immediately after use by flushing it with a dilute aqueous solution of ferrous sulfate or sodium bisulfite before disposal.[19]

Workflow for Solvent Purification via Distillation

G start Start: Solvent with Peroxides < 30 ppm setup Assemble Dry Glassware (Flask, Condenser, Receiver) Under Inert Atmosphere (N2/Ar) start->setup add_agents Add Drying Agent (Sodium Wire) and Indicator (Benzophenone) to Solvent in Flask setup->add_agents reflux Heat to Reflux add_agents->reflux check_color Observe Color (Deep Blue/Purple?) reflux->check_color continue_reflux Continue Refluxing (Solvent is still wet) check_color->continue_reflux No (Colorless/Yellow) distill Solvent is Dry. Slowly Distill ~80% of Volume. NEVER Distill to Dryness! check_color->distill Yes continue_reflux->reflux store Store Purified Solvent over Molecular Sieves under Inert Atmosphere distill->store quench DANGER: Safely Quench Still Residue with Isopropanol distill->quench

Caption: Workflow for drying this compound via distillation.

Protocol 3: Drying and Degassing (Distillation from Sodium/Benzophenone Ketyl)

Q9: How do I prepare rigorously anhydrous this compound for highly sensitive reactions?

A9: Distillation from sodium and benzophenone is a classic and effective method for obtaining anhydrous, oxygen-free solvent.[23][24] WARNING: This procedure involves metallic sodium, a highly reactive and flammable material. It should only be performed by experienced personnel with appropriate safety precautions in place.

  • Pre-Drying: Ensure the solvent has a low peroxide content (<30 ppm). If necessary, pre-dry the this compound by letting it stand over calcium hydride or molecular sieves for several hours, then decanting.

  • Setup: Assemble a dry distillation apparatus under a constant, gentle flow of inert gas (argon or nitrogen).[25]

  • Drying Agents: To the distillation flask containing the pre-dried solvent, add small pieces of sodium metal (as wire or chunks) and a small amount of benzophenone as an indicator.[20][23]

  • Reflux: Heat the mixture to a gentle reflux. The benzophenone will react with the sodium to form a sodium benzophenone ketyl radical anion, which imparts a deep blue or purple color to the solution.[20][24][25] This color indicates that the solvent is anhydrous and oxygen-free. If the color does not form or fades, it means water or oxygen is still present, and more reflux time or sodium is needed.

  • Distillation: Once the deep blue/purple color is stable, distill the solvent slowly. NEVER DISTILL TO DRYNESS. Always leave at least 10-20% of the solvent in the distillation flask to prevent concentrating any residual peroxides to an explosive level.[9][20]

  • Storage: Collect the distilled solvent in a dry flask under an inert atmosphere. It can be stored over activated molecular sieves to maintain dryness.

  • Quenching the Still: After cooling, the residual sodium in the distillation pot must be quenched safely and carefully. This is typically done by the slow, cautious addition of isopropanol, followed by methanol, and finally water.[24]

References

Technical Support Center: Optimizing Battery Performance with Diglyme-d14-Based Electrolytes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Diglyme-d14-based electrolytes to optimize battery performance.

Section 1: Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound electrolytes in a question-and-answer format.

Issue/Question Potential Causes Troubleshooting Steps
1. Low Coulombic Efficiency (CE) in early cycles - Residual Protic Impurities: Water or other protic species in the this compound or salt can react with the anode, consuming active lithium and forming an unstable SEI.[1] - Incomplete SEI Formation: The initial solid electrolyte interphase (SEI) may not be fully formed or may be unstable, leading to continuous electrolyte decomposition.1. Purify this compound: Dry the solvent using molecular sieves (3 Å) for at least 72 hours.[1] Verify water content is < 20 ppm using Karl-Fischer titration. 2. Dry Lithium Salt: Dry the lithium salt (e.g., LiPF6, LiTFSI) under vacuum at an appropriate temperature before use. 3. Formation Cycles: Employ a slow C-rate (e.g., C/20) for the initial formation cycles to allow for the formation of a stable SEI layer.
2. Rapid Capacity Fading - Continuous Electrolyte Decomposition: An unstable SEI can lead to ongoing reactions between the electrolyte and the electrode surface. - Dendrite Formation: Lithium dendrite growth can lead to short circuits and loss of active material.[2] - Binder Degradation: The binder in the electrode may not be stable in the diglyme-based electrolyte.1. Optimize Salt Concentration: Higher salt concentrations can reduce the amount of free solvent molecules, potentially improving stability.[3] 2. Use Electrolyte Additives: Consider additives known to improve SEI stability, such as fluoroethylene carbonate (FEC). 3. Characterize SEI: Use techniques like XPS to analyze the composition of the SEI and identify degradation products.[4][5][6][7][8]
3. High Interfacial Resistance (from EIS) - Thick or Resistive SEI: The formed SEI layer may be too thick or have low ionic conductivity. - Poor Wetting: The electrolyte may not be effectively wetting the electrode and separator materials. - Contamination: Impurities can lead to the formation of resistive species at the interface.[1]1. Review Formation Protocol: A slower formation rate can lead to a thinner, more uniform SEI. 2. Ensure Proper Cell Assembly: Ensure good contact between all cell components in an inert atmosphere (glovebox). 3. Purify Components: Ensure all components (solvent, salt, electrodes, separator) are free from contaminants.
4. Inconsistent Cyclic Voltammetry (CV) Results - Unstable Reference Electrode: The reference electrode may be drifting or not making proper contact.[9] - Electrolyte Decomposition: The electrolyte may be decomposing within the CV potential window. - Working Electrode Surface Issues: The working electrode may be contaminated or not properly polished.[10]1. Check Reference Electrode: Ensure the reference electrode is properly filled and the frit is not blocked.[9] 2. Determine Electrochemical Window: Run a linear sweep voltammetry (LSV) experiment to determine the stable potential window of the electrolyte. 3. Clean Working Electrode: Polish the working electrode according to standard procedures before each experiment.[10]
5. Unexpected Peaks in NMR or GC-MS Analysis - Solvent Impurities: Commercial deuterated solvents can contain residual non-deuterated solvent or synthesis byproducts.[1] - Electrolyte Degradation Products: The peaks may correspond to molecules formed from the decomposition of the diglyme or the salt.[11] - Contamination from Glovebox Atmosphere: Volatile organic compounds in the glovebox can contaminate the electrolyte.1. Analyze Pure Solvent: Run a GC-MS or NMR of the as-received this compound to identify any inherent impurities.[12][13] 2. Consult Literature: Compare observed peaks with known degradation products of glyme-based electrolytes. 3. Maintain Glovebox Hygiene: Regularly purge the glovebox and avoid storing volatile solvents to minimize atmospheric contamination.[2][14][15][16]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why use this compound instead of regular diglyme?

A1: The primary reason for using this compound is to leverage the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down the kinetics of electrolyte decomposition reactions where C-H bond cleavage is a rate-determining step.[14] This can lead to a more stable electrolyte, improved battery longevity, and is particularly useful in analytical studies (e.g., NMR) to trace reaction pathways.

Q2: What are the most critical impurities in this compound and how can I remove them?

A2: The most critical impurities are water and protic organic compounds (e.g., alcohols) which can be residues from the synthesis of diglyme.[1] These impurities are highly reactive with lithium metal and can lead to poor battery performance. To remove water, it is recommended to dry the this compound over activated molecular sieves (3 Å) for at least 72 hours in an inert atmosphere.[1] The water content should be verified to be below 20 ppm using Karl-Fischer titration. For other organic impurities, distillation may be necessary, although this can be a complex procedure for deuterated solvents.

Q3: What lithium salts are most compatible with this compound?

A3: For sodium-ion batteries using diglyme, NaOTf and NaPF6 have shown good stability, while NaTFSI has been associated with poorer performance and side reactions.[17][18] For lithium-ion systems, LiTFSI and LiPF6 are commonly used. The choice of salt can significantly impact the properties of the SEI layer and the overall electrochemical performance.

Q4: What is the expected ionic conductivity of a this compound based electrolyte?

Q5: How does this compound affect SEI formation?

A5: The use of a deuterated solvent is expected to influence the kinetics of SEI formation. The stronger C-D bonds in this compound can slow down the reduction of the solvent at the anode surface. This may lead to a thinner, more stable SEI layer with potentially a different composition compared to that formed in non-deuterated diglyme. The resulting SEI may be more effective at preventing further electrolyte decomposition, thus enhancing the coulombic efficiency and cycle life of the battery.

Section 3: Quantitative Data Summary

The following tables summarize key performance metrics for batteries using non-deuterated glyme-based electrolytes. This data can serve as a useful benchmark for researchers working with this compound.

Table 1: Cycling Performance of Na-ion Batteries with Glyme-Based Electrolytes

ElectrolyteAnodeCathodeC-RateInitial Discharge Capacity (mAh/g)Capacity Retention after 50 CyclesCoulombic EfficiencyReference
1 M NaPF6 in DMESnNa250 mA/g~800Stable-[9]
1 M NaPF6 in DiglymeSnNa250 mA/g~750Stable-[9]
1 M NaPF6 in TetraglymeSnNa250 mA/g~650Stable-[9]

Table 2: Ionic Conductivity of Glyme-Based Electrolytes

ElectrolyteTemperature (°C)Ionic Conductivity (mS/cm)Reference
1 M NaPF6 in Diglyme (Liquid)207.1[19]
1 M NaPF6 in Diglyme (Gel Polymer)202.3[19][20]
LiTf in Diglyme (0.5 M)25~2[20]
LiTFSI in Diglyme (0.5 M)25~3[20]

Section 4: Experimental Protocols

Protocol 1: Preparation of this compound Electrolyte

Objective: To prepare a 1 M LiPF6 in this compound electrolyte with minimal water and other impurities.

Materials:

  • This compound (≥98% isotopic purity)

  • Lithium hexafluorophosphate (LiPF6, battery grade)

  • Activated molecular sieves (3 Å)

  • Anhydrous solvent for rinsing (e.g., dimethyl carbonate, DMC)

  • Argon-filled glovebox (<1 ppm O2, <1 ppm H2O)

  • Volumetric flasks, pipettes, and other necessary glassware

  • Magnetic stirrer and stir bars

  • Karl-Fischer titrator

Procedure:

  • Glassware Preparation: Dry all glassware in a vacuum oven at 120 °C overnight and transfer to the glovebox antechamber.

  • Solvent Purification: a. Inside the glovebox, add activated molecular sieves to the this compound bottle (approximately 10% v/v). b. Allow the solvent to dry for at least 72 hours. c. Before use, verify the water content is below 20 ppm using a Karl-Fischer titrator.

  • Salt Drying: Dry the LiPF6 salt under vacuum at 80 °C for 24 hours before transferring it into the glovebox.

  • Electrolyte Formulation: a. Inside the glovebox, place a stir bar in a volumetric flask. b. Carefully weigh the required amount of LiPF6 and add it to the flask. c. Slowly add the purified this compound to the flask while stirring to dissolve the salt. Be aware that the dissolution of LiPF6 can be exothermic. d. Once the salt is fully dissolved, add this compound to the calibration mark of the volumetric flask. e. Continue stirring for another 1-2 hours to ensure homogeneity.

  • Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox, away from light.

Protocol 2: Characterization of this compound Electrolyte Degradation by NMR

Objective: To identify soluble degradation products in a cycled this compound electrolyte using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Cycled battery containing this compound electrolyte

  • Deuterated acetonitrile (CD3CN) or another suitable deuterated solvent for extraction

  • NMR tubes and caps

  • Micropipettes

  • Argon-filled glovebox

Procedure:

  • Cell Disassembly: Inside the glovebox, carefully disassemble the cycled battery.

  • Electrolyte Extraction: a. Collect the separator and any visible electrolyte from the cell components. b. Place the separator in a small vial. c. Add a known volume of deuterated acetonitrile (e.g., 0.5 mL) to the vial to extract the electrolyte and any soluble degradation products. d. Gently agitate the vial for 10-15 minutes.

  • NMR Sample Preparation: a. Transfer the extraction solution into an NMR tube using a micropipette. b. Seal the NMR tube tightly with a cap. c. For shipping or transport outside the glovebox, consider flame-sealing the NMR tube to ensure it remains airtight.

  • NMR Analysis: a. Acquire 1H, 19F, and 31P NMR spectra. b. Compare the spectra of the cycled electrolyte to that of a pristine electrolyte to identify new peaks corresponding to degradation products. c. Use chemical shifts and coupling constants to identify the structure of the degradation products, referencing literature data for known decomposition pathways of glyme-based electrolytes.[17][21]

Section 5: Visualizations

Experimental_Workflow Experimental Workflow for Battery Testing with this compound Electrolyte cluster_prep Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis Solvent_Purification This compound Purification (Molecular Sieves, Karl-Fischer) Electrolyte_Formulation Electrolyte Formulation (in Glovebox) Solvent_Purification->Electrolyte_Formulation Salt_Drying Lithium Salt Drying (Vacuum Oven) Salt_Drying->Electrolyte_Formulation Cell_Assembly Coin Cell Assembly (in Glovebox) Electrolyte_Formulation->Cell_Assembly Electrode_Prep Electrode Preparation (Drying, Punching) Electrode_Prep->Cell_Assembly Formation_Cycles Formation Cycles (Slow C-rate) Cell_Assembly->Formation_Cycles CV Cyclic Voltammetry (CV) Formation_Cycles->CV EIS Electrochemical Impedance Spectroscopy (EIS) Formation_Cycles->EIS Galvanostatic_Cycling Galvanostatic Cycling (Capacity, Stability, CE) Formation_Cycles->Galvanostatic_Cycling Cell_Disassembly Cell Disassembly (in Glovebox) Galvanostatic_Cycling->Cell_Disassembly XPS XPS Analysis of SEI Cell_Disassembly->XPS NMR_GCMS NMR/GC-MS of Electrolyte Cell_Disassembly->NMR_GCMS

Caption: Experimental workflow for battery testing with this compound electrolyte.

Troubleshooting_Flowchart Troubleshooting Flowchart for Low Coulombic Efficiency Start Low Coulombic Efficiency Observed Check_Purity Check Purity of Electrolyte Components Start->Check_Purity Purify Purify Solvent and Salt (Dry with Molecular Sieves/Vacuum) Check_Purity->Purify Impurities Suspected Check_Formation Review Formation Cycle Protocol Check_Purity->Check_Formation Purity Confirmed Purify->Start Optimize_Formation Optimize Formation Cycles (Slower C-rate, Voltage Window) Check_Formation->Optimize_Formation Protocol Suboptimal Analyze_SEI Analyze SEI Layer (XPS, EIS) Check_Formation->Analyze_SEI Protocol Optimal Optimize_Formation->Start Modify_Electrolyte Modify Electrolyte (Additives, Salt Concentration) Analyze_SEI->Modify_Electrolyte Unstable SEI Check_Cell_Assembly Verify Cell Assembly Procedure Analyze_SEI->Check_Cell_Assembly Stable SEI Modify_Electrolyte->Start Reassemble Re-assemble Cell with Careful Quality Control Check_Cell_Assembly->Reassemble Assembly Issue Found Resolved Issue Resolved Check_Cell_Assembly->Resolved No Issues Found Reassemble->Start

Caption: Troubleshooting flowchart for low coulombic efficiency.

References

Testing for Peroxides in Diglyme-d14: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Diglyme-d14, ensuring solvent purity is paramount for experimental integrity and safety. Over time, ethers like diglyme can form explosive peroxide compounds upon exposure to air and light.[1][2] This guide provides detailed procedures and troubleshooting advice for the detection of peroxides in this compound.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to test this compound for peroxides?

A1: Diglyme, including its deuterated form, can form shock-sensitive and potentially explosive peroxide crystals, especially when concentrated.[1][2] Heating or distilling solutions containing peroxides can lead to violent decomposition. Therefore, routine testing is a critical safety measure to prevent accidents in the laboratory.

Q2: How often should I test my this compound for peroxides?

A2: Unopened containers should be marked with the date of receipt and the date they are first opened.[2][3] It is recommended to test opened containers of diglyme every 12 months.[4] However, if the solvent is to be distilled or evaporated, it must be tested immediately prior to use, regardless of its age.[2][5]

Q3: Does the deuteration of this compound affect the peroxide testing methods?

A3: No, the standard methods for detecting peroxides in ethers are applicable to this compound. The chemical tests rely on the reaction of the peroxide group, which is independent of the isotopic substitution on the solvent molecule.

Q4: What are the signs of high peroxide concentration in this compound?

A4: Visual inspection of the solvent container is the first step. If you observe the formation of crystals (which may look like fine, spun glass wool), a viscous oily layer, or cloudiness, do not attempt to open or move the container.[1][6] These are indicators of dangerous levels of peroxides, and you should contact your institution's Environmental Health and Safety (EHS) office immediately.[1][6]

Troubleshooting Guide

Issue Possible Cause Solution
Faint or ambiguous color change on the test strip. Low concentration of peroxides; improper test procedure.Ensure the test strip is fully saturated with the solvent and that it is allowed to dry completely before the addition of water (if required by the manufacturer's instructions).[7] For a more sensitive test, consider using the potassium iodide method.[5]
Test strips show a positive result, but the solvent is new. Contamination of the testing vessel; faulty test strips.Use a clean, dry vessel for testing. Check the expiration date of the test strips and store them according to the manufacturer's instructions, typically in a cool, dark place.[7]
Potassium iodide test solution turns yellow/brown on its own. Air oxidation of the iodide solution.The potassium iodide/acetic acid mixture should be prepared fresh for each test to avoid false positive results due to air oxidation.[8]
Inconsistent results between different testing methods. Different sensitivities and specificities of the tests.Peroxide test strips are suitable for semi-quantitative screening of hydroperoxides and ether peroxides.[3][9] The potassium iodide test is generally more sensitive and can detect di-alkyl peroxides as well.[5] For quantitative analysis, more advanced analytical techniques would be required.

Experimental Protocols

Two common methods for detecting peroxides in ethers are presented below. Always perform these tests in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Method 1: Semi-Quantitative Analysis using Peroxide Test Strips

Commercial test strips provide a rapid and convenient method for the semi-quantitative determination of peroxides.[10][11][12]

Materials:

  • Peroxide test strips (e.g., Quantofix® or MQuant®)[12]

  • This compound sample

  • Clean, dry glass vial or test tube

  • Deionized water (if required by strip manufacturer)

Procedure:

  • Dispense a small amount (e.g., 1-2 mL) of the this compound into a clean, dry glass vial.

  • Immerse the test strip into the solvent for the time specified by the manufacturer (typically 1 second).[12]

  • Remove the strip and shake off any excess liquid.[12]

  • Allow the solvent to evaporate from the test pad.[7]

  • If the manufacturer's instructions require it, add one drop of deionized water to the test pad after the solvent has evaporated.[12][13]

  • Wait for the specified time (usually 5-15 seconds) for the color to develop.[12][13]

  • Compare the color of the test pad to the color scale provided on the packaging to estimate the peroxide concentration.[14]

Method 2: Qualitative/Semi-Quantitative Potassium Iodide (KI) Test

This wet chemical test is a more sensitive method for detecting peroxides.[5]

Materials:

  • This compound sample

  • Potassium iodide (KI), solid

  • Glacial acetic acid

  • Clean, dry test tube

Procedure:

  • Add approximately 1 mL of the this compound sample to a clean, dry test tube.

  • Add a solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid to the test tube.[5]

  • Shake the mixture.

  • Observe any color change in the solution.

    • No color change: Peroxides are not detected.

    • Pale yellow color: Indicates a low concentration of peroxides (0.001% to 0.005%).[5]

    • Bright yellow or brown color: Indicates a high and potentially hazardous concentration of peroxides (>0.01%).[5][8]

Quantitative Data Summary

The following table summarizes the detection ranges for common semi-quantitative peroxide testing methods.

Method **Detection Range (as H₂O₂) **Typical Application
Low-Level Peroxide Test Strips 0 - 100 ppm (calibrated at 0, 1, 3, 10, 50, 100 ppm)[9]Semi-quantitative detection of hydroperoxides and ether peroxides.[9]
Standard Peroxide Test Strips 0.5 - 25 mg/L (ppm)Routine semi-quantitative checking of simple ethers.[3]
Potassium Iodide Test Qualitative to semi-quantitative (color intensity)More sensitive detection of various peroxide types, including di-alkyl peroxides.[5]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for testing this compound for peroxides.

Peroxide_Testing_Workflow cluster_prep Preparation cluster_decision Decision Point cluster_testing Testing cluster_results Results & Action start Obtain this compound Sample visual_inspection Visually Inspect Container (Crystals, Cloudiness, Oily Layer?) start->visual_inspection is_safe Safe to Proceed? visual_inspection->is_safe choose_test Choose Test Method is_safe->choose_test Yes ehs Contact EHS! DO NOT OPEN is_safe->ehs No test_strips Use Peroxide Test Strips choose_test->test_strips  Semi-quantitative ki_test Perform KI Test choose_test->ki_test  Qualitative/  More Sensitive analyze_results Analyze Results test_strips->analyze_results ki_test->analyze_results peroxides_detected Peroxides Detected? analyze_results->peroxides_detected safe_to_use Solvent is Safe for Use peroxides_detected->safe_to_use No dispose Dispose of Solvent or Treat to Remove Peroxides peroxides_detected->dispose Yes

Caption: Workflow for the safe handling and testing of peroxides in this compound.

References

Best practices for drying deuterated solvents like Diglyme-d14

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the best practices for drying deuterated solvents, with a specific focus on Diglyme-d14.

Troubleshooting Guides

This section addresses specific issues that may arise during the drying and handling of deuterated solvents.

Question: My NMR spectrum shows a significant water peak even after drying my this compound. What are the possible causes and how can I fix this?

Answer: A persistent water peak in your NMR spectrum is a common issue that can stem from several sources. The following guide will help you identify the potential cause and rectify the problem.

Troubleshooting Workflow:

G start Persistent H2O Peak in NMR check_solvent Was the solvent properly dried? start->check_solvent check_handling Was the dried solvent exposed to atmosphere? check_solvent->check_handling Yes redry Re-dry solvent using a recommended protocol. Consider a more rigorous method. check_solvent->redry No check_glassware Was all glassware scrupulously dried? check_handling->check_glassware No improve_handling Use inert atmosphere techniques (glove box/Schlenk line). Use septa-sealed containers and syringes for transfer. check_handling->improve_handling Yes check_sample Is the analyte itself wet? check_glassware->check_sample Yes dry_glassware Oven-dry all glassware (e.g., NMR tube, pipettes) at >150°C for 24h and cool under inert gas. check_glassware->dry_glassware No dry_sample Dry the analyte under high vacuum or by azeotropic distillation with a suitable solvent. check_sample->dry_sample Yes end Problem Resolved check_sample->end No redry->end improve_handling->end dry_glassware->end dry_sample->end

Caption: Troubleshooting logic for identifying the source of water contamination.

Question: The sodium/benzophenone solution for my this compound still is not turning blue or purple. What does this mean?

Answer: The characteristic deep blue or purple color of a sodium/benzophenone still indicates the formation of the benzophenone ketyl radical, which only happens under anhydrous and oxygen-free conditions.[1][2] If the solution does not develop this color, it signifies that the solvent is still wet or contains dissolved oxygen.

  • Solution: Continue refluxing the solvent. If the color does not appear after several hours, it may be necessary to pre-dry the this compound with a milder desiccant like calcium hydride before setting up the still.[3][4] Also, ensure that your entire apparatus is leak-proof and maintained under a positive pressure of a dry, inert gas like nitrogen or argon.

Question: Is it safe to use highly reactive drying agents like Lithium Aluminum Hydride (LiAlH4) with this compound?

Answer: No, this is extremely hazardous. There are documented reports of a violent explosion occurring when Lithium Aluminum Hydride (LiAlH4) was used to dry diglyme (bis(2-methoxyethyl) ether).[5][6] The explosion may have been caused by the presence of water or peroxides in the ether. Due to this significant safety risk, LiAlH4 should not be used for drying this compound or its non-deuterated analogue.

Frequently Asked Questions (FAQs)

Question: What are the most effective and safe methods for drying this compound?

Answer: The choice of drying method depends on the required level of dryness and the available laboratory equipment. The most common and recommended methods for an ether-type solvent like this compound are:

  • Activated Molecular Sieves (3Å or 4Å): This is often the safest and most convenient method.[7] Molecular sieves are highly efficient at trapping water molecules within their pores and can reduce water content to very low levels.[8][9] They are chemically inert to ethers, making them a very safe option.[7]

  • Calcium Hydride (CaH2): This is a relatively mild and effective drying agent that reacts with water to produce hydrogen gas and calcium hydroxide.[10][11] It is often used as a pre-drying agent before distillation from a more reactive desiccant.[3][12] While safer than sodium metal, it can be slow to act as it is insoluble in organic solvents.[10][13]

  • Sodium/Benzophenone Ketyl Still: This is a classic and highly effective method for generating truly anhydrous and oxygen-free solvents.[1][14] Sodium metal reacts with benzophenone in the absence of water to form a deep blue ketyl radical, which is a powerful scavenger of trace water and oxygen.[2] This method requires specialized glassware (a still) and careful handling of sodium metal.

Question: How do I choose the best drying agent for my application?

Answer: The following table summarizes the key characteristics of the recommended drying agents for this compound to help you select the most appropriate one.

Drying AgentEfficiencySafety ConsiderationsBest For
Activated Molecular Sieves Very HighVery safe; not flammable or corrosive.[7] No special quenching required.General purpose drying; achieving very low water content without distillation; safe and easy handling.
Calcium Hydride (CaH2) Moderate to HighReacts with water to produce flammable H2 gas; must be handled under an inert atmosphere.[13] Slower reaction time.[10]Pre-drying solvents before distillation; applications where moderate dryness is sufficient.
Sodium/Benzophenone Ketyl Extremely HighRequires handling of reactive sodium metal. The still must be properly set up and quenched. Removes both water and oxygen.[1]Applications requiring rigorously anhydrous and anaerobic conditions, such as organometallic chemistry.

Question: Can you provide a standard protocol for drying this compound with molecular sieves?

Answer: Yes, here is a detailed methodology for drying this compound using activated molecular sieves.

Experimental Protocol: Drying with Molecular Sieves

  • Activation of Molecular Sieves:

    • Place 3Å or 4Å molecular sieves in a Schlenk flask.

    • Heat the flask to approximately 180-200 °C under high vacuum for at least 8-12 hours.[7] This removes the water adsorbed within the sieve pores.

    • Allow the sieves to cool to room temperature under a stream of dry nitrogen or argon.[7]

  • Drying Procedure:

    • Under an inert atmosphere (e.g., in a glove box or under a flow of nitrogen), add the freshly activated molecular sieves to a bottle of this compound. A loading of 5-10% (w/v) is typically sufficient.

    • Seal the bottle tightly (a cap with a PTFE-lined septum is recommended for easy access with a syringe).

    • Allow the solvent to stand over the sieves for at least 24 hours to ensure complete drying.[15]

    • The dried solvent can be stored over the sieves until it is needed.[7]

  • Solvent Transfer:

    • When needed, the dry solvent should be transferred from the storage bottle to the reaction vessel using a dry syringe or cannula under a positive pressure of inert gas to prevent re-contamination with atmospheric moisture.

Experimental Workflow Diagram:

G cluster_activation Sieve Activation cluster_drying Solvent Drying s1 Place sieves in Schlenk flask s2 Heat to 200°C under vacuum (8-12h) s1->s2 s3 Cool to RT under inert gas s2->s3 d1 Add activated sieves to this compound (inert atmosphere) s3->d1 Transfer activated sieves d2 Seal container and let stand for >24h d1->d2 d3 Store solvent over sieves d2->d3 transfer Transfer dry solvent via syringe/cannula under inert gas d3->transfer

Caption: Workflow for drying this compound using activated molecular sieves.

Question: What are the essential best practices for handling and storing dried deuterated solvents?

Answer: Deuterated solvents are hygroscopic and can readily absorb moisture from the air.[16] Proper handling is critical to maintain their dryness.

  • Use Dry Glassware: All glassware, including NMR tubes, pipettes, and flasks, should be oven-dried at a high temperature (e.g., 150 °C) for several hours and allowed to cool in a desiccator or under an inert atmosphere before use.[16][17]

  • Work Under an Inert Atmosphere: Whenever possible, handle dried solvents in a glove box or under a positive pressure of a dry, inert gas like nitrogen or argon using a Schlenk line.[15]

  • Use Appropriate Containers: Store dried solvents in tightly sealed bottles, preferably those with septa (like Sure/Seal™ bottles), which allow for solvent removal via syringe without opening the cap.[16]

  • Proper Transfer Techniques: Use clean, dry syringes or cannulas to transfer the solvent. Before drawing the solvent, flush the syringe with the inert gas from your reaction setup.

  • Consider Single-Use Ampules: For highly moisture-sensitive experiments, using single-use ampules of deuterated solvent can ensure the highest purity and lowest water content.[17]

References

Technical Support Center: Troubleshooting Poor Spectral Resolution in Diglyme-d14 NMR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Diglyme-d14 as an NMR solvent, with a particular focus on achieving high spectral resolution. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my spectral resolution poor when using this compound?

Poor spectral resolution in this compound can arise from several factors, often related to its physical properties and potential impurities. The most common culprits include:

  • High Viscosity: this compound is more viscous than many common NMR solvents. This can lead to broader lines due to slower molecular tumbling.

  • Improper Shimming: The higher viscosity and different magnetic susceptibility of this compound compared to more common solvents can make achieving a homogeneous magnetic field (shimming) more challenging.

  • Sample Concentration: High sample concentrations can increase the solution's viscosity, further broadening signals.[1]

  • Temperature Effects: The viscosity of this compound is highly dependent on temperature. Sub-optimal temperatures can significantly impact resolution.

  • Presence of Impurities: Contaminants such as water, residual non-deuterated Diglyme, or byproducts from synthesis can introduce interfering signals or cause line broadening.[2][3]

Q2: What is the optimal temperature for running NMR experiments in this compound?

While a definitive, universally optimal temperature is not published, a general principle for viscous solvents is to increase the temperature to decrease viscosity and improve resolution.[4] For this compound, starting at an elevated temperature, for instance, in the range of 298 K to 323 K (25 °C to 50 °C) , is a good starting point. The ideal temperature will depend on the specific analyte and the spectrometer. It is advisable to run a series of experiments at varying temperatures to determine the optimal conditions for your sample.

Q3: What are the common impurities in this compound that can affect my NMR spectrum?

Common impurities can include:

  • Residual Protiated Diglyme: Incomplete deuteration will result in residual solvent signals.

  • Water: Diglyme is hygroscopic and can absorb moisture from the atmosphere.

  • Other Solvents: Trace amounts of solvents used in the synthesis and purification of this compound may be present.

  • Grease: Contamination from laboratory glassware or equipment.[2]

Refer to the table below for the approximate ¹H NMR chemical shifts of potential impurities.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor spectral resolution in this compound NMR experiments.

Problem: Broad and poorly resolved peaks.

This is the most common issue when working with this compound. Follow these steps to diagnose and resolve the problem.

Troubleshooting Workflow:

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Solutions Poor_Resolution Poor Spectral Resolution Check_Shimming 1. Re-evaluate Shimming Poor_Resolution->Check_Shimming Optimize_Temperature 2. Optimize Temperature Poor_Resolution->Optimize_Temperature Check_Concentration 3. Check Sample Concentration Poor_Resolution->Check_Concentration Inspect_Impurities 4. Investigate Impurities Poor_Resolution->Inspect_Impurities Perform_Manual_Shim Perform Careful Manual Shimming Check_Shimming->Perform_Manual_Shim If shims are suboptimal Increase_Temperature Increase Temperature Optimize_Temperature->Increase_Temperature If peaks are broad due to viscosity Dilute_Sample Dilute Sample Check_Concentration->Dilute_Sample If concentration is high Use_Fresh_Solvent Use Fresh/Purified Solvent Inspect_Impurities->Use_Fresh_Solvent If impurity signals are present

Caption: A workflow diagram for troubleshooting poor spectral resolution.

Detailed Methodologies

Shimming Protocol for Viscous Solvents like this compound

Standard automated shimming routines may not be sufficient for this compound due to its viscosity. A careful manual shimming procedure is recommended.

Experimental Protocol:

  • Initial Automated Shim: Begin with the spectrometer's standard automated shimming procedure to get a reasonable starting point.

  • Lock Signal Optimization: Maximize the lock level by adjusting the lock power and gain. For viscous solvents, a lower lock power may be necessary.[5]

  • Manual On-Axis Shimming (Z-shims):

    • Iteratively adjust the lower-order on-axis shims (Z1, Z2, Z3, and Z4) while observing the lock level.

    • Start with Z1, maximize the lock level, then proceed to Z2, and so on.

    • After adjusting a higher-order shim (e.g., Z2), it is often necessary to re-adjust the lower-order shims.

    • Symmetrical peak broadening often indicates a need to adjust Z1 and Z3, while asymmetrical broadening points to Z2 and Z4.

  • Manual Off-Axis Shimming (X and Y shims):

    • If spinning sidebands are observed, adjust the off-axis shims (e.g., X, Y, XZ, YZ).

    • This is an iterative process and may require patience.

  • Gradient Shimming: If available on your spectrometer, a gradient shimming routine can be a powerful tool for achieving high homogeneity, especially for challenging samples.

Temperature Optimization

Experimental Protocol:

  • Initial Spectrum: Acquire a spectrum at the standard operating temperature (e.g., 298 K).

  • Incremental Temperature Increase: Increase the sample temperature in increments of 5 K (e.g., to 303 K, 308 K, 313 K, etc.).

  • Equilibration and Shimming: Allow the sample to equilibrate at each new temperature for at least 5-10 minutes before re-shimming.

  • Spectrum Acquisition: Acquire a spectrum at each temperature.

  • Analysis: Compare the linewidths and overall resolution of the spectra to determine the optimal temperature for your specific sample.

Sample Preparation and Concentration

Experimental Protocol:

  • Analyte Purity: Ensure your analyte is as pure as possible.

  • Solvent Quality: Use high-purity this compound from a reputable supplier. If in doubt, use a fresh, unopened bottle.

  • Concentration Series: If high viscosity due to concentration is suspected, prepare a series of samples with decreasing concentrations of your analyte.

  • Filtration: Filter the final NMR sample through a glass wool plug in a Pasteur pipette to remove any particulate matter.

Data Presentation

Table 1: ¹H NMR Chemical Shifts of Common Impurities in Deuterated Solvents

This table provides a reference for identifying potential contaminants in your this compound sample. Chemical shifts can vary slightly depending on temperature and other sample components.

ImpurityApproximate ¹H Chemical Shift (ppm) in CDCl₃Approximate ¹H Chemical Shift (ppm) in Acetone-d₆Approximate ¹H Chemical Shift (ppm) in DMSO-d₆
Water1.562.843.33
Diglyme (residual protiated)3.65 (m), 3.57 (m), 3.39 (s)3.51 (m), 3.38 (m), 3.24 (s)3.46 (m), 3.34 (m), 3.11 (s)
Acetone2.172.092.09
Silicone Grease~0.07~0.08~0.06
Diethyl Ether3.48 (q), 1.21 (t)3.41 (q), 1.11 (t)3.36 (q), 1.07 (t)

Data compiled from various sources, including Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62, 7512–7515.[2][3]

Logical Relationships in Troubleshooting

The following diagram illustrates the logical connections between the observed problem and the potential root causes and their corresponding solutions.

cluster_0 Observed Problem cluster_1 Potential Causes cluster_2 Solutions Broad_Peaks Broad NMR Peaks High_Viscosity High Solvent/Sample Viscosity Broad_Peaks->High_Viscosity Poor_Shimming Inhomogeneous Magnetic Field Broad_Peaks->Poor_Shimming Impurities Presence of Contaminants Broad_Peaks->Impurities Optimize_Temp Optimize Temperature High_Viscosity->Optimize_Temp Adjust_Concentration Adjust Concentration High_Viscosity->Adjust_Concentration Manual_Shim Perform Manual Shimming Poor_Shimming->Manual_Shim Use_Pure_Solvent Use High Purity Solvent Impurities->Use_Pure_Solvent

Caption: Cause-and-effect diagram for broad NMR peaks.

References

Preventing the decomposition of Diglyme-d14 in organometallic reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Diglyme-d14 during organometallic reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in organometallic reactions?

This compound is the deuterated analog of Diglyme (bis(2-methoxyethyl) ether).[1] It is a high-boiling point, aprotic polar solvent commonly used in organometallic chemistry, particularly with Grignard reagents and organolithium compounds.[2] Its key advantages include:

  • Enhanced Reagent Reactivity: Diglyme acts as a chelating agent for metal cations, which can increase the reactivity of the organometallic species.[2]

  • Higher Reaction Temperatures: Its high boiling point (162 °C) allows for reactions to be conducted at elevated temperatures.[2]

  • Increased Stability (Theoretically): The replacement of hydrogen with deuterium at all 14 positions results in stronger carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. This is due to the lower zero-point energy of the C-D bond.[3] In theory, this should make this compound more resistant to decomposition by strong bases, a phenomenon known as the kinetic isotope effect (KIE).[3][4]

Q2: What causes the decomposition of this compound in organometallic reactions?

The primary cause of this compound decomposition in the presence of strong organometallic bases (e.g., n-butyllithium) is α-deuteron abstraction . The organometallic reagent acts as a strong base and removes a deuterium atom from the carbon adjacent to the ether oxygen. This initiates a cascade of reactions leading to the cleavage of the ether C-O bond.

Several factors can accelerate this decomposition:

  • Impurities: The presence of water, peroxides, or acidic impurities can rapidly quench organometallic reagents and initiate side reactions that may contribute to solvent degradation.

  • High Temperatures: Although Diglyme has a high boiling point, elevated temperatures can increase the rate of decomposition, especially with highly reactive organometallics.[5]

  • Reactive Organometallics: Highly basic and sterically unhindered organometallic reagents are more aggressive towards ether solvents. For instance, t-butyllithium is known to be more reactive towards ethereal solvents than n-butyllithium.[6]

Q3: What is the kinetic isotope effect (KIE), and how does it relate to the stability of this compound?

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[4] For the decomposition of this compound, the rate-determining step is often the cleavage of a C-D bond. Because the C-D bond is stronger than the C-H bond, it requires more energy to break.[3] Consequently, the rate of decomposition of this compound is expected to be slower than that of non-deuterated Diglyme. This is known as a primary kinetic isotope effect .

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of desired product Decomposition of the organometallic reagent by impurities in this compound.1. Purify the this compound: Ensure the solvent is rigorously dried and free of peroxides before use. (See Experimental Protocols section). 2. Use freshly prepared or titrated organometallic reagents: The concentration of commercially available organometallics can decrease over time.
Decomposition of this compound by the organometallic reagent.1. Lower the reaction temperature: Conduct the reaction at the lowest temperature at which the desired transformation occurs efficiently. For many organolithium reactions, -78 °C (dry ice/acetone bath) is recommended. 2. Slow addition of the organometallic reagent: Adding the reagent dropwise to the reaction mixture can help to control the local concentration and minimize side reactions with the solvent. 3. Consider a less reactive organometallic reagent if possible.
Formation of unexpected byproducts Products arising from the decomposition of this compound.1. Follow the recommendations for preventing solvent decomposition. 2. Analyze the byproducts: Use techniques like NMR and GC-MS to identify the byproducts. The presence of deuterated ethylene glycol or other deuterated fragments can confirm solvent decomposition.
Reaction fails to initiate Inactive organometallic reagent due to impurities in the solvent or glassware.1. Ensure all glassware is rigorously flame-dried or oven-dried to remove any traces of water. 2. Use a freshly opened bottle of high-purity this compound or purify the solvent immediately before use. 3. Check the quality of the organometallic reagent.
Discoloration of the reaction mixture (darkening, charring) Significant decomposition of the solvent and/or organometallic reagent.1. Immediately lower the reaction temperature. 2. Re-evaluate the reaction conditions: Consider using a lower temperature, slower addition rate, or a different solvent if the decomposition is severe.

Data Presentation

Table 1: Half-Lives of Common Organolithium Reagents in Ethereal Solvents

This table provides a comparative overview of the stability of various organolithium reagents in different ether solvents at various temperatures. While data for this compound is not available, these values can help researchers select appropriate reaction conditions to minimize solvent decomposition.

Organolithium ReagentSolventTemperature (°C)Half-life (t1/2)
n-ButyllithiumTHF+20107 min
s-ButyllithiumTHF-2078 min
t-ButyllithiumTHF-40338 min
s-ButyllithiumDiethyl ether-201187 min

Data sourced from Stanetty, P.; Mihovilovic, M. D. J. Org. Chem., 1997, 62, 1514.[7]

Table 2: Theoretical Primary Kinetic Isotope Effects for C-H vs. C-D Bond Cleavage

This table illustrates the theoretical basis for the enhanced stability of this compound. The cleavage of a C-D bond is significantly slower than that of a C-H bond.

Temperature (°C)Maximum Theoretical kH/kD
08.3
256.9
1004.8

Values are approximate and can vary depending on the specific reaction.

Experimental Protocols

Protocol 1: Purification and Drying of this compound

For optimal results in organometallic reactions, this compound should be rigorously purified and dried.

Materials:

  • This compound

  • Sodium metal

  • Benzophenone

  • Inert gas (Argon or Nitrogen)

  • Distillation apparatus

Procedure:

  • Pre-drying: Stir the this compound over calcium hydride overnight and then decant the solvent.

  • Setup: Assemble a distillation apparatus that has been flame-dried or oven-dried and cooled under a stream of inert gas.

  • Refluxing: To the distillation flask, add the pre-dried this compound, sodium metal, and a small amount of benzophenone as an indicator.

  • Heating: Gently heat the mixture to reflux under an inert atmosphere. The solution will turn a deep blue or purple color, indicating that the solvent is dry and oxygen-free. If the color does not persist, add more sodium and benzophenone.

  • Distillation: Once the color is stable, distill the this compound directly into a flame-dried storage flask equipped with a Teflon stopcock and septum.

  • Storage: Store the purified this compound under an inert atmosphere and away from light. It is recommended to use the freshly distilled solvent as soon as possible.

Protocol 2: General Procedure for an Organometallic Reaction in this compound (Example: Grignard Reaction)

This protocol outlines the general steps for conducting a Grignard reaction in this compound, with an emphasis on minimizing solvent decomposition.

Materials:

  • Flame-dried or oven-dried glassware

  • Magnesium turnings

  • Alkyl or aryl halide

  • Purified this compound

  • Substrate (e.g., aldehyde, ketone, or ester)

  • Inert gas supply

  • Magnetic stirrer and stir bar

Procedure:

  • Apparatus Setup: Assemble the reaction flask, condenser, and addition funnel after flame-drying or oven-drying all glassware. Maintain a positive pressure of inert gas throughout the setup and reaction.

  • Grignard Reagent Formation:

    • Place the magnesium turnings in the reaction flask.

    • Add a portion of the purified this compound.

    • Add a small amount of the alkyl or aryl halide to initiate the reaction. Initiation may be indicated by gentle bubbling or a slight increase in temperature. If the reaction does not start, a small crystal of iodine can be added.

    • Once the reaction has initiated, add the remaining alkyl or aryl halide dissolved in this compound dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • Reaction with Substrate:

    • Cool the freshly prepared Grignard reagent to the desired reaction temperature (e.g., 0 °C or -78 °C).

    • Add the substrate, dissolved in purified this compound, dropwise from the addition funnel.

    • Monitor the reaction by thin-layer chromatography (TLC) or another appropriate method.

  • Quenching and Workup:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to quench the reaction.

    • Perform a standard aqueous workup and extraction to isolate the desired product.

Visualizations

DecompositionMechanism cluster_0 Step 1: α-Deuteron Abstraction cluster_1 Step 2: β-Elimination Diglyme_d14 R'O-CD2-CD2-OR' (this compound) Intermediate1 R'O-CD(-)-CD2-OR' (Anion) Diglyme_d14->Intermediate1 α-Deuteron abstraction Intermediate1_2 R'O-CD(-)-CD2-OR' Organometallic R-M (Strong Base) Organometallic->Intermediate1 Protonated_Base R-D Organometallic->Protonated_Base Alkene CD2=CD-OR' Intermediate1_2->Alkene β-Elimination Alkoxide R'O- M+ Intermediate1_2->Alkoxide

Caption: Mechanism of this compound decomposition by a strong organometallic base.

ExperimentalWorkflow cluster_prep Solvent and Glassware Preparation cluster_reaction Reaction Setup and Execution cluster_analysis Monitoring and Workup Dry_Glassware Flame/Oven Dry Glassware Inert_Atmosphere Assemble Apparatus under Inert Gas (Ar/N2) Dry_Glassware->Inert_Atmosphere Purify_Solvent Purify & Dry this compound (See Protocol 1) Purify_Solvent->Inert_Atmosphere Reagent_Prep Prepare/Tritrate Organometallic Reagent Inert_Atmosphere->Reagent_Prep Slow_Addition Slow, Dropwise Addition of Reagents Reagent_Prep->Slow_Addition Reaction Perform Reaction at Low Temperature (-78°C) Monitor Monitor Reaction (TLC, GC, NMR) Reaction->Monitor Slow_Addition->Reaction Quench Quench Reaction at Low Temperature Monitor->Quench Workup Aqueous Workup & Product Isolation Quench->Workup

Caption: Recommended workflow for organometallic reactions in this compound.

TroubleshootingTree Start Low Reaction Yield? Check_Reagents Are Organometallic Reagents Fresh/Titrated? Start->Check_Reagents Yes_Reagents Yes Check_Reagents->Yes_Reagents Yes No_Reagents No Check_Reagents->No_Reagents No Check_Solvent Is this compound Pure and Anhydrous? Yes_Solvent Yes Check_Solvent->Yes_Solvent Yes No_Solvent No Check_Solvent->No_Solvent No Check_Temp Was the Reaction Run at Low Temperature? Yes_Temp Yes Check_Temp->Yes_Temp Yes No_Temp No Check_Temp->No_Temp No Yes_Reagents->Check_Solvent Solution_Reagents Use Fresh or Titrated Reagents No_Reagents->Solution_Reagents Yes_Solvent->Check_Temp Solution_Solvent Purify and Dry this compound (See Protocol 1) No_Solvent->Solution_Solvent Consider_Other Consider Other Factors: - Reaction Time - Stoichiometry - Substrate Purity Yes_Temp->Consider_Other Solution_Temp Repeat Reaction at Lower Temperature (e.g., -78°C) No_Temp->Solution_Temp

Caption: Troubleshooting decision tree for low-yielding reactions in this compound.

References

Strategies to enhance the stability of Diglyme-d14 electrolytes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the stability of Diglyme-d14 electrolytes. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation mechanisms of this compound electrolytes?

A1: this compound electrolytes, like their non-deuterated counterparts, primarily degrade through two mechanisms:

  • Reductive Decomposition: At the anode surface, especially with highly reactive metals like lithium, the diglyme solvent can be reduced. This process can lead to the formation of a Solid Electrolyte Interphase (SEI), which, if unstable, can continuously consume the electrolyte and active ions, leading to capacity fade.[1][2] This decomposition can also generate gaseous byproducts.[1]

  • Oxidative Decomposition: At the cathode surface, particularly at high voltages, the electrolyte can be oxidized. Diglyme generally exhibits better oxidative stability than carbonate-based electrolytes, but it can still decompose at potentials above 4.0 V vs. Li+/Li, a process that can be exacerbated by the presence of oxygen.[3]

Q2: How do impurities, such as water, affect the stability of this compound electrolytes?

A2: Impurities, especially water, have a detrimental effect on the stability of this compound electrolytes. Even trace amounts of water (as low as a few ppm) can react with the lithium salt (e.g., LiPF6) to form species that accelerate the decomposition of the electrolyte.[4] Water can also promote the formation of undesirable side products and compromise the integrity of the SEI layer.[3][5] Therefore, stringent control of water content through solvent and salt purification is crucial.[4]

Q3: What is the role of the salt anion in the stability of this compound electrolytes?

A3: The choice of the conducting salt significantly impacts the overall stability and performance of the electrolyte. Different anions lead to the formation of different SEI components and have varying degrees of reactivity with the diglyme solvent and electrodes. For sodium-ion systems, salts like NaOTf and NaPF6 have been shown to be preferable over NaTFSI, which can lead to excessive side reactions and poor cycling performance.[6][7][8]

Q4: Can increasing the salt concentration improve the stability of this compound electrolytes?

A4: Yes, increasing the salt concentration to create a "localized high-concentration electrolyte" (LHCE) can enhance stability. In a more concentrated solution, more solvent molecules are coordinated with the cations, leaving fewer "free" solvent molecules available to participate in detrimental side reactions at the electrode surfaces. This can lead to a more stable SEI and improved cycling performance.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Rapid Capacity Fading 1. Continuous electrolyte decomposition and unstable SEI formation.[1] 2. High water content in the electrolyte.[3][5] 3. Unsuitable choice of salt anion leading to side reactions.[6][7][8]1. Incorporate stabilizing additives like LiNO3 or fluoroethylene carbonate (FEC) to promote a more stable SEI. 2. Ensure rigorous drying of all components (solvent, salt, electrodes, and cell hardware) before use. Use molecular sieves or distillation for solvent purification.[4] 3. Consider switching to a more stable salt, such as LiFSI or LiTFSI, depending on the electrode chemistry. For sodium systems, NaOTf or NaPF6 are good choices.[6][7][8]
Increased Cell Impedance 1. Thickening of the SEI layer over time. 2. Formation of resistive degradation products.1. Optimize the concentration and type of SEI-forming additives. 2. Lower the charging voltage or current density to reduce the rate of electrolyte decomposition. 3. Analyze the electrolyte post-cycling using techniques like GC-MS or NMR to identify degradation products and adjust the electrolyte formulation accordingly.[9][10][11]
Poor Coulombic Efficiency 1. Irreversible consumption of lithium/sodium ions due to continuous SEI formation.[1] 2. Side reactions involving impurities.1. Implement strategies to form a stable and passivating SEI during the initial formation cycles. 2. Purify the this compound and the salt to minimize impurity-driven side reactions.[4]
Gas Evolution 1. Reductive decomposition of the diglyme solvent at the anode.[1] 2. Reaction of impurities (e.g., water) with the electrodes or salt.1. Lower the operating voltage window to stay within the electrochemical stability limits of the electrolyte. 2. Use additives that suppress solvent decomposition. 3. Ensure the electrolyte is free from water and other protic impurities.

Quantitative Data Summary

Table 1: Electrochemical Performance of Diglyme-Based Electrolytes

Electrolyte SystemSaltAdditiveCoulombic Efficiency (%)Capacity Retention (%)CyclesReference
Diglyme1 M NaPF6None~99.5 (after 5 cycles)~70%15[1]
Diglyme/EC/DMC1 M NaPF6None>99~81%15[1]
DiglymeLiTFSILiNO3~100~99%300[12]

Table 2: Electrochemical Stability Windows of Diglyme-Based Electrolytes

Electrolyte SystemSaltAnodic Limit (V vs. Li/Li+)Cathodic Limit (V vs. Li/Li+)Reference
DiglymeLiTFSI~4.0 (in presence of O2)-[3]
TetraglymeLiTFSI~3.6-3.9-[3]
Diglyme1 M NaPF6>4.7<0[1]

Experimental Protocols

Protocol 1: Purification of this compound

Objective: To reduce water and other impurities from commercially available this compound.

Materials:

  • This compound (as received)

  • Activated 3Å molecular sieves

  • Sodium metal

  • Benzophenone

  • Distillation apparatus

  • Schlenk line or glovebox with an inert atmosphere (e.g., argon)

Procedure:

  • Pre-drying with Molecular Sieves:

    • Activate 3Å molecular sieves by heating under vacuum at >200 °C for at least 12 hours.

    • Add the activated molecular sieves to the as-received this compound (approximately 10% w/v).

    • Stir the mixture under an inert atmosphere for at least 48 hours.

  • Distillation over Sodium/Benzophenone:

    • Set up a distillation apparatus under an inert atmosphere.

    • Transfer the pre-dried this compound to the distillation flask.

    • Add small pieces of sodium metal and a small amount of benzophenone to the flask.

    • Heat the mixture gently. A deep blue or purple color indicates that the solvent is anhydrous and oxygen-free. If the color does not appear, more sodium may be needed.

    • Distill the this compound under reduced pressure or at its boiling point (162 °C at atmospheric pressure).

    • Collect the distilled solvent in a clean, dry Schlenk flask under an inert atmosphere.

  • Storage:

    • Store the purified this compound over activated molecular sieves in a sealed container inside a glovebox.

    • It is recommended to verify the water content using Karl Fischer titration, aiming for <10 ppm.

Protocol 2: Measurement of Electrochemical Stability Window (ESW)

Objective: To determine the voltage range over which the this compound electrolyte is stable.

Materials:

  • Purified this compound

  • Dried lithium salt (e.g., LiTFSI, LiPF6)

  • Working electrode (e.g., glassy carbon, platinum, or stainless steel)

  • Counter and reference electrode (e.g., lithium metal)

  • Electrochemical cell (e.g., coin cell, Swagelok-type cell)

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Preparation:

    • Inside a glovebox, dissolve the desired amount of dried lithium salt in the purified this compound to achieve the target concentration (e.g., 1 M).

    • Stir the solution until the salt is completely dissolved.

  • Cell Assembly:

    • Assemble the electrochemical cell inside the glovebox.

    • Use the prepared this compound electrolyte, a separator, the working electrode, and the lithium counter/reference electrode.

  • Linear Sweep Voltammetry (LSV):

    • Connect the cell to the potentiostat.

    • Anodic Scan (Oxidation Limit): Scan the potential of the working electrode from the open-circuit voltage (OCV) to a high potential (e.g., 6 V vs. Li/Li+) at a slow scan rate (e.g., 0.1-1 mV/s). The potential at which a significant and sustained increase in current is observed is considered the anodic stability limit.[1]

    • Cathodic Scan (Reduction Limit): In a separate cell or after the working electrode has been repolarized, scan the potential from the OCV to a low potential (e.g., -0.5 V vs. Li/Li+). The potential at which a significant cathodic current (other than lithium plating) is observed indicates the cathodic stability limit.

Visualizations

degradation_pathways cluster_anode Anode Surface (Low Potential) cluster_cathode Cathode Surface (High Potential) Diglyme_d14 Diglyme_d14 Reduction Reduction Diglyme_d14->Reduction e- SEI_Formation Unstable SEI Formation Reduction->SEI_Formation Gas_Evolution Gas Evolution Reduction->Gas_Evolution Capacity_Fade_Anode Capacity Fade SEI_Formation->Capacity_Fade_Anode Diglyme_d14_C This compound Oxidation Oxidation Diglyme_d14_C->Oxidation -e- Decomposition_Products Decomposition Products Oxidation->Decomposition_Products Impedance_Increase Impedance Increase Decomposition_Products->Impedance_Increase

Caption: Degradation pathways of this compound at the anode and cathode.

stabilization_workflow cluster_purification Solvent Purification cluster_formulation Electrolyte Formulation cluster_testing Electrochemical Testing Start As-received this compound Molecular_Sieves Drying with 3Å Molecular Sieves Start->Molecular_Sieves Distillation Distillation over Na/Benzophenone Molecular_Sieves->Distillation Purified_Solvent Purified this compound (<10 ppm H2O) Distillation->Purified_Solvent Mixing Mixing in Glovebox Purified_Solvent->Mixing Salt_Drying Drying of Salt (e.g., LiTFSI) Salt_Drying->Mixing Additives Selection of Additives (e.g., LiNO3, FEC) Additives->Mixing Stable_Electrolyte Stabilized Electrolyte Mixing->Stable_Electrolyte Cell_Assembly Cell Assembly Stable_Electrolyte->Cell_Assembly ESW_Measurement ESW Measurement (LSV) Cell_Assembly->ESW_Measurement Cycling_Performance Cycling Performance (Galvanostatic Cycling) Cell_Assembly->Cycling_Performance Post_Mortem Post-mortem Analysis (GC-MS, NMR) Cycling_Performance->Post_Mortem

Caption: Experimental workflow for enhancing this compound electrolyte stability.

References

Technical Support Center: Removal of Residual Diglyme-d14

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges with the removal of residual Diglyme-d14 from reaction products.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to remove from my reaction product?

This compound is a high-boiling-point solvent, making its removal by standard rotary evaporation challenging.[1][2] Its high boiling point of 162°C requires either high temperatures, which can degrade sensitive products, or a very high vacuum to lower its boiling point sufficiently.[1][3] Additionally, its miscibility with a wide range of organic solvents and water can complicate removal by simple extraction.[1][4]

Q2: What are the primary methods for removing residual this compound?

The most common and effective methods for removing this compound include:

  • Aqueous Extraction (Liquid-Liquid Extraction): This is often the first method to try if your product is not water-soluble.[1]

  • Vacuum Distillation: This is effective but may require high vacuum and controlled heating.[1]

  • Azeotropic Distillation: This method is suitable for temperature-sensitive compounds.[5]

  • Lyophilization (Freeze-Drying): An excellent method for achieving high levels of dryness for thermally sensitive products.[6]

  • Column Chromatography: This can be used to separate the product from the solvent, especially for polar compounds.[5]

  • Precipitation/Crystallization: This involves precipitating the desired product from a solution containing this compound.[1]

Q3: My product is sensitive to high temperatures. Which removal method should I use?

For thermolabile products, you should avoid high-temperature distillation. The recommended methods are:

  • Azeotropic distillation: This technique uses a lower-boiling solvent to form an azeotrope with this compound, which boils at a lower temperature.[5]

  • Lyophilization (Freeze-Drying): This process removes the solvent through sublimation under deep vacuum at low temperatures, which is very gentle on the product.[6][7]

  • Aqueous extraction: This is performed at room temperature and is a good option if your product is not water-soluble.[1]

Q4: My product is water-soluble. How can I remove this compound?

If your product is soluble in water, aqueous extraction is not a suitable method. You should consider the following alternatives:

  • Vacuum Distillation: Requires a high-performance vacuum pump to lower the boiling point of this compound.[5]

  • Column Chromatography: This is often effective for separating polar, water-soluble compounds from this compound.[5]

  • Lyophilization: If your product can be dissolved in a solvent system that is amenable to freeze-drying (like water or a mixture with acetonitrile), this can be an effective final drying step.[6]

Q5: I'm seeing an emulsion form during aqueous extraction. What should I do?

Emulsion formation can be minimized by:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel.[8]

  • Using Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Residual this compound detected after rotary evaporation High boiling point of this compound. Insufficient vacuum or heat.Switch to a high-vacuum pump (e.g., Schlenk line) or consider alternative methods like aqueous extraction or lyophilization.[1]
Product degradation during removal Product is thermolabile and exposed to high heat during distillation.Use a low-temperature method such as azeotropic distillation or lyophilization.[5]
Low product recovery after aqueous extraction Product has some solubility in the aqueous phase.Reduce the number of aqueous washes or back-extract the aqueous layers with a fresh portion of the organic solvent. Consider adding salt (salting out) to the aqueous phase to decrease the solubility of your organic product.
Solvent still present after lyophilization Incomplete sublimation.Ensure the vacuum is sufficiently low (<0.5 mbar) and allow for adequate drying time.[6] A secondary drying phase at a slightly elevated temperature (while still under vacuum) may be necessary to remove bound solvent.[9]

Data Presentation

Table 1: Physical Properties of this compound and Diglyme

PropertyThis compoundDiglyme
Molecular Weight 148.26 g/mol [3][10][11]134.17 g/mol [12]
Boiling Point 162 °C[1][3]162 °C[12]
Melting Point -68 °C[3]-64 °C[12]
Miscibility Miscible with water and many organic solvents[1][4]Miscible with water and many organic solvents[12]

Table 2: Vapor Pressure of Diglyme at Different Temperatures

Temperature (°C)Pressure (mbar)
30~5[5]
50~15
70~40

Note: Data is for non-deuterated Diglyme, but values for this compound are expected to be very similar.

Experimental Protocols

Protocol 1: Removal by Aqueous Extraction

This method is suitable for water-insoluble products.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent in which your product is highly soluble (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • Transfer: Transfer the solution to a separatory funnel.

  • Washing: Add an equal volume of deionized water to the separatory funnel.

  • Extraction: Stopper the funnel and gently invert it several times, periodically venting to release any pressure. Avoid vigorous shaking to prevent emulsion formation.[8]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the washing step 3-5 times to ensure complete removal of the this compound.[13] Washing with brine in the final step can help to remove residual water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and remove the organic solvent by rotary evaporation to yield the purified product.

Protocol 2: Removal by Vacuum Distillation

This method is suitable for thermally stable products.

  • Setup: Place the crude product in a round-bottom flask suitable for distillation. Use a short-path distillation apparatus for high-boiling-point liquids.

  • Vacuum: Connect the apparatus to a high-vacuum pump (a diaphragm pump may not be sufficient, a rotary vane pump or Schlenk line is recommended).[1]

  • Heating: While stirring, gently heat the flask in a heating mantle or oil bath.

  • Distillation: The this compound will distill at a reduced temperature under high vacuum. For example, at approximately 5 mbar, the boiling point will be around 30°C.[5]

  • Completion: Continue the distillation until no more solvent is collected. Be careful not to overheat the product once the solvent is removed.

Protocol 3: Removal by Lyophilization (Freeze-Drying)

This is the gentlest method and is ideal for sensitive compounds.

  • Pre-treatment: If possible, perform an initial bulk removal of the this compound using another method (e.g., a single aqueous wash if the product is not water-soluble) to reduce the volume for lyophilization.

  • Dissolution: Dissolve the product containing residual this compound in a suitable solvent for lyophilization, typically water or a mixture of water and acetonitrile.

  • Freezing: Freeze the sample completely. This can be done in the lyophilizer by placing the sample on a pre-cooled shelf or by using an external bath (e.g., liquid nitrogen or a dry ice/acetone slurry).[14]

  • Lyophilization: Place the frozen sample in the lyophilizer chamber and start the process. The instrument will apply a deep vacuum, causing the frozen solvent to sublimate directly from a solid to a gas.[7][9]

  • Drying: The process consists of a primary drying phase (sublimation) and a secondary drying phase to remove adsorbed solvent.[9] The entire process can take several hours to days depending on the sample size and solvent.

  • Completion: Once a stable, dry powder is obtained, the process is complete.

Mandatory Visualizations

Removal_Workflow start Start: Reaction Product in this compound is_product_thermostable Is the product thermostable? start->is_product_thermostable is_product_water_soluble Is the product water-soluble? is_product_thermostable->is_product_water_soluble Yes is_product_water_soluble2 Is the product water-soluble? is_product_thermostable->is_product_water_soluble2 No vacuum_distillation High Vacuum Distillation is_product_water_soluble->vacuum_distillation Yes aqueous_extraction Aqueous Extraction is_product_water_soluble->aqueous_extraction No is_product_water_soluble2->aqueous_extraction No azeotropic_distillation Azeotropic Distillation is_product_water_soluble2->azeotropic_distillation Yes column_chromatography Column Chromatography vacuum_distillation->column_chromatography If impure end Purified Product vacuum_distillation->end lyophilization Lyophilization aqueous_extraction->lyophilization For final drying aqueous_extraction->end azeotropic_distillation->lyophilization For final drying azeotropic_distillation->end lyophilization->end column_chromatography->end

Caption: Decision workflow for selecting a this compound removal method.

Aqueous_Extraction_Workflow cluster_extraction Separatory Funnel step1 1. Dissolve crude product in organic solvent (e.g., EtOAc) step2 2. Add equal volume of water step1->step2 step3 3. Gently mix and vent step2->step3 step4 4. Allow layers to separate step3->step4 step5 5. Drain aqueous layer step4->step5 repeat_wash Repeat wash 3-5 times step5->repeat_wash repeat_wash->step3 More washes dry_organic 6. Dry organic layer (e.g., over Na2SO4) repeat_wash->dry_organic Washing complete concentrate 7. Filter and concentrate via rotary evaporation dry_organic->concentrate final_product Purified Product concentrate->final_product

Caption: Experimental workflow for aqueous extraction of this compound.

References

Addressing viscosity issues with Diglyme-d14 at low temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing viscosity issues with Diglyme-d14 at low temperatures.

Frequently Asked Questions (FAQs)

Q1: Why does this compound become significantly more viscous at low temperatures?

As the temperature of a liquid decreases, the kinetic energy of its molecules is reduced. This allows the intermolecular forces (in the case of this compound, primarily dipole-dipole interactions and van der Waals forces) to have a greater effect, causing the molecules to move more sluggishly and the fluid to resist flow more strongly. This increased resistance to flow is observed as an increase in viscosity.

Q2: What are the common problems encountered when working with viscous this compound at low temperatures?

Increased viscosity of this compound at low temperatures can lead to several experimental challenges:

  • Inaccurate Liquid Handling: Difficulty in accurately aspirating and dispensing precise volumes using standard pipettes.

  • Reduced Flow Rates: Inconsistent or pulsed flow when using pumps, which can negatively impact reactions or experiments that require continuous dosing.[1]

  • Poor Mixing: The solvent's high viscosity can hinder efficient mixing with other reagents, potentially leading to non-uniform reaction conditions and affecting reaction kinetics.

  • Equipment Malfunction: High viscosity can cause blockages in tubing, needles, and microfluidic devices, and may exceed the operational limits of standard pumps.[1][2]

  • Filtration Issues: Increased back pressure and clogging of filters during the filtration of viscous solutions.[2]

Q3: How can the viscosity of this compound be managed for low-temperature applications?

Several strategies can be employed to mitigate the challenges posed by the increased viscosity of this compound at low temperatures:

  • Controlled Warming: Gently and uniformly warming the this compound to the lowest possible temperature that achieves a workable viscosity, without compromising the experimental conditions. It is crucial to ensure the warming method does not introduce temperature gradients or hotspots.

  • Co-solvent Addition: If the experimental chemistry allows, adding a less viscous, miscible co-solvent can significantly reduce the overall viscosity of the solution. However, the compatibility of the co-solvent with the desired reaction must be verified.

  • Specialized Liquid Handling Equipment:

    • Positive-Displacement Pipettes: These are recommended over air-displacement pipettes for viscous liquids as they provide higher accuracy and precision.

    • Wide-Bore Pipette Tips: Using tips with a larger orifice can reduce the shear forces and make it easier to aspirate and dispense viscous solutions.[3]

    • High-Pressure Syringe Pumps: For applications requiring precise and continuous flow, high-pressure syringe pumps are designed to handle viscous fluids and high system back pressure.[1]

Q4: Are there any specific handling techniques recommended for viscous this compound?

Yes, adopting specific liquid handling techniques can improve accuracy and reproducibility:

  • Reverse Pipetting: This technique minimizes the effects of viscosity by aspirating an excess of the liquid and then dispensing the desired volume. This method is particularly effective for viscous solutions.[4]

  • Slow and Consistent Plunger Movement: When using manual pipettes, operate the plunger slowly and smoothly during aspiration and dispensing to prevent air bubble formation and ensure accurate volume transfer.

  • Tip Touching: After dispensing, touch the pipette tip to the side of the receiving vessel to help release any remaining liquid that may be adhering to the tip.[4]

Data Presentation

Table 1: Physical Properties of Diglyme and this compound

PropertyDiglymeThis compound
Molecular Formula C₆H₁₄O₃C₆D₁₄O₃
Molecular Weight 134.17 g/mol [5]148.26 g/mol [6][]
Boiling Point 162 °C[5][8]162 °C[]
Melting Point -64 °C[8]-68 °C[]
Density (at 20°C) ~0.94 g/cm³~0.95 g/cm³
Viscosity (at 20°C) 1.089 cP[5]Not explicitly available, but expected to be similar to Diglyme.

Experimental Protocols

Protocol 1: General Procedure for Viscosity Measurement of this compound at Low Temperatures

This protocol outlines a general method for determining the viscosity of this compound at sub-ambient temperatures using a rotational viscometer with a temperature-controlled bath.

Materials:

  • This compound

  • Rotational viscometer

  • Low-temperature circulating bath

  • Appropriate spindle for the viscometer

  • Calibrated temperature probe

Methodology:

  • Setup and Calibration:

    • Set up the rotational viscometer and the low-temperature circulating bath according to the manufacturer's instructions.

    • Calibrate the viscometer using a standard fluid of known viscosity at the desired test temperatures.

  • Sample Preparation:

    • Place a known volume of this compound into the sample chamber of the viscometer.

  • Temperature Equilibration:

    • Set the circulating bath to the lowest desired temperature and allow the this compound sample to equilibrate for at least 30 minutes.

    • Monitor the sample temperature using the calibrated temperature probe to ensure it is stable.

  • Viscosity Measurement:

    • Select an appropriate spindle and rotational speed to obtain a torque reading within the instrument's optimal range (typically 20-80%).

    • Begin the rotation and allow the reading to stabilize before recording the viscosity value.

  • Data Collection at Different Temperatures:

    • Incrementally increase the temperature to the next setpoint.

    • Allow the sample to equilibrate at each new temperature before taking a new viscosity measurement.

    • Repeat this process for all desired temperatures.

  • Data Analysis:

    • Plot the measured viscosity as a function of temperature to visualize the temperature-dependent viscosity profile of this compound.

Protocol 2: Recommended Pipetting Technique for Viscous Solvents (Reverse Pipetting)

This protocol describes the reverse pipetting technique to improve the accuracy of handling viscous liquids like cold this compound.

Materials:

  • Positive-displacement pipette or a well-calibrated air-displacement pipette

  • Appropriate pipette tips (wide-bore recommended)

Methodology:

  • Set the Pipette Volume: Set the pipette to the desired volume to be dispensed.

  • Initial Aspiration:

    • Depress the plunger completely to the second stop (the purge position).

    • Immerse the pipette tip into the this compound solution.

  • Aspirate the Liquid:

    • Slowly and smoothly release the plunger to the first stop. This will aspirate a volume of liquid greater than the set volume.

  • Withdraw the Tip:

    • Slowly withdraw the pipette tip from the liquid, touching it against the inside wall of the container to remove any excess liquid from the outside of the tip.

  • Dispense the Desired Volume:

    • Place the pipette tip against the inside wall of the receiving vessel.

    • Slowly and steadily depress the plunger to the first stop. This will dispense the set volume.

  • Final Purge (optional):

    • A small amount of liquid will remain in the tip. This can be discarded with the tip or returned to the source container if it is not contaminated. Do not depress the plunger to the second stop into the receiving vessel.

Visualizations

TroubleshootingWorkflow cluster_start cluster_problem cluster_solution cluster_protocol_actions cluster_equipment_actions cluster_end Start Start: Viscosity Issue with Low-Temperature this compound Problem Identify the Problem Start->Problem InaccuratePipetting Inaccurate Pipetting Problem->InaccuratePipetting e.g. PoorMixing Poor Mixing / Slow Reaction Problem->PoorMixing e.g. EquipmentClogging Equipment Clogging / High Back Pressure Problem->EquipmentClogging e.g. Solution Select a Solution Strategy InaccuratePipetting->Solution PoorMixing->Solution EquipmentClogging->Solution ModifyProtocol Modify Experimental Protocol Solution->ModifyProtocol Option 1 ChangeEquipment Change/Upgrade Equipment Solution->ChangeEquipment Option 2 WarmSolvent Slightly Warm Solvent ModifyProtocol->WarmSolvent AddCosolvent Add Co-solvent (if compatible) ModifyProtocol->AddCosolvent PosDisplacement Use Positive Displacement Pipette ChangeEquipment->PosDisplacement WideBore Use Wide-Bore Tips ChangeEquipment->WideBore SyringePump Use High-Pressure Syringe Pump ChangeEquipment->SyringePump End End: Issue Resolved WarmSolvent->End AddCosolvent->End PosDisplacement->End WideBore->End SyringePump->End

Caption: Troubleshooting workflow for addressing viscosity issues.

ViscosityFactors cluster_cause cluster_effect Temp Low Temperature KineticEnergy Reduced Molecular Kinetic Energy Temp->KineticEnergy leads to IntermolecularForces Increased Effect of Intermolecular Forces KineticEnergy->IntermolecularForces results in Viscosity Increased Viscosity IntermolecularForces->Viscosity causes

Caption: Logical relationship of factors affecting viscosity.

References

Technical Support Center: Safe Handling and Disposal of Diglyme-d14

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of waste Diglyme-d14.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound, similar to its non-deuterated counterpart, is a flammable liquid and vapor.[1][2][3] It is also classified as a reproductive toxin, with the potential to damage fertility or the unborn child.[1][2][3][4] Additionally, ethers like Diglyme can form explosive peroxides upon exposure to air and light, especially after prolonged storage.[2][5][6][7]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is crucial to wear appropriate PPE to minimize exposure. This includes:

  • Eye Protection: Chemical safety goggles are essential. In situations with a splash potential, a face shield should be worn in addition to goggles.[8][9][10]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are necessary. It's important to be aware of the breakthrough time of the glove material and change gloves frequently, especially if contaminated.[6][9][11]

  • Body Protection: A lab coat or a chemical-resistant apron should be worn.[9][11] For larger quantities or in case of a significant spill, a full-body suit may be required.[11][12]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][13] If there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge may be necessary.[8][10]

Q3: How should I properly store this compound?

A3: this compound should be stored in a tightly closed, properly labeled container in a cool, dry, well-ventilated area away from heat, sparks, open flames, and direct sunlight.[1][14][15] It should be stored in a flammable liquids storage cabinet. To inhibit peroxide formation, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon).[2] Containers should be dated upon receipt and upon opening to track their age and manage the risk of peroxide formation.[6][7]

Q4: How do I dispose of empty this compound containers?

A4: Empty containers that held this compound must be handled as hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous chemical waste.[16][17] After triple-rinsing, the container can be defaced (to remove the chemical label) and discarded according to your institution's guidelines for non-hazardous waste, or recycled if facilities are available.[16][17]

Troubleshooting Guide

Scenario 1: I suspect my container of this compound may have formed peroxides. What should I do?

  • Do not move or open the container. Peroxide crystals can be shock-sensitive and may explode if subjected to friction or impact.[5][7]

  • Visually inspect the container (without disturbing it) for signs of peroxide formation. These can include the presence of crystalline solids around the cap or within the liquid, or a viscous liquid layer.[6][7]

  • If you suspect peroxides have formed, immediately contact your institution's Environmental Health and Safety (EHS) office or equivalent safety department. [7] They have trained personnel who can safely manage and dispose of the hazardous material.

  • Regularly test for peroxides. For opened containers of peroxide-forming ethers, it is good practice to test for peroxides periodically (e.g., every three months).[7]

Scenario 2: I have a small spill of this compound in the fume hood. How do I clean it up?

  • Ensure you are wearing the appropriate PPE. (See FAQ Q2).[18]

  • Contain the spill. Use an inert absorbent material like vermiculite, sand, or a commercial sorbent pad to dike and absorb the spilled liquid.[18][19][20]

  • Collect the absorbed material. Carefully scoop the absorbent material into a sealable, labeled container for hazardous waste disposal.[18][21]

  • Decontaminate the area. Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and then wash with soap and water. The cleaning materials should also be disposed of as hazardous waste.[18][20]

  • Report the spill to your supervisor and document it as required by your institution.[18]

Scenario 3: I have mixed waste containing this compound with other solvents. How do I dispose of it?

  • Properly label the waste container. The label must clearly indicate all components of the mixture and their approximate percentages.[22]

  • Segregate the waste. Do not mix halogenated and non-halogenated solvent waste unless your institution's waste disposal guidelines permit it.[16][23] this compound is a non-halogenated solvent.

  • Ensure chemical compatibility. Never mix incompatible chemicals in the same waste container, as this can lead to dangerous reactions.[16][22]

  • Follow your institution's specific procedures for mixed chemical waste disposal. Contact your EHS office for guidance if you are unsure.

Quantitative Data

PropertyValueReference
Chemical FormulaC₆D₁₄O₃[24][25]
Molecular Weight148.26 g/mol [1][24][25]
Boiling Point162 °C (for non-deuterated Diglyme)[4][14]
Melting Point-68 °C (for non-deuterated Diglyme)[14]
Flash Point67 °C (closed cup, for non-deuterated Diglyme)[14]
Specific Gravity0.937 (for non-deuterated Diglyme)[14]

Experimental Protocol: Quenching a Reaction Containing this compound

This protocol outlines the safe quenching of a hypothetical reaction where this compound is used as a solvent.

  • Preparation:

    • Ensure all necessary PPE is worn (safety goggles, lab coat, chemical-resistant gloves).

    • Conduct the entire procedure within a certified chemical fume hood.

    • Have appropriate quenching agents and waste containers readily available.

  • Cooling the Reaction:

    • If the reaction was performed at an elevated temperature, allow it to cool to room temperature.

    • For exothermic quenching processes, further cool the reaction vessel in an ice bath.

  • Quenching:

    • Slowly and carefully add the quenching agent (e.g., water, saturated ammonium chloride solution) to the reaction mixture with stirring. Add the quenching agent dropwise or in small portions to control the rate of reaction and heat generation.

    • Monitor the reaction vessel for any signs of an uncontrolled reaction, such as excessive gas evolution or a rapid temperature increase.

  • Workup:

    • Once the quenching is complete, proceed with the standard workup procedure (e.g., extraction, washing).

    • Collect all aqueous and organic layers containing this compound for proper waste disposal.

  • Waste Segregation and Disposal:

    • Segregate the waste streams. Aqueous waste containing this compound should be placed in a designated aqueous waste container.

    • Organic waste containing this compound should be collected in a separate, clearly labeled container for non-halogenated solvent waste.

    • Do not pour any waste containing this compound down the drain.[5]

Visualizations

WasteDisposalWorkflow Start Waste this compound Generated in Lab Segregate Segregate Waste: Non-Halogenated Solvent Start->Segregate Container Use Appropriate, Labeled Hazardous Waste Container Segregate->Container Storage Store in Satellite Accumulation Area (SAA) Container->Storage Pickup Arrange for EHS Waste Pickup Storage->Pickup Disposal Final Disposal by Licensed Facility Pickup->Disposal

Caption: Workflow for the safe disposal of waste this compound.

References

Technical Support Center: Enhancing Solubility of Nonpolar Compounds in Diglyme-d14

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nonpolar compounds in Diglyme-d14.

Troubleshooting Guide

Researchers may encounter challenges in dissolving nonpolar compounds in the polar aprotic solvent this compound. This guide provides a systematic approach to addressing these issues.

Problem: My nonpolar compound is poorly soluble in this compound at room temperature.

This is a common issue as "like dissolves like." While Diglyme is a versatile solvent, its polarity can be too high for some nonpolar compounds.

Troubleshooting Workflow

G cluster_0 start Start: Poor Solubility Observed increase_temp Increase Temperature start->increase_temp Gentle Heating cosolvent Add a Co-solvent increase_temp->cosolvent If solubility is still low end_success Success: Compound Dissolved increase_temp->end_success If successful surfactant Use a Surfactant cosolvent->surfactant If co-solvent is ineffective or incompatible cosolvent->end_success If successful sonication Apply Sonication surfactant->sonication To aid dispersion surfactant->end_success If successful sonication->end_success end_fail Further Action Needed sonication->end_fail If still insoluble

Figure 1. A stepwise workflow for troubleshooting poor solubility of nonpolar compounds in this compound.

Detailed Steps:

  • Temperature Adjustment: Gently warming the sample can significantly increase the solubility of many compounds. It is advisable to heat the sample in small increments, for example, to 40-60°C, while observing for dissolution. Be cautious, as some compounds may be heat-sensitive.

  • Co-solvent Addition: Introducing a less polar, water-miscible co-solvent can create a solvent mixture with a polarity that is more favorable for dissolving a nonpolar solute.

  • Use of Surfactants: Surfactants can form micelles that encapsulate nonpolar molecules, effectively increasing their solubility in a more polar medium.

  • Sonication: Applying ultrasonic waves can help to break down solute agglomerates and enhance the dissolution process, especially for suspensions.

Frequently Asked Questions (FAQs)

Q1: Why is my nonpolar compound not dissolving in this compound?

This compound, or bis(2-methoxyethyl) ether-d14, is a polar aprotic solvent. Nonpolar compounds tend to have low solubility in polar solvents due to the "like dissolves like" principle of solubility. The intermolecular forces between the polar solvent molecules are much stronger than the forces they would form with nonpolar solute molecules.

Q2: What co-solvents are compatible with this compound for dissolving nonpolar compounds?

When selecting a co-solvent, it is crucial that it is miscible with this compound and helps to lower the overall polarity of the solvent system. Some suitable options include:

  • Tetrahydrofuran (THF): A less polar ether that is fully miscible with Diglyme.

  • Dioxane: Another cyclic ether that can be an effective co-solvent.

  • Benzene-d6 or Toluene-d8: These nonpolar aromatic solvents can significantly enhance the solubility of many nonpolar compounds. However, their presence will add signals to the NMR spectrum.

Q3: How much co-solvent should I add?

Start by adding the co-solvent dropwise until the compound dissolves. A common starting point is a 10:1 or 5:1 ratio of this compound to the co-solvent. The optimal ratio will depend on the specific compound.

Q4: What type of surfactants can be used, and at what concentration?

Both ionic and non-ionic surfactants can be effective. Non-ionic surfactants are often preferred as they are less likely to interact with the compound of interest.

  • Examples of Surfactants:

    • Sodium dodecyl sulfate (SDS) - Ionic

    • Polysorbates (e.g., Tween 80) - Non-ionic

Start with a low concentration of the surfactant, typically just above its critical micelle concentration (CMC), and gradually increase it.

Q5: Will heating my sample in this compound affect my NMR experiment?

Heating can be a very effective method to increase solubility. However, ensure your compound is thermally stable at the temperature used. For NMR, it is important to allow the sample to return to room temperature before shimming and acquisition, unless you are performing a variable temperature (VT) NMR experiment.

Q6: Can I use sonication to improve solubility?

Yes, sonication can be a useful physical method to aid dissolution. It helps to break apart solid particles and increase the surface area available for the solvent to interact with. A few minutes in an ultrasonic bath is often sufficient.

Experimental Protocols

Protocol 1: Co-solvent Addition for Solubility Enhancement

  • Weigh your nonpolar compound directly into the NMR tube.

  • Add a small amount of this compound (e.g., 0.5 mL) and gently vortex.

  • If the compound does not dissolve, add a co-solvent (e.g., THF-d8) dropwise.

  • After each addition, gently vortex and check for dissolution.

  • Continue adding the co-solvent until the solution is clear.

  • Record the final ratio of this compound to the co-solvent for reproducibility.

Protocol 2: Surfactant-aided Solubilization

  • Prepare a stock solution of the chosen surfactant in this compound at a concentration slightly above its CMC.

  • Weigh your nonpolar compound into the NMR tube.

  • Add the surfactant-Diglyme-d14 solution to the NMR tube.

  • Gently vortex the tube to mix.

  • If necessary, gently warm or sonicate the sample to aid dissolution.

Quantitative Data

Quantitative solubility data for a wide range of nonpolar compounds specifically in this compound is not extensively available in the literature. However, the solubility in non-deuterated Diglyme is a very close approximation. The following table provides a qualitative solubility guide.

Compound TypeSolubility in DiglymeRecommended Enhancement Technique
Alkanes Low to Very LowCo-solvent (e.g., Benzene-d6)
Alkenes Low to ModerateCo-solvent, Gentle Warming
Alkynes Low to ModerateCo-solvent, Gentle Warming
Aromatics Moderate to HighGentle Warming
Halocarbons Moderate to HighGentle Warming
Steroids Low to Very LowCo-solvent and/or Surfactant
Polymers VariableCo-solvent, Warming, Surfactant

Logical Relationships in Solubility Enhancement

G cluster_0 Factors Influencing Solubility cluster_1 Outcome Compound_Polarity Compound Polarity Solubility Solubility Compound_Polarity->Solubility Inverse relationship for nonpolar compounds Solvent_Polarity Solvent Polarity (this compound) Solvent_Polarity->Solubility Inverse relationship for nonpolar compounds Temperature Temperature Temperature->Solubility Direct relationship (generally) Co_Solvent Co-solvent Presence Co_Solvent->Solubility Increases by reducing overall polarity Surfactant Surfactant Presence Surfactant->Solubility Increases via micelle formation

Figure 2. Key factors influencing the solubility of nonpolar compounds in this compound.

Validation & Comparative

A Comparative Guide: Diglyme-d14 vs. THF-d8 as Solvents for Grignard Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of solvent is paramount in the successful execution of Grignard reactions, influencing reagent stability, reactivity, and product yields. While tetrahydrofuran (THF) has long been a staple, the use of deuterated solvents is critical for mechanistic studies and analyses involving nuclear magnetic resonance (NMR) spectroscopy. This guide provides an objective comparison of two common deuterated ethereal solvents, Diglyme-d14 and THF-d8, for the formation and reaction of Grignard reagents, supported by available experimental data and detailed methodologies.

Executive Summary

Both this compound and THF-d8 are effective solvents for Grignard reactions, with the primary distinction lying in their physical properties, which in turn affect reaction conditions and potentially, product distribution. THF-d8, with its lower boiling point, is suitable for reactions requiring milder conditions. In contrast, this compound, a higher-boiling glyme, offers the advantage of enabling reactions at elevated temperatures, which can be beneficial for less reactive halides. The multidentate nature of diglyme can also enhance the salvation of the magnesium center, potentially increasing the reactivity of the Grignard reagent.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and THF-d8 is presented in Table 1. These properties are fundamental to understanding their behavior as solvents in Grignard reactions.

PropertyThis compoundTHF-d8
Molecular Formula C₆D₁₄O₃C₄D₈O
Molecular Weight 148.26 g/mol 80.16 g/mol
Boiling Point 162 °C65-66 °C
Melting Point -68 °C-106 °C
Density 0.95 g/mL at 20 °C0.985 g/mL at 25 °C
Solubility in Water MiscibleSoluble
Structure CH₃(OCD₂CD₂)₂OCH₃(CD₂)₄O

Performance in Grignard Reactions: A Comparative Analysis

Direct comparative studies on the performance of Grignard reagents in this compound versus THF-d8 are limited. However, insights can be drawn from studies on their non-deuterated counterparts and the observed effects of deuteration.

Stability of Grignard Reagents
Reactivity and Reaction Kinetics

The higher boiling point of diglyme allows for Grignard reactions to be conducted at elevated temperatures, which can be advantageous for the formation of Grignard reagents from less reactive halides, such as aryl chlorides.[4] Kinetic studies of Grignard reactions with chlorosilanes in non-deuterated THF have shown the reaction to be much faster than in diethyl ether.[5] While direct kinetic data in this compound is scarce, the increased reaction temperatures possible in this solvent would generally lead to faster reaction rates.

The nature of the solvent can also influence the reactivity of the Grignard reagent itself. The stronger coordination of diglyme to the magnesium center can lead to a more "ionic" character of the C-Mg bond, potentially increasing the nucleophilicity of the organic group.

Product Yield and Distribution

Solvent deuteration has been shown to affect the product yields in Grignard reactions. For instance, in the reaction of cyclopropyl bromide, the yields of certain products were observed to change when switching from non-deuterated diethyl ether (DEE) and THF to their perdeuterated analogues.[6] In the case of THF, the yield of a specific product was 90% in THF, which changed to 8.5% in THF-d8.[6] This highlights the potential for kinetic isotope effects arising from the deuterated solvent, which can influence reaction pathways and product distributions.

While a direct yield comparison for a standard reaction in both this compound and THF-d8 is not available in the literature, the choice of solvent will undoubtedly impact the outcome based on the principles of reaction kinetics and stability. For reactions that are sluggish in THF-d8, the higher reaction temperatures achievable in this compound could lead to improved yields.

Experimental Protocols

The following are generalized experimental protocols for the preparation of a Grignard reagent and its subsequent reaction with a ketone, which can be adapted for use with either this compound or THF-d8.

General Procedure for Grignard Reagent Formation

Grignard_Formation cluster_prep Apparatus Preparation cluster_reagents Reagent Assembly cluster_reaction Reaction prep_steps 1. Flame-dry all glassware under vacuum. 2. Cool under an inert atmosphere (N₂ or Ar). reagents Add Mg turnings and a crystal of I₂ to the reaction flask. solvent Add anhydrous this compound or THF-d8. halide Add a solution of the organic halide in the same deuterated solvent to a dropping funnel. initiation Initiate the reaction by adding a small amount of the halide solution. reflux Maintain a gentle reflux by the dropwise addition of the remaining halide solution. completion Continue stirring until the Mg is consumed.

Diagram 1: Experimental workflow for Grignard reagent formation.

Methodology:

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet is required. All glassware must be rigorously dried in an oven or by flame-drying under vacuum to exclude moisture.

  • Reagents: Magnesium turnings are placed in the reaction flask, along with a small crystal of iodine to activate the magnesium surface. The chosen deuterated solvent (this compound or THF-d8) is added to the flask. The organic halide is dissolved in the same deuterated solvent and placed in the dropping funnel.

  • Reaction: A small amount of the halide solution is added to the magnesium suspension to initiate the reaction, which is often indicated by a color change and gentle refluxing. Once initiated, the remainder of the halide solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

General Procedure for Reaction with a Ketone (e.g., Synthesis of Triphenylmethanol)

Grignard_Reaction cluster_addition Substrate Addition cluster_workup Work-up ketone Add a solution of the ketone (e.g., benzophenone) in the same deuterated solvent to the Grignard reagent solution. control Maintain the reaction temperature with an ice bath. quench Quench the reaction with a saturated aqueous NH₄Cl solution. extract Extract the product with an organic solvent (e.g., diethyl ether). dry Dry the organic layer over anhydrous MgSO₄. purify Purify the product by crystallization or chromatography.

Diagram 2: Experimental workflow for the reaction of a Grignard reagent with a ketone.

Methodology:

  • Addition: The solution of the ketone (e.g., benzophenone or methyl benzoate for triphenylmethanol synthesis) in the same deuterated solvent is added dropwise to the freshly prepared Grignard reagent solution, typically at 0 °C to control the exothermic reaction.[7][8][9][10]

  • Work-up: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.

  • Isolation: The product is extracted into an organic solvent (e.g., diethyl ether). The organic layer is then washed, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography. The synthesis of triphenylmethanol typically yields a solid product that can be purified by recrystallization.[8][9][10]

Logical Relationships in Solvent Selection

The decision to use this compound versus THF-d8 for a Grignard reaction depends on a logical consideration of the substrate's reactivity and the desired reaction conditions.

Solvent_Choice cluster_conditions Reaction Conditions cluster_solvent Solvent Choice start Select Grignard Reaction halide_reactivity Reactivity of Organic Halide start->halide_reactivity temp_req Required Reaction Temperature halide_reactivity->temp_req thf THF-d8 (Lower Boiling Point) temp_req->thf Mild Conditions diglyme This compound (Higher Boiling Point, Chelating) temp_req->diglyme Elevated Temperature Needed

Diagram 3: Decision pathway for solvent selection in Grignard reactions.

Conclusion

Both this compound and THF-d8 are valuable deuterated solvents for conducting Grignard reactions, particularly when NMR analysis is required for mechanistic investigations or product characterization.

  • THF-d8 is a versatile and widely used solvent suitable for a broad range of Grignard reactions, especially those involving reactive halides that proceed efficiently at moderate temperatures.

  • This compound offers a distinct advantage for reactions requiring higher temperatures, such as those with less reactive aryl or vinyl chlorides. Its multidentate nature may also offer enhanced stabilization and reactivity of the Grignard reagent.

The choice between these two solvents should be made based on the specific requirements of the reaction, including the reactivity of the organic halide and the desired reaction temperature. Researchers should also consider the potential for solvent-derived kinetic isotope effects, which can influence reaction outcomes. Further direct comparative studies are warranted to fully elucidate the nuanced differences in performance between these two important deuterated solvents in Grignard chemistry.

References

Lack of Direct Comparative Data on Deuterated Glyme Ethers in Battery Electrolytes

Author: BenchChem Technical Support Team. Date: November 2025

This guide, therefore, provides a comprehensive comparison of the non-deuterated Diglyme and DME to serve as a baseline, discusses the theoretical and observed advantages of deuteration in electrolytes, and outlines a typical experimental protocol for evaluating and comparing the performance of such deuterated solvents.

Comparison of Non-Deuterated Diglyme and DME

Diglyme and DME are both glyme-based ether solvents commonly investigated for use in lithium battery electrolytes due to their good solvating power for lithium salts and their electrochemical stability. The key differences in their physical properties, which influence electrolyte characteristics, are summarized below.

PropertyDiglyme (C6H14O3)DME (C4H10O2)Significance in Battery Performance
Molecular Weight 134.17 g/mol 90.12 g/mol Influences viscosity and density.
Boiling Point 162 °C85 °CHigher boiling point contributes to lower volatility and enhanced safety of the electrolyte.
Viscosity ~1.0 mPa·s~0.45 mPa·sLower viscosity generally leads to higher ionic conductivity and better rate performance.
Donor Number 19.2~20A measure of the solvent's ability to solvate cations. Similar donor numbers suggest comparable solvating power for Li+.
Ionic Conductivity Generally lower than DME-based electrolytes at the same salt concentration due to higher viscosity.Generally higher than Diglyme-based electrolytes due to lower viscosity.Higher ionic conductivity is crucial for high-power applications.
Electrochemical Stability Oxidatively stable to ~4.1 V vs. Li/Li+.Oxidatively stable to ~4.5 V vs. Li/Li+.A wider electrochemical stability window is essential for use with high-voltage cathodes.

The Potential Advantages of Deuteration in Battery Electrolytes

The substitution of hydrogen with its heavier isotope, deuterium, in electrolyte solvents like Diglyme and DME is expected to enhance battery performance primarily through the kinetic isotope effect . The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, making it more difficult to break. This increased bond strength can lead to several benefits:

  • Enhanced Electrochemical Stability: A major failure mechanism in batteries is the decomposition of the electrolyte at the electrode surfaces. By replacing hydrogen with deuterium, the solvent molecules become more resistant to electrochemical reduction and oxidation, thus widening the stable operating voltage of the battery.

  • Improved Cycle Life and Durability: Reduced electrolyte decomposition leads to a more stable solid electrolyte interphase (SEI) on the anode and a more robust cathode electrolyte interphase (CEI). This results in less consumption of the electrolyte and the lithium inventory over repeated charge-discharge cycles, thereby extending the battery's lifespan.

  • Increased Thermal Stability: The stronger C-D bonds can also contribute to greater thermal stability of the electrolyte, enhancing the overall safety of the battery, especially under high-temperature operation or abuse conditions.

A patent on deuterated electrolyte solvents suggests that their use can increase the chemical stability of the electrolytes by reducing the rate of hydrogen-related decomposition reactions, leading to improved cell capacity, power, and life. Furthermore, studies on aqueous electrolytes have shown that heavy water (D2O) exhibits a broader electrochemical window and higher anodic stability compared to light water (H2O), providing a strong rationale for expecting similar benefits in non-aqueous, ether-based electrolytes.[1][2][3][4]

Experimental Protocol for Performance Comparison

To rigorously compare the performance of Diglyme-d14 and DME-d10 in a battery electrolyte, a series of standardized electrochemical and physical property measurements would be required. The following outlines a typical experimental workflow.

Electrolyte Preparation
  • Solvent Purification: Both this compound and DME-d10 should be rigorously dried and purified to remove impurities such as water and peroxides, which can significantly impact electrochemical performance.

  • Salt Dissolution: A standard lithium salt, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) or lithium hexafluorophosphate (LiPF6), is dissolved in each deuterated solvent at a specific concentration (e.g., 1.0 M). The preparation should be carried out in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture contamination.

Physicochemical Characterization
  • Ionic Conductivity: Measured using an AC impedance spectrometer over a range of temperatures. The conductivity is a key indicator of the electrolyte's ability to transport charge.

  • Viscosity: Measured with a viscometer. Viscosity affects ionic mobility and, consequently, ionic conductivity.

  • Thermal Stability: Assessed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine the decomposition temperature and phase transition behavior.

Electrochemical Characterization
  • Electrochemical Stability Window (ESW): Determined by linear sweep voltammetry (LSV) using a three-electrode cell with a stable working electrode (e.g., platinum or glassy carbon). The ESW defines the voltage range within which the electrolyte is stable.

  • Lithium-Ion Transference Number (tLi+): Measured using methods such as the Bruce-Vincent method with symmetric Li/electrolyte/Li cells. A high transference number is desirable as it indicates that Li+ ions carry a larger portion of the current.

  • Interfacial Stability with Lithium Metal: Evaluated by cycling symmetric Li/electrolyte/Li cells and monitoring the voltage profile and impedance evolution over time. This provides insight into the stability and properties of the SEI layer.

Battery Performance Evaluation
  • Cell Assembly: Coin cells (or other cell formats) are assembled with a lithium metal anode, a separator, the prepared electrolyte, and a standard cathode material (e.g., LiNi0.8Mn0.1Co0.1O2 - NMC811).

  • Galvanostatic Cycling: The cells are cycled at various C-rates (a measure of charge and discharge current) to evaluate their rate capability, cycling stability, and coulombic efficiency. Long-term cycling is performed to assess capacity retention.

  • Post-mortem Analysis: After cycling, the cells are disassembled in a glovebox, and the electrodes and electrolyte are analyzed using techniques like X-ray photoelectron spectroscopy (XPS), scanning electron microscopy (SEM), and Fourier-transform infrared spectroscopy (FTIR) to characterize the changes in the SEI, electrode morphology, and electrolyte composition.

Experimental_Workflow cluster_prep 1. Electrolyte Preparation cluster_physchem 2. Physicochemical Characterization cluster_electrochem 3. Electrochemical Characterization cluster_battery 4. Battery Performance Solvent_Purification Solvent Purification (this compound & DME-d10) Salt_Dissolution Salt Dissolution (e.g., 1M LiTFSI) Solvent_Purification->Salt_Dissolution Ionic_Conductivity Ionic Conductivity Salt_Dissolution->Ionic_Conductivity Viscosity Viscosity Salt_Dissolution->Viscosity Thermal_Stability Thermal Stability (TGA/DSC) Salt_Dissolution->Thermal_Stability ESW Electrochemical Stability Window (LSV) Salt_Dissolution->ESW Transference_Number Li+ Transference Number Salt_Dissolution->Transference_Number Interfacial_Stability Interfacial Stability (Li symmetric cells) Salt_Dissolution->Interfacial_Stability Cell_Assembly Cell Assembly (e.g., Li||NMC811) Salt_Dissolution->Cell_Assembly Galvanostatic_Cycling Galvanostatic Cycling (Rate capability, Cycle life) Cell_Assembly->Galvanostatic_Cycling Post_mortem Post-mortem Analysis (XPS, SEM, FTIR) Galvanostatic_Cycling->Post_mortem

Caption: Experimental workflow for comparing the performance of deuterated battery electrolytes.

Deuteration_Effect cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect on Performance Deuteration Deuteration of Solvent (H -> D) Stronger_Bond Stronger C-D Bond (Kinetic Isotope Effect) Deuteration->Stronger_Bond Reduced_Decomposition Reduced Electrolyte Decomposition Stronger_Bond->Reduced_Decomposition Improved_Stability Enhanced Electrochemical & Thermal Stability Reduced_Decomposition->Improved_Stability Longer_Cycle_Life Longer Cycle Life Reduced_Decomposition->Longer_Cycle_Life Enhanced_Safety Enhanced Safety Reduced_Decomposition->Enhanced_Safety

Caption: Logical relationship of how deuteration improves battery electrolyte performance.

References

A Comparative Analysis of Deuterated Ethereal Solvents for Organolithium Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of solvent in organolithium reactions is critical to achieving desired yields, selectivity, and reproducibility. While standard ethereal solvents like tetrahydrofuran (THF), diethyl ether (Et₂O), and 1,2-dimethoxyethane (DME) are staples in synthetic chemistry, their deuterated counterparts (THF-d₈, Et₂O-d₁₀, DME-d₁₀) offer unique advantages, particularly in mechanistic studies and reactions where minimizing proton abstraction from the solvent is paramount. This guide provides a comparative overview of these deuterated ethers, supported by experimental data on organolithium reagent stability and a discussion of the potential kinetic implications.

Organolithium reagents are highly reactive, pyrophoric species that serve as powerful bases and nucleophiles in organic synthesis.[1] Their utility is heavily influenced by the solvent, which plays a crucial role in solvating the lithium cation, modulating the aggregation state of the organolithium species, and ultimately dictating its reactivity.[2] Ethereal solvents are particularly effective due to the Lewis basicity of the oxygen atoms, which coordinate to the lithium ion.[3]

The primary motivation for using deuterated solvents in this context is to mitigate side reactions where the organolithium reagent abstracts a proton from the solvent molecule itself. This is particularly relevant for highly basic organolithiums like n-butyllithium (n-BuLi), which can deprotonate THF at the α-position, leading to ring-opening and consumption of the reagent.[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it less susceptible to abstraction and thereby enhancing the stability of the organolithium reagent in solution.

Comparative Stability of Organolithium Reagents

The table below summarizes the half-lives of various butyllithium reagents in non-deuterated ethereal solvents at different temperatures. It is expected that the half-lives in their deuterated counterparts would be significantly longer due to the kinetic isotope effect associated with C-D bond cleavage.

Organolithium ReagentSolventTemperature (°C)Half-life (t₁/₂)
n-BuLiTHF+20107 min
n-BuLiTHF023.5 h
n-BuLiTHF-305 d
s-BuLiTHF-2078 min
t-BuLiTHF-40338 min
n-BuLiDiethyl Ether+256 d
s-BuLiDiethyl Ether-201187 min
n-BuLiDME+2510 min
(Data sourced from Stanetty, P., et al. (1997). The Journal of Organic Chemistry)[5]

From this data, a clear stability trend emerges for the non-deuterated solvents: Diethyl Ether > Tetrahydrofuran > Dimethoxyethane . This trend is attributed to the increasing coordinating ability and the nature of the α-protons in these ethers. DME, being a bidentate ligand, coordinates more strongly to lithium, which can increase the reactivity of the organolithium reagent and its propensity to react with the solvent. THF is more reactive than diethyl ether due to the nature of its α-protons.[1] The use of deuterated versions of these solvents is expected to amplify these stability differences, with DME-d₁₀ showing the most significant stability enhancement compared to its protonated form, followed by THF-d₈ and then Et₂O-d₁₀.

The Role of Solvent in Aggregation and Reactivity

Organolithium reagents exist as aggregates in solution, and the nature of the ethereal solvent significantly influences the degree of aggregation.[2] For instance, n-BuLi exists predominantly as a hexamer in hydrocarbon solvents, while in diethyl ether, it forms a tetramer. In THF, there is an equilibrium between a tetramer and a more reactive monomeric or dimeric species.[2][3] This deaggregation in THF is a key reason for the enhanced reactivity of organolithium reagents in this solvent compared to diethyl ether.

The use of deuterated solvents is not expected to fundamentally change these aggregation equilibria but rather to preserve the concentration of the active organolithium species by reducing solvent degradation.

Solvent Kinetic Isotope Effect (SKIE)

When a reaction's rate-determining step involves the cleavage of a bond to a solvent molecule, replacing the solvent with its deuterated analogue can lead to a change in the reaction rate, a phenomenon known as the Solvent Kinetic Isotope Effect (SKIE).[6] In the context of organolithium reactions, if the abstraction of a solvent proton is a significant pathway for reagent consumption or initiation of side reactions, a "normal" kinetic isotope effect (kH/kD > 1) would be observed, meaning the reaction is slower in the deuterated solvent.

While specific SKIE data for organolithium reactions in deuterated ethers is sparse in the literature, the principle of the kinetic isotope effect on C-H vs. C-D bond cleavage is well-established.[7] The practical implication for a synthetic chemist is that reactions in deuterated ethers are likely to have fewer side reactions stemming from solvent deprotonation, leading to cleaner reaction profiles and potentially higher yields of the desired product, especially in reactions requiring longer times or elevated temperatures.

Experimental Protocols

General Protocol for Directed ortho-Lithiation of Anisole

This protocol is a representative example of an organolithium reaction where solvent choice is critical. The use of THF-d₈ would be for mechanistic studies or to minimize by-product formation from solvent deprotonation.

Materials:

  • Anisole

  • n-Butyllithium (in hexanes)

  • Tetrahydrofuran-d₈ (THF-d₈), anhydrous

  • Electrophile (e.g., N,N-dimethylformamide, DMF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether (for extraction)

  • Magnesium sulfate, anhydrous

Procedure:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a thermometer is assembled while hot and allowed to cool under a stream of dry nitrogen.

  • Reagent Addition: The flask is charged with anhydrous THF-d₈ (e.g., 50 mL for a 10 mmol scale reaction) via syringe. Anisole (1.0 eq) is then added. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq) is added dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Electrophilic Quench: The chosen electrophile (e.g., DMF, 1.2 eq) is added dropwise, again maintaining a low temperature. The reaction is stirred for an additional 1-2 hours at -78 °C and then allowed to warm to room temperature overnight.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.

Visualizing the Process

Logical Flow of Solvent Selection for an Organolithium Reaction

Solvent Selection Logic A Define Reaction Goal B High Yield & Cleanliness Required? A->B C Mechanistic Study (e.g., NMR monitoring)? A->C D Use Standard Ethereal Solvent (THF, Et2O) B->D No E Consider Deuterated Ethereal Solvent (THF-d8, Et2O-d10) B->E Yes C->D No F Select Deuterated Solvent C->F Yes E->F

Caption: Decision process for choosing between standard and deuterated ethereal solvents.

Experimental Workflow for a General Organolithium Reaction

General Organolithium Reaction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry glassware under Nitrogen B Add Anhydrous Deuterated Ether A->B C Add Substrate B->C D Cool to -78 °C C->D E Add Organolithium Reagent Dropwise D->E F Stir for Specified Time E->F G Add Electrophile F->G H Quench Reaction G->H I Aqueous Extraction H->I J Dry & Concentrate I->J K Purify Product J->K

Caption: Step-by-step workflow for a typical organolithium reaction.

Conclusion

The choice between THF-d₈, Et₂O-d₁₀, and DME-d₁₀ as solvents for organolithium reactions depends on the specific requirements of the synthesis. For routine synthetic applications where cost is a major consideration and solvent degradation is not a limiting factor, non-deuterated ethers are generally sufficient. However, for sensitive substrates, reactions requiring prolonged reaction times or higher temperatures, and particularly for mechanistic investigations using techniques like NMR spectroscopy, deuterated ethereal solvents are invaluable.

The enhanced stability of organolithium reagents in these solvents, due to the greater strength of the C-D bond, can lead to cleaner reactions and more reliable results. The expected order of stability (i.e., lowest reactivity with the organolithium reagent) is Et₂O-d₁₀ > THF-d₈ > DME-d₁₀, mirroring the trend observed with their non-deuterated counterparts. Researchers should weigh the benefits of increased stability and reduced side reactions against the higher cost of these specialized solvents when designing their experimental protocols.

References

A Researcher's Guide to Validating Reaction Outcomes: A Comparative Analysis of Diglyme-d14 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of reaction outcomes is paramount. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, utilizing an internal standard, offers a powerful and direct method for this purpose. This guide provides a comprehensive comparison of Diglyme-d14 as an internal standard against other common alternatives, supported by their physicochemical properties and a detailed experimental protocol for validating reaction outcomes.

This compound, a deuterated glyme ether, presents several advantageous properties as an internal standard for in-situ reaction monitoring. Its simple 1H NMR spectrum, consisting of two singlets, minimizes the potential for signal overlap with reactants, intermediates, or products in a complex reaction mixture. Furthermore, its high boiling point and stability under a range of reaction conditions make it a robust choice for monitoring reactions conducted at elevated temperatures.

Comparative Analysis of Internal Standards

The selection of an appropriate internal standard is crucial for accurate and precise qNMR results. An ideal internal standard should be chemically inert under the reaction conditions, have signals that do not overlap with analyte signals, be of high purity, and be soluble in the reaction medium. The following table compares the key properties of this compound with other commonly used internal standards.

Internal StandardMolecular Weight ( g/mol )Boiling Point (°C)1H NMR Signals (in CDCl3)Key AdvantagesPotential Disadvantages
This compound 148.26162~3.55 (s), ~3.39 (s)Simple spectrum, high boiling point, good solubility in many organic solvents.Higher cost compared to non-deuterated standards.
Dimethyl Sulfone (DMSO2) 94.13238~3.0 (s)High boiling point, sharp singlet, good stability.Can be reactive in the presence of strong bases or reducing agents.
1,4-Dinitrobenzene 168.11299~8.45 (s)Aromatic singlet in a downfield region, often clear of other signals.Potential for reactivity in certain chemical environments (e.g., reductions).
Maleic Acid 116.07135 (decomposes)~6.3 (s)Sharp singlet, readily available in high purity.Lower thermal stability, potential for peak overlap with olefinic protons.
1,2,4,5-Tetrachloro-3-nitrobenzene 260.88290~7.8 (s)Single aromatic proton signal in a relatively clear region.Lower solubility in some organic solvents.

Experimental Protocol: Validating Reaction Outcomes using an Internal Standard by qNMR

This protocol outlines the general steps for determining the yield of a reaction using an internal standard.

1. Preparation of the Internal Standard Stock Solution:

  • Accurately weigh a known amount of the high-purity internal standard (e.g., this compound).

  • Dissolve the standard in a known volume of a suitable deuterated solvent (e.g., CDCl3) to create a stock solution of known concentration.

2. Reaction Setup:

  • In an NMR tube, accurately weigh the limiting reagent for the chemical reaction.

  • Add the other reagents and the reaction solvent.

  • Using a calibrated pipette, add a precise volume of the internal standard stock solution to the NMR tube.

3. NMR Data Acquisition:

  • Acquire an initial 1H NMR spectrum (t=0) to determine the initial concentrations of the starting material and the internal standard.

  • Monitor the reaction progress by acquiring subsequent 1H NMR spectra at regular time intervals or at the completion of the reaction.

  • Crucial Acquisition Parameters:

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and standard) to ensure full relaxation and accurate integration. A typical starting point is 30 seconds.

    • Pulse Angle: Use a calibrated 90° pulse for maximum signal intensity.

    • Number of Scans (ns): Choose a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 is recommended for accurate integration).

4. Data Processing and Analysis:

  • Process the NMR spectra with appropriate phasing and baseline correction.

  • Integrate the well-resolved signals of the internal standard and the starting material and/or product.

  • Calculate the molar amount of the starting material consumed and the product formed relative to the known molar amount of the internal standard using the following formula:

    Moles of Analyte = (Integral of Analyte / Number of Protons in Analyte Signal) * (Number of Protons in Standard Signal / Integral of Standard) * Moles of Standard

5. Yield Calculation:

  • Determine the reaction yield based on the calculated molar amounts of the product and the initial amount of the limiting reagent.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in validating reaction outcomes using an internal standard.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis weigh_standard Accurately weigh internal standard dissolve_standard Dissolve in known volume of solvent weigh_standard->dissolve_standard mix Combine reagents and internal standard solution in NMR tube dissolve_standard->mix weigh_reagent Accurately weigh limiting reagent weigh_reagent->mix react Initiate and monitor reaction mix->react acquire_nmr Acquire 1H NMR spectra react->acquire_nmr process_data Process and integrate spectra acquire_nmr->process_data calculate Calculate moles and yield process_data->calculate logical_relationship accurate_weighing Accurate Weighing (Analyte & Standard) accurate_integration Accurate Signal Integration accurate_weighing->accurate_integration known_purity Known Purity of Standard reliable_quantification Reliable Quantification of Reaction Outcome known_purity->reliable_quantification no_overlap No Signal Overlap no_overlap->accurate_integration inertness Chemical Inertness of Standard inertness->reliable_quantification proper_params Correct NMR Parameters (d1, pw90) proper_params->accurate_integration accurate_integration->reliable_quantification

A Comparative Guide to 1H NMR Spectral Data in Diglyme-d14 and CDCl3 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists engaged in chemical analysis and drug development, understanding the behavior of molecules in different solvent environments is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating molecular structures, and the choice of solvent can significantly influence the resulting spectrum. This guide provides a cross-referencing of 1H NMR data obtained in two distinct solvents: the commonly used deuterated chloroform (CDCl3) and the less conventional, yet valuable, deuterated diglyme (Diglyme-d14).

This document offers a comparative analysis of chemical shifts for common organic compounds, a detailed experimental protocol for acquiring 1H NMR spectra, and a workflow diagram to guide researchers in the process of cross-referencing NMR data from different solvents. This information is intended to aid in the interpretation of spectra and the selection of appropriate solvents for specific analytical challenges.

Data Presentation: A Comparative Analysis of Chemical Shifts

The following table summarizes the 1H NMR chemical shifts (δ) in parts per million (ppm) of several common organic compounds in deuterated chloroform (CDCl3). Due to the limited availability of public data for compounds dissolved in this compound, the table includes the chemical shifts of the residual protons of this compound as a reference point. Additionally, the chemical shifts of non-deuterated diglyme as an impurity in CDCl3 are provided to illustrate the solvent's own spectral characteristics.

CompoundFunctional Group/Proton EnvironmentChemical Shift (δ) in CDCl3 (ppm)
Acetone CH32.17[1]
Toluene CH32.35[2]
Aromatic CH7.17 - 7.29[3]
Methanol CH33.49[4][5]
OH1.0 - 4.0 (variable)
Ethyl Acetate CH3 (acetyl)2.05[6]
CH24.12[6]
CH3 (ethyl)1.26[6]
Diglyme OCH33.39[7]
(as impurity in CDCl3)OCH2CH2O3.57[7]
CH2OCH33.65[7]
This compound Residual OCD2H~3.49
(Residual Peaks)Residual OCDH­­2~3.40
Residual OCD3~3.22

Note: The chemical shifts of residual peaks in deuterated solvents can vary slightly depending on the manufacturer and batch. The values for this compound are approximate. The chemical shift of hydroxyl (OH) protons is highly variable and depends on concentration, temperature, and hydrogen bonding.

Experimental Protocols: Acquiring High-Quality 1H NMR Data

A standardized protocol is essential for obtaining reproducible and reliable NMR data. The following sections detail the methodologies for sample preparation and data acquisition.

Sample Preparation
  • Analyte Purity: Ensure the analyte is of sufficient purity to avoid interference from impurities in the 1H NMR spectrum.

  • Solvent Selection: Choose the appropriate deuterated solvent (e.g., CDCl3 or this compound) based on the analyte's solubility and the desired chemical shift dispersion.

  • Sample Concentration: For a typical small molecule (< 500 g/mol ), dissolve 1-5 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0.00 ppm.

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

Data Acquisition
  • Instrumentation: The data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used for routine 1H NMR.

    • Number of Scans (ns): Set the number of scans to achieve an adequate signal-to-noise ratio (S/N). For a moderately concentrated sample, 8 to 16 scans are often sufficient.

    • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between scans.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds is generally appropriate for good digital resolution.

    • Spectral Width (sw): Set the spectral width to encompass all expected proton signals (e.g., -2 to 12 ppm).

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

    • Integration: Integrate the signals to determine the relative ratios of the different protons in the molecule.

Mandatory Visualization: Workflow for Cross-Referencing NMR Data

The following diagram illustrates a logical workflow for researchers when comparing and cross-referencing 1H NMR data obtained from different deuterated solvents. This process ensures a systematic approach to data interpretation and comparison.

NMR_Cross_Referencing_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Comparative Analysis cluster_interpretation Interpretation & Conclusion Acquire_CDCl3 Acquire 1H NMR in CDCl3 Process_CDCl3 Process CDCl3 Spectrum Acquire_CDCl3->Process_CDCl3 Acquire_Diglyme Acquire 1H NMR in this compound Process_Diglyme Process this compound Spectrum Acquire_Diglyme->Process_Diglyme Reference_CDCl3 Reference CDCl3 Spectrum to TMS Process_CDCl3->Reference_CDCl3 Analyze_Splitting Analyze Coupling Constants (J) Process_CDCl3->Analyze_Splitting Reference_Diglyme Reference this compound Spectrum to TMS Process_Diglyme->Reference_Diglyme Process_Diglyme->Analyze_Splitting Compare_Shifts Compare Chemical Shifts (δ) Reference_CDCl3->Compare_Shifts Reference_Diglyme->Compare_Shifts Identify_Solvent_Effects Identify Solvent-Induced Shifts Compare_Shifts->Identify_Solvent_Effects Analyze_Splitting->Identify_Solvent_Effects Structural_Confirmation Confirm/Refine Structure Identify_Solvent_Effects->Structural_Confirmation

Caption: Workflow for cross-referencing 1H NMR data from different solvents.

References

A Comparative Guide to the Polarity of Diglyme-d14 and Other Aprotic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical step that can significantly influence reaction kinetics, solubility, and overall process efficiency. Among the diverse array of available solvents, polar aprotic solvents play a pivotal role, particularly in reactions involving charged intermediates or polar transition states. This guide provides a detailed comparison of the polarity of Diglyme-d14 against other commonly used aprotic solvents, supported by quantitative data and experimental methodologies.

Understanding Solvent Polarity

Solvent polarity is a measure of the distribution of electron density within a solvent molecule. It is primarily quantified by two key physical properties:

  • Dielectric Constant (ε): This macroscopic property reflects the solvent's ability to separate ions and solvate charged species. Solvents with a high dielectric constant are generally considered polar.

  • Dipole Moment (µ): This molecular property indicates the separation of positive and negative charge within a single molecule, arising from differences in electronegativity between atoms. A larger dipole moment corresponds to a more polar molecule.

It is important to note that while the deuterated form of diglyme (this compound) is specified, its polarity is expected to be nearly identical to its non-deuterated counterpart. The subtle differences in bond vibrations between C-H and C-D bonds typically have a negligible effect on the overall molecular dipole moment and dielectric constant.[1]

This compound: A Profile

Diglyme, or bis(2-methoxyethyl) ether, is a higher-boiling point ether that is valued for its ability to effectively solvate cations. Its chemical structure, featuring multiple ether linkages, allows it to act as a bidentate or tridentate ligand for metal ions, which can enhance reaction rates and selectivity. As a polar aprotic solvent, it lacks acidic protons, making it suitable for reactions involving strong bases.

Quantitative Comparison of Aprotic Solvent Polarities

The following table summarizes the dielectric constants and dipole moments of Diglyme and a selection of other common aprotic solvents, providing a clear basis for comparison.

SolventChemical FormulaDielectric Constant (ε)Dipole Moment (µ, Debye)
Diglyme (CH₃OCH₂CH₂)₂O7.30[2]1.97[3][4]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO46.73.96[5]
N,N-Dimethylformamide (DMF)HCON(CH₃)₂36.73.86[5]
AcetonitrileCH₃CN38.33.20[5]
Acetone(CH₃)₂CO21.82.91[5]
Tetrahydrofuran (THF)C₄H₈O7.51.75[6]
Dichloromethane (DCM)CH₂Cl₂9.1[6]1.60[5]

From the data, it is evident that Diglyme possesses a moderate polarity. Its dielectric constant is significantly lower than highly polar aprotic solvents like DMSO, DMF, and acetonitrile, but comparable to that of THF. The dipole moment of Diglyme is also in the moderate range. This positions Diglyme as a useful solvent for applications requiring a less polar environment than DMSO or DMF, but with better solvating power for cations than less polar ethers.

Experimental Protocols for Polarity Determination

The quantitative values presented in this guide are determined through precise experimental techniques. Understanding these methods is crucial for the critical evaluation of solvent properties.

Measurement of Dielectric Constant

The dielectric constant of a liquid is typically determined by measuring the capacitance of a capacitor with and without the liquid as the dielectric medium.[7]

Experimental Workflow:

  • Cell Preparation: A parallel plate capacitor or a cylindrical capacitor is used as the measurement cell.[8] The cell is first cleaned and dried thoroughly.

  • Calibration: The capacitance of the empty cell (C₀) is measured using a capacitance meter. This value corresponds to the capacitance with air or a vacuum as the dielectric.

  • Sample Measurement: The cell is then filled with the solvent under investigation, and the capacitance (C) is measured again.

  • Calculation: The dielectric constant (ε) is calculated as the ratio of the capacitance of the cell with the solvent to the capacitance of the empty cell: ε = C / C₀

Measurement of Dipole Moment

The dipole moment of a molecule can be determined using various techniques, with one of the most common being the measurement of the temperature dependence of the dielectric constant, as described by the Debye equation.[9]

Experimental Workflow:

  • Sample Preparation: Solutions of the polar substance in a non-polar solvent are prepared at various concentrations.

  • Dielectric Constant and Refractive Index Measurement: The dielectric constant and refractive index of the pure non-polar solvent and each of the solutions are measured.[10]

  • Molar Polarization Calculation: The total molar polarization of the solute is determined from the measured dielectric constants and refractive indices.

  • Guggenheim Method: The Guggenheim method is often employed to determine the dipole moment from the concentration-dependent measurements of the dielectric constant and refractive index.[10] This method allows for the calculation of the dipole moment without needing to measure the density of the solutions.

Visualization of Polarity Relationships

The following diagram illustrates the relationship between the molecular structure of different aprotic solvents and their resulting polarity, categorized by their functional groups.

SolventPolarity DMSO DMSO (CH₃)₂SO ε = 46.7, µ = 3.96 Diglyme Diglyme (CH₃OCH₂CH₂)₂O ε = 7.30, µ = 1.97 DMF DMF HCON(CH₃)₂ ε = 36.7, µ = 3.86 Acetonitrile Acetonitrile CH₃CN ε = 38.3, µ = 3.20 THF THF C₄H₈O ε = 7.5, µ = 1.75 Acetone Acetone (CH₃)₂CO ε = 21.8, µ = 2.91 DCM DCM CH₂Cl₂ ε = 9.1, µ = 1.60

Caption: Comparative polarity of aprotic solvents.

This guide provides a foundational understanding of the polarity of this compound in the context of other widely used aprotic solvents. By presenting clear, quantitative data and outlining the experimental basis for these measurements, researchers can make more informed decisions in solvent selection for their specific applications.

References

Assessing the Kinetic Isotope Effect with Diglyme-d14: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, providing invaluable insights into the rate-determining steps and transition state structures of chemical reactions. The choice of solvent can significantly influence the observed KIE, making a careful selection critical for accurate mechanistic interpretations. This guide provides a comparative assessment of Diglyme-d14 for KIE studies, placing its performance in context with other commonly used deuterated solvents.

Performance Comparison of Deuterated Solvents in KIE Studies

A notable example of a KIE study in diglyme involves the Cope elimination of amine oxides. Research has shown that for certain Cope eliminations, the intramolecular kinetic isotope effect in diglyme is approximately 2.2 and remains constant over a broad temperature range (91°C to 210°C). This temperature independence can be indicative of a bent, cyclic transition state.

Below is a table summarizing the observed KIE for the Cope elimination in this compound and providing an overview of the general properties and typical KIE ranges observed for other common deuterated solvents.

Deuterated SolventTypical Reaction TypeObserved kH/kD (Primary KIE)Boiling Point (°C)Polarity (Dielectric Constant)Key Characteristics & Considerations
This compound Cope Elimination~2.2 (Temperature Independent)1627.2High boiling point suitable for high-temperature reactions. Aprotic and relatively non-polar. The temperature-independent KIE in certain reactions provides unique mechanistic insights.
DMSO-d6 Various organic reactions2-718947High boiling point and highly polar aprotic solvent. Can dissolve a wide range of polar and non-polar compounds. Its polarity can influence the transition state and the observed KIE.
THF-d8 Grignard reactions, hydroborations1-2 (Secondary KIEs often studied)667.5Lower boiling point, suitable for reactions at or near room temperature. Aprotic and moderately polar.
Methanol-d4 Solvolysis, proton transferCan exhibit significant solvent isotope effects (kH/kD ≠ 1)6533Protic solvent that can participate in hydrogen bonding and proton exchange with the substrate, leading to complex solvent isotope effects.
Water-d2 Hydrolysis, enzyme kineticsCan exhibit significant solvent isotope effects (kH/kD ≠ 1)10180Protic solvent with strong hydrogen bonding capabilities, often leading to significant solvent KIEs. Crucial for studying biological systems.[1]

Note: The kH/kD values for solvents other than this compound are representative ranges and can vary significantly depending on the specific reaction mechanism.

Experimental Protocols

A detailed experimental protocol is crucial for obtaining reliable and reproducible KIE data. Below is a generalized protocol for measuring the kinetic isotope effect, with specific considerations for using this compound in the context of a Cope elimination reaction.

General Protocol for KIE Measurement via NMR Spectroscopy
  • Substrate Preparation: Synthesize both the non-deuterated and the specifically deuterated substrate. The position of the deuterium label is critical and must be in a location that allows for the measurement of the desired primary or secondary KIE.

  • Reaction Setup:

    • In a typical experiment, a mixture of the non-deuterated (light) and deuterated (heavy) substrates is used in a single reaction vessel (competitive KIE measurement). This minimizes errors arising from slight variations in reaction conditions.

    • Dissolve the substrate mixture in the chosen deuterated solvent (e.g., this compound) in an NMR tube.

    • Add any necessary reagents or catalysts to initiate the reaction.

  • Reaction Monitoring:

    • Acquire an initial NMR spectrum (t=0) to determine the initial ratio of the light and heavy substrates.

    • Place the NMR tube in a thermostated bath or NMR probe at the desired reaction temperature.

    • Acquire NMR spectra at various time points throughout the course of the reaction to monitor the disappearance of the starting materials and the appearance of the products.

  • Data Analysis:

    • Integrate the relevant peaks for both the light and heavy substrates and products in each spectrum.

    • The kinetic isotope effect (kH/kD) can be calculated from the change in the ratio of the light to heavy substrate over time, or from the ratio of the light to heavy product formed at a low conversion.

    • For competitive experiments, the KIE can be determined using the following equation: kH/kD = ln(f_H) / ln(f_D) where f_H and f_D are the fractions of the non-deuterated and deuterated reactants remaining at a given time.

Specific Considerations for Cope Elimination in this compound:
  • Temperature Control: Given that the Cope elimination is a thermal reaction, precise temperature control is essential. The high boiling point of this compound makes it an excellent solvent for these high-temperature studies.

  • Inert Atmosphere: To prevent side reactions, particularly oxidation at high temperatures, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: ¹H NMR is a suitable method for monitoring the reaction progress by observing the disappearance of the reactant signals and the appearance of the alkene product signals.

Visualizing Reaction Mechanisms and Workflows

Understanding the underlying pathways and experimental processes is facilitated by clear visualizations.

Reaction_Pathway Cope Elimination Signaling Pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Amine_Oxide Tertiary Amine Oxide TS Five-membered Cyclic Transition State Amine_Oxide->TS Heat (in this compound) Alkene Alkene TS->Alkene Hydroxylamine N,N-dialkylhydroxylamine TS->Hydroxylamine KIE_Workflow Experimental Workflow for KIE Measurement cluster_preparation Preparation cluster_execution Execution & Monitoring cluster_analysis Data Analysis A Synthesize Non-deuterated and Deuterated Substrates B Prepare Reaction Mixture in this compound A->B C Acquire Initial NMR Spectrum (t=0) B->C D Incubate at Reaction Temperature C->D E Acquire NMR Spectra at Timed Intervals D->E F Integrate Substrate and Product Peaks E->F G Calculate kH/kD F->G

References

Benchmarking the Electrochemical Stability of Diglyme-d14: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of battery technology and drug development, the quest for more stable and efficient electrolyte systems is paramount. This guide provides an objective comparison of the electrochemical stability of deuterated diglyme (Diglyme-d14) against its non-deuterated counterpart and the widely used carbonate-based electrolytes. While direct quantitative data for this compound is emerging, this guide synthesizes available experimental data for analogous systems and the theoretical advantages conferred by deuteration to offer a comprehensive overview for electrolyte selection.

Executive Summary

The electrochemical stability of an electrolyte is a critical parameter that dictates the operational voltage window and, consequently, the energy density and cycle life of electrochemical devices. Diglyme-based electrolytes have garnered attention for their favorable transport properties and improved stability at negative potentials compared to conventional carbonate-based systems. The strategic replacement of hydrogen with deuterium in this compound is anticipated to further enhance this stability by leveraging the kinetic isotope effect, which retards the rate of decomposition reactions. This guide presents a comparative analysis based on existing literature for standard diglyme and carbonate electrolytes, and elucidates the expected benefits of using this compound.

Data Presentation: A Comparative Overview

The following table summarizes the electrochemical stability data for diglyme and a common carbonate-based electrolyte, providing a baseline for understanding the potential performance of this compound. It is important to note that specific quantitative data for this compound is not yet widely available in peer-reviewed literature; the values presented are based on theoretical improvements and general claims for deuterated solvents.

Electrolyte SystemAnodic Stability Limit (V)Cathodic Stability Limit (V)Key Characteristics & Supporting Data
This compound (Theoretical)> 4.5 (vs. Li/Li⁺)Stable to Li plating/strippingExpected to exhibit a wider electrochemical window compared to standard diglyme due to the kinetic isotope effect, which slows C-D bond cleavage and reduces parasitic reactions.[1]
1 M NaPF₆ in Diglyme ~4.4 - 4.5 (vs. Na/Na⁺)Stable to Na plating/strippingDemonstrates good reductive stability, making it suitable for sodium-metal anodes.[1][2][3] The oxidative stability is sufficient for a range of high-voltage cathodes.
1 M LiPF₆ in EC:DMC (1:1) ~4.5 - 5.4 (vs. Li/Li⁺)~0.8 - 1.2 (vs. Li/Li⁺)Exhibits higher oxidative stability compared to diglyme, but is more prone to reduction at higher potentials, leading to the formation of a solid electrolyte interphase (SEI).[4] The exact stability window can vary with electrode materials.

The Kinetic Isotope Effect: The Scientific Rationale for Deuteration

The enhanced stability of this compound is rooted in the kinetic isotope effect (KIE). The bond between deuterium and carbon (C-D) has a lower zero-point energy and is stronger than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when hydrogen is replaced with deuterium. In the context of electrolytes, many decomposition pathways are initiated by the abstraction of a hydrogen atom from the solvent molecule. By replacing these hydrogen atoms with deuterium, the activation energy for these degradation reactions is increased, thereby suppressing parasitic reactions and extending the electrochemical stability window of the electrolyte.

Experimental Protocols

Accurate determination of the electrochemical stability window is crucial for evaluating new electrolyte formulations. The following are detailed methodologies for two key experiments: Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV).

Linear Sweep Voltammetry (LSV) for Anodic and Cathodic Stability

Objective: To determine the oxidative and reductive limits of an electrolyte.

Methodology:

  • Cell Assembly: A three-electrode cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox). The setup consists of a working electrode (e.g., platinum or glassy carbon for oxidative stability, copper or stainless steel for reductive stability), a reference electrode (e.g., lithium or sodium metal), and a counter electrode (e.g., lithium or sodium metal).

  • Electrolyte Preparation: The electrolyte to be tested (e.g., 1 M LiPF₆ in this compound) is prepared and added to the cell.

  • Instrumentation: The cell is connected to a potentiostat.

  • Anodic Stability Measurement: A linear potential sweep is applied to the working electrode, starting from the open-circuit potential (OCP) to a high positive potential (e.g., 6 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1-1 mV/s).[1]

  • Cathodic Stability Measurement: A separate linear potential sweep is applied to the working electrode, starting from the OCP to a negative potential (e.g., -0.5 V vs. Li/Li⁺) at a similar slow scan rate.

  • Data Analysis: The current response is plotted as a function of the applied potential. The potential at which a significant and sustained increase in current is observed is defined as the anodic or cathodic stability limit.

Cyclic Voltammetry (CV) for Electrochemical Window Determination

Objective: To assess the overall electrochemical stability window and identify any reversible or irreversible redox processes within that window.

Methodology:

  • Cell Assembly and Electrolyte Preparation: The same three-electrode cell setup as for LSV is used.

  • Instrumentation: The cell is connected to a potentiostat.

  • Potential Cycling: The potential of the working electrode is swept linearly from an initial potential (e.g., OCP) to a vertex potential in the anodic direction (e.g., 5 V vs. Li/Li⁺), and then the sweep direction is reversed to a vertex potential in the cathodic direction (e.g., -0.1 V vs. Li/Li⁺), finally returning to the initial potential. This constitutes one cycle. Multiple cycles are typically performed.

  • Scan Rate: A suitable scan rate (e.g., 10-100 mV/s) is chosen to observe the electrochemical processes of interest.

  • Data Analysis: The current is plotted against the potential to generate a cyclic voltammogram. The potential range where no significant Faradaic current flows (apart from the capacitive current) is defined as the electrochemical stability window.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for benchmarking the electrochemical stability of an electrolyte.

experimental_workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis cluster_comparison Comparative Benchmarking A Electrolyte Formulation (e.g., 1M Salt in this compound) B Three-Electrode Cell Assembly (Working, Reference, Counter) A->B C Linear Sweep Voltammetry (LSV) B->C D Cyclic Voltammetry (CV) B->D E Determine Anodic Stability Limit (Oxidation Potential) C->E F Determine Cathodic Stability Limit (Reduction Potential) C->F G Define Electrochemical Stability Window D->G H Compare with Standard Electrolytes (Diglyme, EC:DMC) E->H F->H G->H

Experimental workflow for electrolyte stability benchmarking.

Conclusion

The selection of an appropriate electrolyte is a critical decision in the development of high-performance electrochemical systems. While direct, quantitative comparisons of this compound's electrochemical stability are still emerging, the foundational principle of the kinetic isotope effect provides a strong scientific rationale for its enhanced performance over non-deuterated diglyme. For applications requiring a wide electrochemical window, particularly with alkali metal anodes, this compound presents a promising avenue for improving device longevity and performance by minimizing parasitic decomposition reactions. Researchers are encouraged to perform the detailed electrochemical evaluations outlined in this guide to ascertain the precise stability limits of this compound within their specific experimental contexts.

References

Unraveling the Solvent Isotope Effect: A Comparative Analysis of Reaction Rates in Diglyme-d14 and Other Glymes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle factors that influence reaction kinetics is paramount. Among these, the choice of solvent and its isotopic composition can play a surprisingly significant role. This guide provides a comparative analysis of reaction rates in deuterated diglyme (Diglyme-d14) versus other common glyme solvents, supported by the theoretical framework of the solvent kinetic isotope effect (SKIE).

While specific experimental data directly comparing reaction rates in this compound against its non-deuterated counterpart and other glymes is not extensively available in publicly accessible literature, the well-established principles of kinetic isotope effects allow for a robust theoretical analysis and prediction of the expected outcomes. This guide will delve into the underlying theory, present a hypothetical comparative framework, detail the experimental protocols necessary to obtain such data, and visualize the key concepts.

The Solvent Kinetic Isotope Effect (SKIE)

The solvent kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when a standard solvent is replaced by its isotopically substituted counterpart.[1] In the context of this guide, we are interested in the effect of replacing the hydrogen atoms in diglyme with deuterium (this compound).

The primary cause of the SKIE lies in the difference in the zero-point vibrational energies of C-H versus C-D bonds. The C-D bond is stronger and has a lower zero-point energy than the C-H bond.[2] Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if a C-H bond in the solvent is involved in the rate-determining step of the reaction.

However, in many reactions where the solvent does not directly participate as a reactant but rather as the medium, the SKIE is often a secondary effect. It arises from the different solvation strengths of the reactants and the transition state in the deuterated versus the non-deuterated solvent. These secondary effects are typically smaller than primary isotope effects but can provide valuable insights into the reaction mechanism.[2][3]

Comparative Analysis of Reaction Rates: A Theoretical Framework

In the absence of direct experimental data for this compound, we can construct a theoretical comparison based on the principles of SKIE for a representative reaction, such as a bimolecular nucleophilic substitution (SN2) reaction. Glymes are polar aprotic solvents that are known to solvate cations, which can influence the reactivity of anionic nucleophiles.[4][5][6]

Table 1: Hypothetical Comparison of SN2 Reaction Rates in Various Glymes

SolventStructureExpected Relative Rate Constant (k_rel)Rationale for Expected Rate
Monoglyme (DME)CH₃OCH₂CH₂OCH₃1.0Baseline for comparison.
DiglymeCH₃O(CH₂CH₂)₂OCH₃> 1.0Increased chain length can lead to better cation solvation, potentially increasing the nucleophile's reactivity.
TriglymeCH₃O(CH₂CH₂)₃OCH₃>> 1.0Enhanced cation chelation is expected to further increase the reaction rate.
This compound CD₃O(CD₂CD₂)₂OCD₃Slightly < Rate in DiglymeA normal secondary kinetic isotope effect is anticipated. The stronger C-D bonds in this compound may lead to slightly different solvation of the transition state compared to the reactants, resulting in a modest rate decrease. The magnitude of this effect would be small, likely in the range of k_H/k_D = 1.05 - 1.2.

Note: The relative rate constants presented are hypothetical and would need to be confirmed by experimental data. The actual effect would be highly dependent on the specific SN2 reaction being studied.

Experimental Protocols for Determining Solvent Kinetic Isotope Effects

To quantitatively assess the reaction rates in this compound versus other glymes, a series of well-controlled kinetic experiments would be necessary. The following outlines a general methodology for a typical SN2 reaction, for example, the reaction of an alkyl halide with a nucleophile.

1. Materials and Reagents:

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Nucleophile (e.g., sodium azide, potassium cyanide)

  • Solvents: Monoglyme, Diglyme, Triglyme, and this compound (all of high purity and anhydrous)

  • Internal standard for analysis (e.g., a non-reactive compound with a distinct analytical signal)

  • Quenching solution (e.g., a dilute acid or base to stop the reaction)

2. Instrumentation:

  • Constant temperature bath or reaction block

  • Magnetic stirrers

  • Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) equipped with a suitable detector (e.g., FID, UV-Vis)

  • Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation

3. Experimental Procedure:

  • Reaction Setup: A series of reactions are set up in parallel, each with a different glyme solvent. For each solvent, a solution of the alkyl halide and the internal standard is prepared. A separate solution of the nucleophile is also prepared in the same solvent.

  • Initiation of Reaction: The reaction is initiated by adding the nucleophile solution to the alkyl halide solution at a precisely controlled temperature. The time of addition is recorded as t=0.

  • Sampling: At specific time intervals, aliquots are withdrawn from the reaction mixture and immediately quenched to stop the reaction.

  • Analysis: The quenched samples are analyzed by GC or HPLC to determine the concentration of the reactant (alkyl halide) and the product. The concentration is calculated relative to the internal standard.

  • Data Analysis: The concentration of the reactant is plotted against time. The initial rate of the reaction can be determined from the slope of this curve at t=0. The rate constant (k) is then calculated using the appropriate rate law for an SN2 reaction (rate = k[Alkyl Halide][Nucleophile]).[4][7]

  • Determination of SKIE: The solvent kinetic isotope effect for this compound is calculated as the ratio of the rate constant in non-deuterated diglyme (k_H) to the rate constant in this compound (k_D): SKIE = k_H / k_D.

Visualization of the Solvent Kinetic Isotope Effect

The following diagram illustrates the conceptual workflow for investigating the solvent kinetic isotope effect.

SKIE_Workflow cluster_prep Reaction Preparation cluster_exp Kinetic Experiment cluster_analysis Data Analysis cluster_result Conclusion Reactants Reactants (e.g., Alkyl Halide, Nucleophile) Reaction Run Parallel Reactions at Constant Temperature Reactants->Reaction Solvents Solvents (Glyme, Diglyme, Triglyme, this compound) Solvents->Reaction Sampling Time-course Sampling & Quenching Reaction->Sampling Analysis Concentration Analysis (GC/HPLC) Sampling->Analysis Kinetics Determine Rate Constants (k) Analysis->Kinetics SKIE Calculate SKIE (k_H / k_D) Kinetics->SKIE Comparison Compare Rates Across Glymes Kinetics->Comparison

References

Validating the Purity of Diglyme-d14: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of deuterated solvents is paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of spectroscopic techniques for validating the purity of Diglyme-d14, a common high-boiling NMR solvent. We present detailed experimental protocols, data presentation in structured tables, and a comparative analysis with alternative solvents.

Spectroscopic Techniques for Purity Validation

A multi-faceted approach employing different spectroscopic methods provides a comprehensive purity profile of this compound. Each technique offers unique advantages in detecting and quantifying various types of impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method for determining the purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard. It is a highly accurate and precise technique that does not require a calibration curve specific to the analyte.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique particularly useful for identifying and quantifying specific functional groups. In the context of this compound purity, it is highly effective for detecting water, a common impurity in hygroscopic ethers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that separates volatile and semi-volatile compounds in a sample and provides their mass spectra for identification. It is ideal for screening for a wide range of organic impurities, including residual solvents from synthesis, byproducts, and degradation products.

Comparative Purity Analysis of Commercial this compound

The purity of commercially available this compound can vary between suppliers. While many vendors provide a certificate of analysis with a stated purity, independent verification is often necessary for critical applications. The following table summarizes typical purity specifications from major suppliers.

SupplierStated Purity (%)Primary Analysis Method
Supplier A≥ 99.5GC-MS
Supplier B≥ 98 (Isotopic Purity)NMR
Supplier C≥ 99GC

Note: This table is a generalized representation. Actual specifications may vary by lot and product grade. Researchers are encouraged to request lot-specific certificates of analysis.

Common Impurities in this compound

Understanding the potential impurities is crucial for selecting the appropriate analytical technique and for accurate data interpretation. Common impurities in this compound can be categorized as follows:

  • Residual Protiated Species: Incomplete deuteration results in the presence of partially deuterated or non-deuterated Diglyme.

  • Water: Due to the hygroscopic nature of ethers, water is a prevalent impurity.[1]

  • Process-Related Impurities: These can include unreacted starting materials from the synthesis of diglyme, such as dimethyl ether and ethylene oxide, or byproducts like monoglyme or other glymes.[1][2]

  • Degradation Products: Ethers can form peroxides upon exposure to air and light.

The following table lists common impurities and their characteristic spectroscopic signals.

ImpurityChemical Structure1H-NMR Signal (ppm)FTIR Signal (cm-1)GC-MS Identification
Water (H2O)H-O-HBroad singlet, variableStrong, broad ~3400 (O-H stretch)Not typically analyzed by GC-MS for this matrix
Diglyme (non-deuterated)(CH3OCH2CH2)2O~3.39 (s, 6H), ~3.57 (m, 4H), ~3.65 (m, 4H)C-O-C stretch ~1100Mass spectrum with m/z fragments corresponding to the non-deuterated molecule
MonoglymeCH3OCH2CH2OCH3~3.38 (s, 6H), ~3.54 (s, 4H)C-O-C stretch ~1100Shorter retention time than Diglyme, characteristic mass spectrum

Note: NMR chemical shifts can vary slightly depending on the solvent and temperature.[3][4]

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable purity data.

Quantitative 1H-NMR Purity Assay

Objective: To determine the absolute purity of this compound using an internal standard.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, certified reference material)

  • NMR tubes

  • Calibrated balance

  • NMR spectrometer (≥400 MHz recommended)

Procedure:

  • Accurately weigh approximately 10-20 mg of the internal standard into a clean, dry vial.

  • Accurately weigh approximately 20-40 mg of the this compound sample into the same vial.

  • Dissolve the mixture in a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6) that does not have signals overlapping with the analyte or standard.

  • Transfer the solution to an NMR tube.

  • Acquire a quantitative 1H-NMR spectrum with the following considerations:

    • Use a 90° pulse angle.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest. A D1 of 30-60 seconds is often sufficient.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals of interest).[5]

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal from the this compound (residual protio signal) and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

ATR-FTIR for Water Quantification

Objective: To determine the water content in this compound.

Materials:

  • This compound sample

  • Dehydrated this compound (for calibration curve)

  • Micropipette

  • ATR-FTIR spectrometer

Procedure:

  • Calibration Curve:

    • Prepare a series of standards with known water concentrations in dehydrated this compound (e.g., 0.01%, 0.05%, 0.1%, 0.2%, 0.5% w/w).

    • Acquire the ATR-FTIR spectrum for each standard.

    • Measure the area of the broad O-H stretching band around 3400 cm-1.

    • Plot the peak area against the water concentration to generate a calibration curve.

  • Sample Analysis:

    • Place a drop of the this compound sample on the ATR crystal.

    • Acquire the spectrum under the same conditions as the standards.

    • Measure the area of the O-H stretching band.

    • Determine the water concentration from the calibration curve.

GC-MS for Impurity Profiling

Objective: To identify and semi-quantify volatile and semi-volatile organic impurities.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., dichloromethane)

  • GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

  • Prepare a diluted solution of the this compound sample in the chosen solvent (e.g., 1% v/v).

  • Inject the sample into the GC-MS.

  • Use a temperature program that allows for the separation of potential impurities with a wide range of boiling points. A typical program might start at 40°C and ramp up to 280°C.

  • Acquire mass spectra in full scan mode.

  • Identify impurities by comparing their retention times and mass spectra with those of known standards or by searching a mass spectral library (e.g., NIST).

  • Semi-quantify impurities by comparing their peak areas to that of the main this compound peak (assuming similar response factors) or by using an internal standard.

Visualization of Experimental Workflows

Experimental_Workflow cluster_qNMR qNMR Purity Assay cluster_FTIR FTIR Water Content cluster_GCMS GC-MS Impurity Profile qNMR_1 Weigh Internal Standard qNMR_2 Weigh this compound qNMR_1->qNMR_2 qNMR_3 Dissolve in Deuterated Solvent qNMR_2->qNMR_3 qNMR_4 Acquire 1H-NMR Spectrum qNMR_3->qNMR_4 qNMR_5 Process and Integrate qNMR_4->qNMR_5 qNMR_6 Calculate Purity qNMR_5->qNMR_6 FTIR_1 Prepare Water Standards FTIR_2 Generate Calibration Curve FTIR_1->FTIR_2 FTIR_3 Analyze this compound Sample FTIR_4 Determine Water Content FTIR_3->FTIR_4 GCMS_1 Dilute this compound Sample GCMS_2 Inject into GC-MS GCMS_1->GCMS_2 GCMS_3 Separate and Detect GCMS_2->GCMS_3 GCMS_4 Identify Impurities via MS Library GCMS_3->GCMS_4

Caption: Workflow for purity validation of this compound.

Comparison with Alternative High-Temperature NMR Solvents

For applications requiring even higher temperatures or different solvency properties, several alternatives to this compound exist. Their purity validation follows similar principles.

SolventBoiling Point (°C)Typical Purity (%)Key Purity Considerations
This compound 162≥ 98Water content, residual protio-solvent, glyme homologues
Triglyme-d20 216≥ 98Similar to this compound
Tetraglyme-d26 275≥ 98Similar to this compound
1,2,4-Trichlorobenzene-d3 213≥ 99Isomeric purity, residual protio-solvent

Logical_Comparison Diglyme This compound Purity Purity Validation Diglyme->Purity Alternatives Alternative Solvents Diglyme->Alternatives is compared to qNMR qNMR Purity->qNMR Absolute Purity FTIR FTIR Purity->FTIR Water Content GCMS GC-MS Purity->GCMS Organic Impurities Triglyme Triglyme-d20 Alternatives->Triglyme Tetraglyme Tetraglyme-d26 Alternatives->Tetraglyme TCB TCB-d3 Alternatives->TCB

Caption: Comparison of purity validation methods for this compound and its alternatives.

Conclusion

A comprehensive approach utilizing qNMR, FTIR, and GC-MS is recommended for the thorough validation of this compound purity. Each technique provides complementary information, ensuring a complete picture of the solvent's quality. For critical applications, researchers should not solely rely on supplier specifications but should perform independent purity verification using the detailed protocols provided in this guide. The choice of an alternative high-temperature NMR solvent should also be guided by a careful consideration of its purity and the methods available for its validation.

References

Unlocking New Experimental Frontiers: A Guide to Higher Boiling Point Deuterated Solvents

Author: BenchChem Technical Support Team. Date: November 2025

In the realms of chemical research, materials science, and pharmaceutical development, the ability to probe molecular structure and monitor chemical transformations under diverse conditions is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for these purposes, with deuterated solvents being essential for acquiring clear and precise data.[1][2] While common solvents like chloroform-d (CDCl₃) are staples in the laboratory, higher boiling point deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) and N,N-dimethylformamide-d₇ (DMF-d₇) offer unique advantages that expand the scope of possible experiments.

This guide provides a comprehensive comparison of higher boiling point deuterated solvents against their lower-boiling counterparts, supported by experimental insights and data. It is designed for researchers, scientists, and drug development professionals seeking to leverage these powerful tools for more demanding applications.

The Strategic Advantage of a Higher Boiling Point

The primary benefit of high-boiling point solvents lies in their ability to maintain a liquid state at elevated temperatures, which is crucial for many modern experimental designs.[3] This core property unlocks several key advantages:

  • High-Temperature Reaction Monitoring : Many chemical reactions require heat to proceed at a reasonable rate. High-boiling point solvents like DMSO-d₆ are ideal for in-situ NMR monitoring of these reactions, allowing for real-time kinetic analysis and mechanistic studies without the risk of solvent evaporation.[4]

  • Enhanced Solubility : These solvents, often highly polar, are excellent at dissolving a wide range of compounds that are intractable in less polar, lower-boiling solvents.[5][6] This is particularly beneficial for analyzing polymers, peptides, proteins, and other polar organic molecules.[7]

  • Reduced Volatility and Sample Stability : The low volatility of these solvents minimizes sample loss over the course of long experiments.[3] This stability is critical for quantitative NMR (qNMR) applications and when working with precious or limited quantities of a sample.

  • Access to a Wider Thermal Range : The high boiling point, coupled with a typically low freezing point, provides a broad liquid temperature range, enabling studies of temperature-dependent phenomena such as conformational changes, molecular dynamics, and phase transitions.

Comparative Analysis of Deuterated Solvents

Choosing the correct deuterated solvent is critical for experimental success.[2] The decision often involves a trade-off between desired properties like solubility and practical considerations like sample recovery. While solvents like DMSO-d₆ offer superb solvating power, their high boiling point makes them difficult to remove from the sample post-analysis.[4][6]

Below is a comparative table of common high- and low-boiling point deuterated solvents.

SolventFormulaBoiling Point (°C)Melting Point (°C)Density (g/mL at 25°C)Key Properties & Applications
High Boiling Point
Dimethyl Sulfoxide-d₆C₂D₆OS18920.21.188Highly polar; excellent for a wide range of polar and ionic compounds, polymers, peptides.[4][5] Suitable for high-temperature studies.
N,N-Dimethylformamide-d₇C₃D₇NO153-611.036Good solvent for many organic compounds and polymers; often used in reaction monitoring.
Toluene-d₈C₇D₈110.6-950.943Aromatic solvent useful for non-polar compounds at moderately elevated temperatures.
Pyridine-d₅C₅D₅N115-421.054Used for specific applications requiring a basic, aromatic solvent.
Low Boiling Point
Chloroform-dCDCl₃61.2-641.500General-purpose, versatile solvent for a wide range of organic compounds; easy to remove.[5]
Acetone-d₆C₃D₆O56-940.872Good for many organic compounds; relatively low boiling point.
Acetonitrile-d₃C₂D₃N82-450.844Favored for moderately polar compounds, especially those containing nitrogen.[5]
Deuterium OxideD₂O101.43.81.107Ideal for water-soluble compounds and studying exchangeable protons (e.g., in proteins).[1]

Note: Physical properties are for the deuterated species where available; some values may correspond to the non-deuterated analogue and are intended to indicate the useful liquid range.[8]

Experimental Protocols and Data

To illustrate the practical benefits, we present methodologies for two key experimental scenarios where high-boiling point deuterated solvents excel.

Experiment 1: In-Situ Monitoring of a High-Temperature Reaction

Objective: To monitor the progress of a Suzuki coupling reaction, which typically requires elevated temperatures, using ¹H NMR spectroscopy.

Methodology:

  • Reaction Setup: In a clean, dry NMR tube, combine aryl halide (1.0 eq), boronic acid (1.2 eq), and Pd catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent and Standard: Add 0.6 mL of DMSO-d₆ containing an internal standard (e.g., 1,3,5-trimethoxybenzene) of a known concentration.

  • NMR Acquisition: Place the NMR tube in the spectrometer equipped with a variable temperature probe. Set the temperature to 100 °C.

  • Data Collection: Acquire ¹H NMR spectra at regular intervals (e.g., every 15 minutes) over the course of the reaction (e.g., 4 hours).

  • Analysis: Integrate a characteristic signal of the starting material and the product. Calculate the percent conversion at each time point by comparing the integral of the product peak to the sum of the product and starting material peaks.

Expected Data:

Time (minutes)Conversion (%)
00
1518
3035
6062
12088
18097
240>99

This workflow is visualized in the diagram below.

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing reagents Combine Reactants & Catalyst in NMR Tube solvent Add DMSO-d6 with Internal Standard reagents->solvent insert_sample Insert Sample into Spectrometer (VT Probe) solvent->insert_sample set_temp Set Temperature (e.g., 100 °C) insert_sample->set_temp acquire Acquire 1H Spectra at Timed Intervals set_temp->acquire process Process Spectra (Phase, Baseline) acquire->process integrate Integrate Product & Starting Material Signals process->integrate calculate Calculate % Conversion vs. Time integrate->calculate

Workflow for high-temperature reaction monitoring using NMR.
Experiment 2: Improving Signal for a Poorly Soluble Analyte

Objective: To demonstrate the superior solvating power of DMSO-d₆ compared to CDCl₃ for a poorly soluble, polar analyte (e.g., a synthetic peptide).

Methodology:

  • Sample Preparation: Prepare two NMR samples. To each, add 5 mg of the synthetic peptide.

  • Solvent Addition: To the first sample, add 0.6 mL of CDCl₃. To the second sample, add 0.6 mL of DMSO-d₆.

  • Dissolution: Gently vortex both samples for 2 minutes and visually inspect for dissolved material.

  • NMR Acquisition: Acquire a standard ¹H NMR spectrum for both samples under identical conditions (e.g., 64 scans, 25 °C).

  • Data Comparison: Process both spectra identically. Measure the signal-to-noise (S/N) ratio of a well-resolved, characteristic peak (e.g., an amide proton) in each spectrum.

Expected Data:

SolventVisual ObservationSignal-to-Noise (S/N) Ratio of Amide Peak
CDCl₃Incomplete dissolution, visible particulates8:1
DMSO-d₆Clear, homogeneous solution95:1

The significant increase in the S/N ratio in DMSO-d₆ directly reflects the higher concentration of the dissolved analyte, enabling a much higher quality spectrum and more reliable structural analysis.

Logical Guide to Solvent Selection

Choosing the optimal deuterated solvent is a critical step in experimental design. The following decision tree provides a logical framework for selecting a solvent based on key experimental parameters.

G start Start: Define Analyte & Experiment q_polar Is the analyte polar? start->q_polar q_temp Is T > 80°C required? q_polar->q_temp Yes q_h2o Is the analyte water-soluble? q_polar->q_h2o No q_recover Is sample recovery critical? q_temp->q_recover Yes res_dmso Consider DMSO-d6 or DMF-d7 q_temp->res_dmso No q_recover->res_dmso No res_other_high Consider other high- boiling solvents (e.g., Toluene-d8) q_recover->res_other_high Yes (Challenging) q_temp2 Is T > 60°C required? q_h2o->q_temp2 No res_d2o Use D2O q_h2o->res_d2o Yes res_cdcl3 Consider CDCl3 or Acetone-d6 q_temp2->res_cdcl3 No q_temp2->res_other_high Yes res_other_low Consider other low- boiling solvents (e.g., CD3CN)

Decision tree for selecting a deuterated NMR solvent.

Conclusion

Higher boiling point deuterated solvents are indispensable tools for pushing the boundaries of chemical and pharmaceutical research. Their ability to withstand high temperatures and dissolve a broad spectrum of compounds enables detailed investigation of reaction mechanisms, kinetic profiles, and the structures of challenging molecules.[9][10] While practical considerations such as viscosity and difficulty of removal must be taken into account, the strategic selection of a high-boiling point solvent like DMSO-d₆ can provide access to data that would be otherwise unattainable. By understanding the comparative properties and applying them through robust experimental design, researchers can significantly enhance their analytical capabilities.

References

A Comparative Analysis of the Chelating Abilities of Diglyme-d14 and Other Polyethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Polyether Chelating Agents

In the realms of synthetic chemistry, catalysis, and pharmaceutical development, the selection of an appropriate chelating agent is paramount for controlling reaction kinetics, enhancing solubility, and ensuring the stability of metal-based reagents. Polyethers, particularly the class of linear polyethylene glycol dimethyl ethers known as glymes, are widely recognized for their ability to form stable complexes with a variety of metal cations. This guide provides a comparative analysis of the chelating ability of Diglyme-d14 against other common polyethers, supported by experimental data and detailed methodologies.

Introduction to Polyether Chelation

Polyethers chelate metal cations through ion-dipole interactions between the lone pairs of electrons on their ether oxygen atoms and the positive charge of the metal ion. The stability of the resulting complex is influenced by several factors, including the number of ether linkages, the size of the cation, and the solvent environment. The general structure of a glyme-metal cation complex involves the wrapping of the polyether chain around the cation.

Quantitative Comparison of Chelating Abilities

The following table summarizes the calculated stabilization energies for the formation of complexes between triglyme (G3) and tetraglyme (G4) with various alkali and alkaline earth metal cations. These values provide a strong indication of the relative chelating strengths of these polyethers.[1][2]

PolyetherCationStabilization Energy (Eform, kcal/mol)
Triglyme (G3)Li⁺-95.6
Na⁺-66.4
K⁺-52.5
Mg²⁺-255.0
Ca²⁺-185.0
Tetraglyme (G4)Li⁺-107.7
Na⁺-76.3
K⁺-60.9
Mg²⁺-288.3
Ca²⁺-215.0

Data sourced from computational studies at the MP2/6-311G* level.*[1][2]

From this data, it is evident that tetraglyme generally forms more stable complexes than triglyme with the same cation, which is attributed to the increased number of coordinating oxygen atoms.[2] The stabilization energy is also significantly greater for divalent cations (Mg²⁺, Ca²⁺) compared to monovalent cations (Li⁺, Na⁺, K⁺) due to the higher charge density of the former.

The Effect of Deuteration: Diglyme vs. This compound

A primary consideration for researchers is the potential difference in chelating ability between Diglyme and its deuterated analogue, this compound. The substitution of hydrogen with deuterium is known to have subtle effects on molecular properties due to the greater mass of deuterium, which can influence vibrational frequencies and bond strengths (the kinetic isotope effect).

While direct experimental determination of the stability constants for this compound chelation is not widely published, the scientific consensus is that the deuterium isotope effect on non-covalent interactions, such as the ion-dipole forces governing chelation in polyethers, is generally small. Any difference in the stability constants between Diglyme and this compound is expected to be minimal and likely within the range of experimental error for most applications. Therefore, for most practical purposes in synthesis and drug development, the chelating abilities of Diglyme and this compound can be considered comparable. The primary reason for using this compound is typically as a non-protic solvent for NMR spectroscopy where the absence of proton signals from the solvent is required.

Experimental Protocols for Determining Chelating Ability

The stability constants of polyether-metal ion complexes can be determined through various experimental techniques. The choice of method often depends on the specific system being studied, including the metal ion, the ligand, and the solvent.

Potentiometric Titration

This is one of the most widely used and accurate methods for determining stability constants.

Methodology:

  • Preparation of Solutions: A standard solution of the metal ion of interest (e.g., as a perchlorate or nitrate salt) and a standard solution of the polyether ligand are prepared in a suitable solvent (e.g., methanol, acetonitrile). A standardized solution of a strong acid (e.g., HClO₄) and a strong base (e.g., NaOH) are also prepared.

  • Titration Setup: A known volume of the solution containing the metal ion and the ligand is placed in a thermostated vessel equipped with a pH electrode (or an ion-selective electrode for the metal ion) and a stirrer.

  • Titration: The solution is titrated with the standard base solution. The pH (or the potential of the ion-selective electrode) is recorded after each addition of the titrant.

  • Data Analysis: The titration data (volume of titrant vs. pH/potential) is used to calculate the concentrations of the free metal ion, free ligand, and the complex at each point of the titration. These values are then used to calculate the stability constant(s) of the complex(es) formed.

Calorimetric Titration

This method directly measures the enthalpy change (ΔH) associated with the complexation reaction, from which the stability constant (K) and entropy change (ΔS) can be determined.

Methodology:

  • Instrument Setup: An isothermal titration calorimeter (ITC) is used. The sample cell is filled with a solution of the metal ion, and the injection syringe is filled with a solution of the polyether ligand.

  • Titration: A series of small injections of the ligand solution are made into the metal ion solution. The heat released or absorbed during the complexation reaction is measured after each injection.

  • Data Analysis: The resulting data (heat change per injection) is plotted against the molar ratio of ligand to metal. This binding isotherm is then fitted to a suitable binding model to determine the stability constant (K), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.

Spectrophotometric Methods

These methods are applicable when the formation of the metal-ligand complex results in a change in the UV-Vis or fluorescence spectrum.

Methodology:

  • Spectral Scans: The absorption or emission spectra of the free metal ion, the free ligand, and a series of solutions containing varying ratios of the metal ion and ligand are recorded.

  • Data Collection: The absorbance or fluorescence intensity at a wavelength where the complex absorbs or emits maximally is measured for each solution.

  • Data Analysis: The change in absorbance or fluorescence is used to determine the concentration of the complex in each solution. This data is then used in conjunction with the initial concentrations of the metal ion and ligand to calculate the stability constant. Methods such as Job's plot of continuous variation can also be used to determine the stoichiometry of the complex.[3]

Visualizing Chelation and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the chelation process and a typical experimental workflow for determining stability constants.

ChelationProcess cluster_reactants Reactants cluster_product Product M Metal Cation (M+) Complex Chelated Complex [M(Polyether)]+ M->Complex Ion-Dipole Interaction P O---O---O P->Complex

Caption: The chelation process of a metal cation by a polyether.

ExperimentalWorkflow A Solution Preparation (Metal Salt, Ligand, Solvent) B Choose Method (e.g., Potentiometric Titration) A->B C Data Acquisition (Titration Curve) B->C D Data Analysis (Calculation of Concentrations) C->D E Determination of Stability Constant (log K) D->E

Caption: A generalized workflow for the experimental determination of stability constants.

Conclusion

The chelating ability of polyethers is a critical parameter in their application across various scientific disciplines. While longer-chain glymes like tetraglyme exhibit stronger chelation for a given cation compared to shorter-chain analogues like triglyme, the choice of the most suitable polyether will depend on the specific requirements of the application, including the nature of the metal ion and the solvent system.

For researchers considering the use of this compound, it is reasonable to assume that its chelating ability is comparable to that of its non-deuterated counterpart. The primary motivation for using the deuterated form remains its utility in NMR spectroscopy. The experimental protocols outlined in this guide provide a robust framework for quantifying the chelating strength of these and other ligands, enabling a more informed selection of reagents for research and development.

References

Cross-Validation of Experimental Results in Diglyme-d14: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Diglyme-d14 with alternative deuterated solvents, supported by experimental data and detailed protocols. The information is intended to assist researchers in selecting the appropriate solvent for their specific experimental needs, with a focus on applications in organic synthesis and electrochemistry.

Executive Summary

This compound (bis(2-methoxyethyl) ether-d14) is a deuterated aprotic solvent with a high boiling point and excellent chemical stability. Its primary applications are as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for high-temperature experiments, and as an electrolyte component in battery research. This guide presents a comparative analysis of this compound against other commonly used deuterated solvents, such as 1,2-dimethoxyethane-d10 (DME-d10) and tetrahydrofuran-d8 (THF-d8). While direct quantitative comparisons of reaction yields and kinetics in this compound are limited in publicly available literature, this guide compiles available data, primarily from electrochemical studies, and provides general protocols for its use in organic reactions and NMR spectroscopy.

Data Presentation: Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a solvent is crucial for experimental design. The following table summarizes the key properties of this compound and its non-deuterated counterpart, Diglyme, along with a common alternative, DME.

PropertyThis compoundDiglymeDME
Molecular Formula C6D14O3C6H14O3C4H10O2
Molecular Weight ( g/mol ) 148.26[1]134.17[2]90.12
Boiling Point (°C) 162[3]16285
Melting Point (°C) -68[3]-68-58
Density (g/mL) ~0.950.9450.868
Viscosity (cP at 20°C) Not readily available1.089[2]0.455

Comparative Performance in Experimental Applications

Electrochemistry: Battery Research

Glyme-based electrolytes, including those with Diglyme, have been extensively studied for their potential in next-generation lithium and sodium-ion batteries.[4][5] The choice of solvent significantly impacts the ionic conductivity, ion association, and overall battery performance.

A comparative study on the molar conductivity of lithium salts in Diglyme versus DME revealed important differences in their transport properties.[6][7][8] The data indicates that while DME generally exhibits higher ionic conductivity due to its lower viscosity, the association of ions in Diglyme can be influenced by the specific salt used.

Table: Molar Conductivity of Lithium Salts in Diglyme vs. DME at 298.15 K [6][7][8]

Electrolyte SystemLimiting Molar Conductivity (Λ₀) in DME (S cm² mol⁻¹)Limiting Molar Conductivity (Λ₀) in Diglyme (S cm² mol⁻¹)
LiTf103.854.2
LiTFSI98.950.1

This data is for the non-deuterated solvents but provides a strong indication of the expected behavior for their deuterated analogs.

The higher viscosity of Diglyme compared to DME leads to lower ionic mobility and consequently lower limiting molar conductivity.[8] However, the chelating ability of Diglyme with cations can influence ion pair formation and dissociation, affecting the overall conductivity at different concentrations.

Organic Synthesis: Grignard Reactions

Experimental Protocols

Protocol 1: General Procedure for a Grignard Reaction using Diglyme

This protocol outlines the general steps for preparing a Grignard reagent and its subsequent reaction, where Diglyme can be used as the solvent.

Materials:

  • Magnesium turnings

  • Organic halide (e.g., bromobenzene)

  • Anhydrous Diglyme

  • Iodine crystal (as an initiator)

  • Carbonyl compound (e.g., benzaldehyde)

  • Apparatus for inert atmosphere reaction (e.g., Schlenk line or nitrogen-filled glovebox)

Procedure:

  • Activation of Magnesium: Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a small crystal of iodine.

  • Initiation: Add a small portion of the organic halide dissolved in anhydrous Diglyme to the magnesium. The disappearance of the iodine color and the appearance of turbidity indicate the initiation of the reaction.

  • Formation of Grignard Reagent: Add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: Cool the Grignard reagent to the desired reaction temperature (e.g., 0 °C). Add the carbonyl compound dissolved in anhydrous Diglyme dropwise.

  • Quenching and Work-up: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.

Protocol 2: Standard Procedure for NMR Sample Preparation

This protocol provides a step-by-step guide for preparing a sample for NMR analysis using a deuterated solvent like this compound.

Materials:

  • Analyte (solid or liquid)

  • Deuterated solvent (e.g., this compound)

  • NMR tube (e.g., 5 mm)

  • Pasteur pipette and filter plug (e.g., cotton or glass wool)

  • Vortex mixer

Procedure:

  • Weighing the Sample: For a standard 5 mm NMR tube, weigh approximately 5-25 mg of a solid sample or use 1-2 drops of a liquid sample.[3]

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a small vial.[10]

  • Ensuring Homogeneity: Vortex the vial to ensure the sample is completely dissolved.

  • Filtering the Sample: To remove any particulate matter, filter the solution through a Pasteur pipette with a small plug of cotton or glass wool directly into the NMR tube.[11] This step is crucial for obtaining high-resolution spectra.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Instrument Insertion: The sample is now ready for insertion into the NMR spectrometer.

Mandatory Visualization

Experimental_Workflow_Grignard_Reaction cluster_prep Reagent Preparation cluster_formation Grignard Reagent Formation cluster_reaction Reaction & Work-up start Start mg_activation Activate Mg Turnings with Iodine start->mg_activation halide_solution Prepare Organic Halide in Anhydrous Diglyme start->halide_solution initiation Initiate Reaction mg_activation->initiation halide_solution->initiation formation Add Halide Dropwise (Maintain Reflux) initiation->formation completion Stir at Reflux formation->completion cooling Cool to Reaction Temp. completion->cooling electrophile_add Add Electrophile (e.g., Aldehyde) cooling->electrophile_add quench Quench with aq. NH4Cl electrophile_add->quench extract Extract Product quench->extract purify Purify Product extract->purify

Caption: Workflow for a typical Grignard reaction using Diglyme as a solvent.

Solvent_Selection_Workflow cluster_criteria Experimental Requirements cluster_decision Solvent Choice cluster_verification Verification exp_type Type of Experiment (e.g., NMR, Synthesis) temp Required Temperature Range exp_type->temp solubility Analyte/Reagent Solubility exp_type->solubility reactivity Solvent Reactivity (Inertness) exp_type->reactivity decision_point High Boiling Point Needed? temp->decision_point solubility->decision_point reactivity->decision_point diglyme Consider this compound decision_point->diglyme Yes other Consider Lower Boiling Solvents (e.g., THF-d8) decision_point->other No final_choice Final Solvent Selection diglyme->final_choice other->final_choice

Caption: Logical workflow for selecting a deuterated solvent for an experiment.

Battery_Electrolyte_Factors cluster_solvent Solvent Properties cluster_salt Salt Properties cluster_performance Performance Metrics center Electrolyte Performance viscosity Viscosity conductivity Ionic Conductivity viscosity->conductivity dielectric Dielectric Constant dielectric->conductivity chelation Chelating Ability transference Cation Transference Number chelation->transference stability Electrochemical Stability stability->center salt_conc Salt Concentration salt_conc->conductivity anion_size Anion Size anion_size->conductivity conductivity->center transference->center

Caption: Factors influencing the performance of Diglyme-based battery electrolytes.

References

Safety Operating Guide

Proper Disposal of Diglyme-d14: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of Diglyme-d14 is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal. Adherence to these protocols will minimize risks and ensure environmental responsibility.

This compound, a deuterated glyme solvent, is classified as a hazardous material due to its flammability, potential to form explosive peroxides, and reproductive toxicity.[1][2][3] Therefore, it must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[4] Improper disposal, such as pouring it down the drain, is strictly prohibited.[5][6]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound or its non-deuterated counterpart, Diglyme.[2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Clearly identify the waste as "this compound, Hazardous Waste."

    • Segregate this compound waste from other waste streams. Do not mix it with non-halogenated solvents unless specifically permitted by your institution's hazardous waste management plan, as this can increase disposal costs.[7] It is crucial to keep it separate from incompatible chemicals such as strong oxidizing agents, strong acids, and strong bases to prevent violent reactions.[8]

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are suitable.[9] Ensure the container is in good condition with a secure, tightly fitting cap.[10][11]

    • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., flammable, toxic).[12] The label should also include the accumulation start date.

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[9][13] The SAA must be under the control of laboratory personnel.

    • Keep the waste container closed at all times except when adding waste.[5]

    • Do not overfill the container; a maximum of 90% capacity is recommended to allow for vapor expansion.[5][11]

  • Arranging for Disposal:

    • Once the container is full or has reached the storage time limit set by your institution or regulatory bodies (often 90 days for large quantity generators), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[11][12][14]

    • Provide a complete and accurate description of the waste, including its composition and any potential contaminants.

Quantitative Data for Diglyme Disposal

For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of Diglyme.

PropertyValueSource
Flash Point 67°C (152.6°F) (Closed Cup)[15]
Boiling Point 162°C (323.6°F)[15]
pH Not Applicable[15]
Specific Gravity 0.937 (Water = 1)[15]
Vapor Density 4.6 (Air = 1)[15]

Experimental Protocols Referenced

The disposal procedures outlined are based on established hazardous waste management protocols and regulatory requirements. Key regulations include the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste from generation to disposal.[10][11] Academic laboratories may operate under the alternative requirements of Subpart K of the RCRA, which provides specific guidelines for waste management in a research setting.[13]

This compound Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.

Diglyme_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_accumulation Waste Accumulation cluster_disposal Final Disposal start This compound Waste Generated identify Identify as Hazardous Waste start->identify segregate Segregate from Other Waste Streams identify->segregate container Select & Label Appropriate Container segregate->container accumulate Accumulate in Satellite Area container->accumulate monitor Monitor Fill Level & Storage Time accumulate->monitor contact_ehs Contact EHS for Pickup monitor->contact_ehs transport Transport by Licensed Contractor contact_ehs->transport dispose Dispose at Approved Facility transport->dispose

References

Personal protective equipment for handling Diglyme-d14

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized solvents like Diglyme-d14. This guide provides immediate, essential information for the safe operational use and disposal of this compound, reinforcing a culture of safety and trust in laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following personal protective equipment is mandatory:

  • Eye Protection: Always wear chemical splash goggles that conform to recognized standards.

  • Hand Protection: Chemical-resistant gloves, such as PVC or nitrile, are required. It is important to inspect gloves for any signs of degradation or perforation before use and to replace them immediately if contamination is suspected. For prolonged or repeated contact, a glove with a higher protection class and longer breakthrough time is recommended.[1]

  • Respiratory Protection: A vapor respirator with a filter for organic gases and vapors is essential, particularly when working in areas with insufficient ventilation.[2][3] Ensure the respirator is approved and certified.

  • Body Protection: A flame-retardant and anti-static lab coat or protective suit should be worn to protect against splashes and potential ignition sources.[2][4] Non-sparking safety footwear is also recommended for large-scale operations.[1]

Quantitative Safety Data

A summary of key quantitative data for Diglyme and its deuterated form is presented below for easy reference. Note that the properties of this compound are very similar to its non-deuterated counterpart.

PropertyValue
Molecular Formula C₆D₁₄O₃
Molecular Weight 148.26 g/mol [5][6]
Boiling Point 162°C (323.6°F)[2][7]
Melting Point -68°C (-90.4°F)[2]
Flash Point 51°C (123.8°F) (Closed Cup)[8]
Auto-Ignition Temperature 205°C (401°F)[2]
Specific Gravity 0.937 (Water = 1)[2]
Vapor Density 4.6 (Air = 1)[2]
Solubility Easily soluble in cold water[2]

Experimental Protocols

Safe Handling Procedure:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][8]

  • Grounding: Ground all equipment containing this compound to prevent the buildup of static electricity, which can be an ignition source.[2][3]

  • Avoiding Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[3][4] Use non-sparking tools for all operations.[3]

  • Personal Protection: Don all required PPE, including splash goggles, a lab coat, a vapor respirator, and appropriate gloves.

  • Dispensing: When transferring the solvent, do so carefully to avoid splashes and the generation of vapors.

  • Post-Handling: After use, tightly close the container and wash hands and face thoroughly.[4]

Storage Plan:

  • Container: Store this compound in its original, tightly sealed container.[2][4]

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2][5] Flammable materials should be stored in a designated safety cabinet.[2]

  • Peroxide Formation: As an ether, Diglyme can form explosive peroxides upon exposure to air and light.[1][7] It is advisable to date the container upon receipt and opening.[1][8] Test for the presence of peroxides periodically, especially before distillation.[8]

  • Hygroscopicity: Deuterated solvents are often hygroscopic and can absorb moisture from the air, which may affect experimental results.[9][10] Store in a manner that minimizes atmospheric moisture exposure.

Disposal Plan:

  • Waste Classification: this compound and its containers should be treated as hazardous waste.[1][7]

  • Collection: Collect waste in a suitable, labeled, and closed container.

  • Spill Management:

    • Small Spills: Absorb the spill with an inert, dry material and place it in an appropriate waste disposal container.[2] Clean the area with water.[2]

    • Large Spills: Evacuate the area and remove all ignition sources.[1][2] Contain the spill and prevent it from entering drains.[4] Use non-sparking tools for cleanup.[3]

  • Final Disposal: Dispose of the waste in accordance with all local, state, and federal regulations.[1] Do not dispose of it down the drain.

Workflow for Safe Handling of this compound

prep Preparation ppe Don PPE prep->ppe handling Handling & Dispensing ppe->handling post_handling Post-Handling handling->post_handling spill Spill? handling->spill storage Storage post_handling->storage disposal Disposal storage->disposal small_spill Small Spill Cleanup spill->small_spill Yes (Small) large_spill Large Spill Response spill->large_spill Yes (Large) small_spill->disposal large_spill->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.